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2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Documentation Hub

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  • Product: 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
  • CAS: 394655-11-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic compound of significant interest in medicinal chemistry. The benzodiazepine scaffold is a well-established pharmacophore, and derivatives of this structure are known to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties. This document details a reliable synthetic protocol, outlines the mechanistic underpinnings of the reaction, and provides a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the title compound.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine nucleus, a seven-membered diazepine ring fused to a benzene ring, is a privileged structure in drug discovery.[1] These compounds and their derivatives have garnered considerable attention due to their diverse pharmacological profiles.[2] The therapeutic potential of benzodiazepines is primarily attributed to their ability to modulate the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system. The specific substitution pattern on the benzodiazepine core dictates the compound's affinity for various receptor subtypes, thereby influencing its pharmacological effects. The subject of this guide, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, represents a fundamental structure within this class, offering a template for further functionalization and drug design endeavors.

Synthesis Methodology: A Robust Approach to the 1,5-Benzodiazepine Core

The most prevalent and efficient method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines involves the acid-catalyzed condensation of o-phenylenediamine with a suitable ketone.[3] In the case of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the logical precursor is benzalacetone (4-phenyl-3-buten-2-one), which provides the necessary carbon framework.

Underlying Mechanism and Rationale

The reaction proceeds through a well-established imine-enamine cyclization pathway. The acidic catalyst, such as anhydrous stannous chloride or p-toluenesulfonic acid, plays a crucial role in activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine.[3][4] The initial condensation forms a diimine intermediate. Subsequently, a 1,3-hydrogen shift leads to the formation of a more stable enamine isomer, which then undergoes intramolecular cyclization to yield the seven-membered diazepine ring.[4] The choice of a solid acid catalyst can offer advantages in terms of ease of handling, milder reaction conditions, and simplified work-up procedures.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_catalyst Catalyst cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Benzalacetone Benzalacetone Benzalacetone->Condensation Target_Compound 2-Phenyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Condensation->Target_Compound Acid_Catalyst Acid Catalyst (e.g., SnCl2, p-TSA) Acid_Catalyst->Condensation

Figure 1: Synthetic Workflow for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 1,5-benzodiazepines.[4][6]

Materials:

  • o-Phenylenediamine

  • Benzalacetone

  • Anhydrous Stannous Chloride (SnCl₂) or p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Crushed ice

  • Ammonia solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and benzalacetone (1.1 equivalents).

  • Add a catalytic amount of anhydrous stannous chloride or p-toluenesulfonic acid (approximately 5-10 mol%).

  • Heat the mixture under reflux in ethanol for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Basify the mixture with a dilute ammonia solution to precipitate the crude product.

  • Filter the solid precipitate and wash it thoroughly with cold water.

  • Dry the crude product and then recrystallize it from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

  • Dry the purified product under vacuum.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation FTIR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Figure 2: Comprehensive Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target molecule.[7] Based on data from structurally similar 1,5-benzodiazepines, the following spectral characteristics are anticipated.[6]

Table 1: Predicted NMR Spectral Data

Technique Expected Chemical Shifts (δ, ppm) Interpretation
¹H NMR 7.0 - 7.5Aromatic protons of the phenyl and benzo rings.
6.5 - 7.0Aromatic protons of the benzo ring.
~4.5Methine proton at the 2-position (CH-Ph).
~3.5Broad singlet for the two NH protons.
2.5 - 3.0Methylene protons at the 3-position (CH₂).
~2.0Methylene protons at the 4-position (CH₂).
¹³C NMR 160 - 175Imine carbon (C=N).
120 - 150Aromatic carbons.
~60Methine carbon at the 2-position (CH-Ph).
~40Methylene carbon at the 3-position (CH₂).
~30Methylene carbon at the 4-position (CH₂).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3400N-H stretchingSecondary amines
3000 - 3100C-H stretchingAromatic C-H
2850 - 2960C-H stretchingAliphatic C-H
~1630C=N stretchingImine
1450 - 1600C=C stretchingAromatic ring
~1430C-N stretchingAmine

The presence of a sharp band around 3300 cm⁻¹ is indicative of the N-H stretch, while the band around 1630 cm⁻¹ confirms the presence of the imine functionality.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. For 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (C₁₅H₁₆N₂), the expected molecular weight is approximately 224.30 g/mol . The fragmentation of 1,5-benzodiazepines typically involves cleavages in the seven-membered ring.[8]

Table 3: Predicted Mass Spectrometry Data

m/z Value Interpretation
~224Molecular ion peak [M]⁺
~223[M-H]⁺
~119Fragment resulting from cleavage of the diazepine ring.
~104Phenyl group fragment [C₆H₅CH]⁺
~77Phenyl group fragment [C₆H₅]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of benzodiazepine derivatives.[9] A reversed-phase HPLC method is generally suitable for this class of compounds.

Table 4: Proposed HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Ammonium Acetate Buffer (pH ~9)
A gradient or isocratic elution can be optimized. A common starting point is a mixture like 25:45:30 (v/v/v).[9]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~240 nm
Column Temperature 40 - 50 °C

Method validation should be performed to ensure linearity, accuracy, precision, and robustness.[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The described synthetic protocol offers a reliable and efficient route to this important heterocyclic scaffold. The detailed characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. This information is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry and drug development, facilitating further exploration of the therapeutic potential of 1,5-benzodiazepine derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Molecules. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI.
  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1, 5- Benzodiazepines A Review. IJTSRD.
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Bacalum, E., et al. (2011). Comparative study for the retention of some benzodiazepines in reversed-phase liquid chromatography using C8, C18, C6H5 and CN stationary phases. Revue Roumaine de Chimie, 56(4), 277-284.
  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert.
  • Okkonen, K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(7), 1109-1111.
  • Annex Publishers. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Journal of Forensic Science & Criminology.
  • NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. Retrieved from [Link]

  • de Klerk, A., et al. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(14), 2253-2268.
  • Khan, M. S., et al. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 708-715.
  • Al-Ghannam, S. M., et al. (2015). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Tropical Journal of Pharmaceutical Research, 14(5), 869-876.
  • Al-Ghanem, S. M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3861.
  • Kaye, P. T., & Mphahlele, M. J. (1995). Mass Spectrometric Analysis of 2‐Phenyl‐1,2,3,4‐tetrahydro‐1,4‐benzodiazepin‐5‐ones and Their Tetrazolo(1,5‐d)
  • International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences.
  • PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Amalan, T. A., & Ponnuswamy, S. (2007). 2,4,4-Trimethyl-N-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4264.

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While direct experimental data for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While direct experimental data for this specific molecule is limited in publicly accessible literature, a robust mechanistic hypothesis can be formulated based on extensive research into the broader 1,5-benzodiazepine class and the well-established pharmacology of related benzodiazepine structures. This document synthesizes existing evidence to propose that the primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor. We will explore the foundational pharmacology of GABA-A receptor modulation, delineate the structure-activity relationships that support this hypothesis, and provide detailed, field-proven experimental protocols for the validation of this mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the neuropharmacological potential of this and related compounds.

Introduction: The 1,5-Benzodiazepine Scaffold

Benzodiazepines represent a cornerstone of neuropharmacology, with the 1,4-benzodiazepine scaffold forming the basis of widely prescribed anxiolytic, sedative, anticonvulsant, and muscle relaxant drugs.[1] The lesser-explored 1,5-benzodiazepine structural isomers have also demonstrated a wide spectrum of biological activities, including hypnotic and anticonvulsant effects.[2][3] These actions are strongly indicative of interaction with the central nervous system (CNS).

The subject of this guide, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, is a specific analogue featuring a phenyl group at the 2-position of the saturated seven-membered diazepine ring. Its structural characteristics suggest a high likelihood of activity within the CNS. Lacking definitive studies on this exact molecule, this guide will establish the most probable mechanism of action through logical deduction from established principles and related compounds.

Hypothesized Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The overwhelming body of evidence for benzodiazepines points to a primary mechanism involving the enhancement of GABAergic neurotransmission.[2] GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[2] Its action is mediated through the GABA-A receptor, a pentameric ligand-gated ion channel that conducts chloride ions (Cl⁻) into the neuron upon activation.[4] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory, or calming, effect on the nervous system.

We hypothesize that 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine acts as a positive allosteric modulator (PAM) of the GABA-A receptor.

This means the compound is predicted to:

  • Bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This is known as the benzodiazepine (BZD) binding site, located at the interface between α and γ subunits.[4][5]

  • Not directly activate the receptor in the absence of GABA.

  • Increase the efficiency of GABA. Upon binding, the compound induces a conformational change that increases the affinity of the receptor for GABA and/or increases the frequency of channel opening in the presence of GABA.[6]

  • Result in a greater influx of chloride ions for a given concentration of GABA, thereby enhancing the inhibitory signal.

This proposed mechanism directly accounts for the sedative, anticonvulsant, and anxiolytic effects commonly observed with this class of compounds.[1] Studies on related 4-phenyl-1,5-benzodiazepin-2-one derivatives have demonstrated significant hypnotic and anticonvulsant activities in vivo, strongly supporting the engagement of the GABAergic system.[3][7]

Supporting Evidence from Structure-Activity Relationship (SAR) Studies

SAR studies provide a framework for predicting the biological activity of a molecule based on its chemical structure.

  • The Benzodiazepine Core: The fusion of a benzene ring and a seven-membered diazepine ring is the foundational pharmacophore for GABA-A receptor modulation. Research has confirmed that 1,5-benzodiazepine derivatives, not just the classic 1,4-isomers, can effectively modulate GABA-A receptors.[8]

  • Aromatic Substitution: A key feature for high-affinity binding of classical 1,4-benzodiazepines is an electron-withdrawing substituent (e.g., a halogen or nitro group) at the 7-position of the fused benzene ring.[9] This enhances the interaction with the receptor. While the substitution pattern of the specific title compound is not detailed in the available literature, this position is critical for potency.

  • Phenyl Group at Position 2: The presence of a phenyl ring is a common feature of high-affinity benzodiazepines (e.g., Diazepam has a 5-phenyl ring). This aromatic ring is believed to engage in hydrophobic and π-stacking interactions within a specific pocket of the BZD binding site, involving residues such as α1-His101 and γ2-Phe77.[5] The placement of the phenyl group at the 2-position of the 1,5-benzodiazepine core is predicted to fulfill a similar role, anchoring the ligand into the receptor binding site.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed molecular interactions at the GABA-A receptor.

GABAA_Modulation cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_ligands Extracellular Ligands cluster_effects Cellular Effects GABA_site GABA Binding Site (α/β interface) Ion_Channel Cl⁻ Ion Channel (Pore) GABA_site->Ion_Channel Opens Channel BZD_site Benzodiazepine Binding Site (α/γ interface) BZD_site->GABA_site Enhances GABA Affinity/Efficacy Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Causes Cl⁻ Influx GABA GABA GABA->GABA_site Binds BZD 2-Phenyl-1,5-BZD (Hypothesized PAM) BZD->BZD_site Binds (Allosteric)

Caption: Hypothesized signaling cascade for 2-Phenyl-1,5-BZD at the GABA-A receptor.

Experimental Validation Protocols

To transition from a well-supported hypothesis to definitive proof, a series of standard, self-validating experiments are required. The following protocols describe the essential workflows to characterize the interaction of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with its putative target.

Experiment 1: Target Engagement via Radioligand Binding Assay

Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor and to quantify its binding affinity (Kᵢ).

Causality: This experiment directly tests for physical interaction between the compound and the receptor. A competitive binding assay is used where the test compound competes with a known radiolabeled ligand ([³H]-Flumazenil), a high-affinity BZD-site antagonist. If the test compound binds to the same site, it will displace the radioligand in a concentration-dependent manner.

Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • 50-100 µg of membrane protein.

      • A fixed concentration of [³H]-Flumazenil (typically 1-2 nM).

      • Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 500 µL.

    • Total Binding Control: Tubes containing only membrane and radioligand.

    • Non-Specific Binding (NSB) Control: Tubes containing membrane, radioligand, and a saturating concentration of a non-labeled BZD-site ligand (e.g., 10 µM Diazepam).

    • Incubate all tubes for 60 minutes at 4°C.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
2-Phenyl-1,5-BZD(Experimental Value)(Calculated Value)
Diazepam (Control)(Experimental Value)(Calculated Value)
Experiment 2: Functional Characterization via Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional effect of the compound on GABA-A receptor activity. This will establish whether it is a positive modulator (agonist), negative modulator (inverse agonist), or a neutral antagonist.

Causality: This assay directly measures the flow of ions through the GABA-A receptor channel. By applying GABA in the presence and absence of the test compound, we can directly observe any modulation of the GABA-induced current, providing definitive proof of the compound's functional effect.

Methodology:

  • Receptor Expression in Xenopus Oocytes:

    • Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2) via in vitro transcription.

    • Harvest and prepare Xenopus laevis oocytes.

    • Microinject the oocytes with the cRNA mixture and incubate for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

    • Clamp the oocyte membrane potential at -60 mV.

  • Experimental Protocol:

    • Establish a baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., the EC₁₀-EC₂₀ concentration, determined previously) and record the inward chloride current (IɢABA).

    • Wash out the GABA until the current returns to baseline.

    • Pre-apply the test compound for 30-60 seconds.

    • Co-apply the same EC₁₀-EC₂₀ concentration of GABA along with the test compound and record the resulting current.

    • Repeat this process for a range of test compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

    • Calculate the percentage potentiation: ((IɢABA+Compound / IɢABA) - 1) * 100% .

    • Plot the percentage potentiation against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation (Eₘₐₓ).

Workflow Visualization:

Ephys_Workflow cluster_prep Preparation cluster_record Recording & Perfusion cluster_analysis Data Analysis cRNA Synthesize GABA-A Subunit cRNA Inject Microinject Xenopus Oocytes cRNA->Inject Incubate Incubate for Receptor Expression Inject->Incubate Clamp Voltage Clamp Oocyte at -60mV Incubate->Clamp GABA_App Apply GABA (EC₂₀) Record IɢABA Clamp->GABA_App Wash1 Washout GABA_App->Wash1 Compound_App Pre-apply Test Cmpd Wash1->Compound_App Co_App Co-apply GABA + Cmpd Record Modulated IɢABA Compound_App->Co_App Measure Measure Peak Current Amplitudes Co_App->Measure Calculate Calculate % Potentiation Measure->Calculate Plot Plot Dose-Response Curve (Potentiation vs. [Cmpd]) Calculate->Plot Fit Determine EC₅₀ & Eₘₐₓ Plot->Fit

Caption: Experimental workflow for functional characterization using TEVC.

Conclusion

References

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Foundational

A Technical Guide to the Biological Activities of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-Benzodiazepine Derivatives

Abstract The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifically on the 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core, a class of compounds demonstrating significant potential in antimicrobial, anticancer, and central nervous system applications.[3][4] By delving into the structure-activity relationships, mechanisms of action, and key experimental protocols, this document serves as a technical resource for researchers and drug development professionals. We will explore the causality behind synthetic strategies and bioassay design, providing a framework for the rational design and evaluation of novel therapeutic agents based on this versatile scaffold.

Introduction: The 1,5-Benzodiazepine Scaffold

Benzodiazepines are a class of heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring.[5] While the 1,4-benzodiazepines are famously known for their anxiolytic and sedative properties, the isomeric 1,5-benzodiazepine system has emerged as a source of compounds with a more diverse pharmacological profile.[2][4] The 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine moiety, characterized by a saturated diazepine ring and a phenyl substituent at the C2 position, offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets. This structural versatility has enabled the development of derivatives with potent activities, including antibacterial, antifungal, anticancer, and anticonvulsant effects.[1][3][6]

Core Synthesis Strategy: A Self-Validating Approach

The synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is most commonly achieved through the condensation of an o-phenylenediamine with a suitable ketone or β-dicarbonyl compound.[7][8] For the 2-phenyl substituted target, phenyl-based ketones are logical precursors. The reaction proceeds via an intramolecular imine-enamine cyclization.[7] This established route is efficient and allows for significant diversification by varying the substituents on both the o-phenylenediamine and the ketone.

The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While various reagents like BF3-etherate, polyphosphoric acid, and various Lewis acids have been utilized, solvent-free methods using catalysts such as stannous chloride or silica gel offer environmental and practical advantages.[7][8]

Synthesis_Workflow OPD o-Phenylenediamine Intermediate Diimine/Enamine Intermediate OPD->Intermediate Ketone Phenyl-substituted Ketone (e.g., Chalcone) Ketone->Intermediate Catalyst Catalyst (e.g., SnCl2) Catalyst->Intermediate Product 2-Phenyl-2,3,4,5-tetrahydro -1H-1,5-benzodiazepine Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.

A detailed, self-validating protocol for a representative synthesis is provided in the "Experimental Protocols" section of this guide.

Key Biological Activities and Mechanistic Insights

Antimicrobial Activity

A significant body of research has highlighted 1,5-benzodiazepine derivatives as potent antimicrobial agents, effective against a range of bacteria and fungi.[1][9][10] This activity is particularly promising in the context of rising antimicrobial resistance.

Structure-Activity Relationship (SAR): The antimicrobial potency of these compounds is highly dependent on their substitution patterns.

  • C2 Phenyl Ring: Halogen substituents (e.g., chloro, bromo) on the 2-phenyl ring often enhance activity.[11]

  • C3 Position: The presence of an ester group, such as -COOC2H5, at the C3 position has been shown to be a favorable substituent for maintaining antimicrobial activity.[10]

  • C8 Position: Substituents on the fused benzene ring also modulate activity, with an observed potency order of hydrogen > methyl > fluoro > bromine against some microorganisms.[12]

  • Heterocyclic Groups: Incorporating other heterocyclic moieties like thiophene or thiazole can significantly boost antimicrobial effects.[10]

SAR_Antimicrobial cluster_0 Structure-Activity Relationship (Antimicrobial) Core R1 R1 (Phenyl Ring): Halogens enhance activity Core->R1 C2 R2 R2 (Fused Ring): H > Me > F > Br Core->R2 C8 R3 R3 Position: Ester group is favorable Core->R3 C3

Caption: Key structure-activity relationships for antimicrobial 1,5-benzodiazepines.

Quantitative Efficacy: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,5-benzodiazepine derivatives against common microbial strains, demonstrating their potent activity compared to standard drugs.

Compound IDSubstituentsC. neoformans (MIC, µg/mL)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)Reference
1v R1=Thiophene, R2=H2-64040[10][12]
1w R1=Thiophene, R2=CH32-6>100>100[10][12]
Fluconazole Reference Drug64N/AN/A[9]
Ciprofloxacin Reference DrugN/A3536[9]
Anticancer Activity

Derivatives of the 1,5-benzodiazepine scaffold have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) carcinomas.[3][13][14]

Mechanism of Action: While the precise mechanisms are still under investigation, the anticancer effects are distinct from the CNS activity of traditional benzodiazepines. Proposed mechanisms include the induction of apoptosis and cell cycle arrest. Importantly, several studies have shown that these compounds can be selectively toxic to cancer cells while sparing normal, non-malignant cells, a critical feature for any potential chemotherapeutic agent.[3][14]

Quantitative Efficacy: The selective toxicity of these compounds is a key finding. For example, one study found that at a concentration of 20 µM, several derivatives were highly toxic to PC-3 prostate cancer cells while showing minimal impact on normal RAW 264.7 macrophage cells.[3][14]

Compound IDCell Line% Cell ViabilitySelective ToxicityReference
Compound 3 PC-3 (Prostate Cancer)13.75%Yes[3][14]
Compound 1 PC-3 (Prostate Cancer)47.72%Yes[3][14]
Compounds 6 & 7 PC-3 (Prostate Cancer)>70%No[3][14]
Anticonvulsant and CNS Activity

The central nervous system (CNS) effects of benzodiazepines are their most well-known property. While much of the foundational research was conducted on 1,4-benzodiazepines, 1,5-benzodiazepine derivatives also exhibit potent anticonvulsant, anxiolytic, and sedative-hypnotic activities.[4][6]

Mechanism of Action: These CNS effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][15] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.[15] This enhanced inhibition in the brain is responsible for the observed anticonvulsant and anxiolytic effects.

GABA_Mechanism Receptor GABA-A Receptor Chloride (Cl-) Channel GABA Site BZD Site Cl_in Cl- Influx (Hyperpolarization) Receptor:f1->Cl_in Potentiates Channel Opening GABA GABA GABA->Receptor:g BZD 1,5-Benzodiazepine BZD->Receptor:bz Binds Effect Neuronal Inhibition (Anticonvulsant Effect) Cl_in->Effect

Caption: Allosteric modulation of the GABA-A receptor by 1,5-benzodiazepines.

Studies have shown that 1,5-benzodiazepines, such as clobazam, can be highly effective in animal models of epilepsy, suggesting they may offer a superior therapeutic profile compared to some 1,4-benzodiazepines.[6] The SAR for anticonvulsant activity often points to the importance of an electronegative group at the C7 position and a small alkyl or hydrogen group at the N1 position.[16]

Experimental Protocols

The following protocols are provided as self-validating systems, offering the necessary detail for replication and verification of the described biological activities.

Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Causality: This protocol details a common and efficient method for creating the core 1,5-benzodiazepine ring system using readily available starting materials. Acetone serves as both a reactant (two moles) and a solvent, condensing with o-phenylenediamine to form the seven-membered ring.[17]

  • Reagents & Setup:

    • o-Phenylenediamine (0.02 mol)

    • Acetone (5 mL)

    • Ethanol (10 mL)

    • Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Combine o-phenylenediamine, ethanol, and acetone in the round-bottom flask.

    • Heat the mixture under reflux at 80°C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield an oily residue.

    • Redissolve the residue in a minimal amount of hot ethanol.

    • Allow the solution to cool, then place it in a refrigerator (4°C) for 48 hours to facilitate crystallization.

    • Collect the resulting solid product by vacuum filtration, washing with cold ethanol.

    • The final product can be further purified by recrystallization from ethanol to yield a yellow solid.[17]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This protocol follows the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

  • Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Bacterial or fungal inoculum, standardized to a concentration of 5 x 10⁵ CFU/mL.

    • Test compound stock solution (e.g., in DMSO).

    • Positive control (standard antibiotic, e.g., Ciprofloxacin) and negative control (vehicle, e.g., DMSO) wells.

  • Procedure:

    • Dispense 100 µL of broth into each well of the 96-well plate.

    • Create a two-fold serial dilution of the test compound directly in the plate, starting from the first column. For example, add 100 µL of the stock compound to the first well, mix, and transfer 100 µL to the second well, repeating across the plate to achieve a range of concentrations.

    • Inoculate each well (except for the sterility control well) with 5 µL of the standardized microbial suspension.

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration well in which there is no visible turbidity (growth).

    • To determine the Minimum Fungicidal Concentration (MFC), plate 10 µL from each clear well onto an agar plate. The MFC is the lowest concentration that results in no growth on the agar after further incubation.[10]

Protocol 3: MTT Assay for Cytotoxicity Assessment

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cytotoxicity.

  • Cell Culture:

    • Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold is a rich source of biologically active molecules with demonstrated therapeutic potential. The diverse activities, ranging from antimicrobial and anticancer to anticonvulsant, underscore the value of this chemical class in modern drug discovery.[6][10][13] The synthetic accessibility and potential for diversification make it an attractive starting point for the development of novel therapeutics.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the antimicrobial and anticancer activities will be crucial for rational drug design and optimization.

  • Lead Optimization: Systematic modification of lead compounds based on SAR data can further enhance potency and selectivity while improving pharmacokinetic profiles.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to in vivo animal models to validate their therapeutic efficacy and safety.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full potential of this remarkable class of compounds.

References

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Exploratory

Spectroscopic Fingerprinting of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic compound of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of the analytical techniques pivotal for the structural elucidation and characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of this specific benzodiazepine derivative.

Introduction: The Significance of 1,5-Benzodiazepines

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[1][2] The introduction of a phenyl group at the 2-position of the tetrahydro-1,5-benzodiazepine core, as in 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9), can significantly influence its pharmacological profile.[3][4] Consequently, unambiguous structural verification through a multi-faceted spectroscopic approach is a cornerstone of its chemical and pharmaceutical development.

This guide will not only present the expected spectroscopic data for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine but will also rationalize the spectral features based on its molecular structure. This approach is designed to provide a predictive framework for the analysis of related compounds and to underscore the importance of integrating multiple spectroscopic techniques for comprehensive characterization.

Synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

The synthesis of 1,5-benzodiazepines is well-established, with the most common route involving the condensation of o-phenylenediamine with a suitable three-carbon electrophile.[1][5][6] For the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a logical precursor is a β-keto ester bearing a phenyl group, such as ethyl benzoylacetate.

General Synthetic Protocol:

A typical synthesis would involve the reaction of o-phenylenediamine with ethyl benzoylacetate in a suitable solvent, often with acid catalysis to facilitate the initial condensation and subsequent cyclization. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization to form the seven-membered diazepine ring.[5]

Experimental Workflow: Synthesis

reagents o-Phenylenediamine + Ethyl Benzoylacetate reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction heating Reflux reaction->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product 2-Phenyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine purification->product

Caption: General workflow for the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzo-fused ring and the phenyl substituent, as well as the aliphatic protons of the seven-membered ring.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (Benzo ring)6.5 - 7.5Multiplet4HThe chemical shifts will be influenced by the electron-donating nature of the amine groups.
Aromatic (Phenyl ring)7.2 - 7.6Multiplet5HProtons on the phenyl ring will show characteristic splitting patterns.
CH (C2-H)~4.5 - 5.0Triplet or Doublet of Doublets1HThis methine proton is adjacent to a nitrogen and a methylene group.
CH₂ (C3)~2.0 - 2.5Multiplet2HDiastereotopic protons due to the chiral center at C2.
CH₂ (C4)~3.0 - 3.5Multiplet2HAdjacent to a nitrogen atom.
NH (N1-H & N5-H)Broad singletsBroad2HChemical shift can be variable and concentration-dependent; may exchange with D₂O.

Note: The predicted chemical shifts are based on the analysis of the parent 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and the expected deshielding effect of the phenyl group.[7]

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Aromatic (Benzo ring)115 - 145Six distinct signals are expected for the six carbons of the benzo ring.
Aromatic (Phenyl ring)125 - 140Signals for the six carbons of the phenyl substituent.
CH (C2)~60 - 70The carbon atom bearing the phenyl group and adjacent to a nitrogen.
CH₂ (C3)~30 - 40Aliphatic methylene carbon.
CH₂ (C4)~40 - 50Aliphatic methylene carbon adjacent to a nitrogen.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

In an electron ionization (EI) mass spectrum, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Molecular Weight: 238.32 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 238. The fragmentation is likely to involve the cleavage of the seven-membered ring.

Fragmentation Pathway

M [M]⁺˙ m/z 238 frag1 Loss of Phenyl [M - C₆H₅]⁺ m/z 161 M->frag1 frag2 Loss of C₂H₄N [M - C₂H₄N]⁺ m/z 196 M->frag2 frag3 [C₆H₅CHNH]⁺ m/z 104 M->frag3

Caption: Predicted major fragmentation pathways for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in EI-MS.

Key expected fragments include:

  • Loss of the phenyl group: A peak at m/z 161, corresponding to the loss of a phenyl radical (C₆H₅•).

  • Ring cleavage: Fragmentation of the diazepine ring can lead to various smaller fragments. A common fragmentation for similar structures involves the formation of a stable ion at m/z 104, corresponding to [C₆H₅CH=NH₂]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine will be characterized by the following absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, often broad
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
C-H Bend (aromatic)690 - 900Strong

The presence of a broad band in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H groups. The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl and benzo rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzo-fused ring and the phenyl group in 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine act as chromophores.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption maxima (λmax) corresponding to π → π* transitions of the aromatic systems. Expected λmax values would be in the range of 200-280 nm. The exact positions and intensities of the absorption bands will be sensitive to the solvent polarity.

Conclusion

The comprehensive spectroscopic analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, integrating NMR, MS, IR, and UV-Vis data, provides a robust and self-validating system for its structural confirmation. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working on the synthesis and characterization of this and related 1,5-benzodiazepine derivatives. The causality behind the spectral features is rooted in the fundamental principles of spectroscopy and the specific molecular architecture of the compound, ensuring a high degree of confidence in the analytical results.

References

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Foundational

The CNS Activity of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis, potential central nervous system (CNS) activity, and methodologies for evaluating 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, potential central nervous system (CNS) activity, and methodologies for evaluating 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Benzodiazepines are a well-established class of psychoactive compounds renowned for their therapeutic applications in treating anxiety, insomnia, seizures, and other neurological disorders.[1][2][3][4] Their mechanism of action primarily involves the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the brain.[1][5] The 1,5-benzodiazepine scaffold, in particular, has been a subject of significant interest due to its diverse pharmacological potential, including CNS depressant and antiepileptic activities.[6] This guide focuses on a specific derivative, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, providing insights into its synthesis, and a framework for the systematic evaluation of its CNS effects.

Synthesis and Chemical Profile

The synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines is typically achieved through the condensation of o-phenylenediamine with a suitable ketone.[7][8] For the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the logical precursors would be o-phenylenediamine and acetophenone.

General Synthesis Protocol:

A common method for the synthesis of 1,5-benzodiazepines involves the following steps:

  • Reaction Setup: A mixture of o-phenylenediamine and a ketone (in this case, acetophenone) is prepared in a suitable solvent, such as ethanol or under solvent-free conditions.[8]

  • Catalysis: The reaction is often catalyzed by a Lewis or Brønsted acid to facilitate the condensation and subsequent cyclization. Various catalysts have been employed, including stannous chloride, p-toluenesulfonic acid, and montmorillonite K10.[7][8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specific duration, which can range from minutes to several hours, depending on the catalyst and reactants used.[7]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, followed by filtration to isolate the crude product. The product is then purified by recrystallization from a suitable solvent like ethanol to yield the desired 2,3-dihydro-1H-1,5-benzodiazepine.[7] The subsequent reduction of the imine bond to yield the tetrahydro-derivative can be achieved through catalytic hydrogenation.[9]

Synthesis_Pathway OPD o-Phenylenediamine Intermediate Diimine Intermediate OPD->Intermediate Acetophenone Acetophenone Acetophenone->Intermediate Enamine Enamine Intermediate Intermediate->Enamine 1,3-H shift Cyclization Intramolecular Cyclization Enamine->Cyclization Dihydro 2-Phenyl-2,3-dihydro- 1H-1,5-benzodiazepine Cyclization->Dihydro Reduction Catalytic Hydrogenation Dihydro->Reduction Final_Product 2-Phenyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Reduction->Final_Product

Caption: Proposed synthesis pathway for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Putative CNS Activity and Mechanism of Action

While specific studies on the CNS activity of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are not extensively documented in the public domain, the well-established pharmacology of the benzodiazepine class allows for informed postulation.

Mechanism of Action at the GABA-A Receptor

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[1][5] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron.[5] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[5]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[5] This binding event does not open the channel directly but rather increases the affinity of GABA for its binding site and enhances the frequency of channel opening in the presence of GABA.[5] This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[1] It is highly probable that 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine shares this mechanism of action.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Ion Channel (Closed) Chloride_Influx Chloride Ion (Cl-) Influx GABA_R:f3->Chloride_Influx Channel Opens GABA GABA GABA->GABA_R:f1 Binds BZD 2-Phenyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine BZD->GABA_R:f2 Binds (Allosteric) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Proposed mechanism of action at the GABA-A receptor.

Preclinical Evaluation of CNS Activity: A Methodological Framework

To ascertain the specific CNS profile of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a battery of preclinical behavioral assays is essential. The following protocols are standard in the field for evaluating anxiolytic, sedative, and anticonvulsant properties.

Experimental Workflow

Experimental_Workflow cluster_behavioral_tests Behavioral Assays Start Compound Synthesis & Characterization Dose_Prep Dose Formulation & Vehicle Control Prep Start->Dose_Prep Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Dose_Prep->Animal_Acclimation Acute_Toxicity Acute Toxicity Study (LD50 Determination) Animal_Acclimation->Acute_Toxicity Behavioral_Testing Behavioral Testing Battery Acute_Toxicity->Behavioral_Testing EPM Elevated Plus Maze (Anxiolytic) Behavioral_Testing->EPM Open_Field Open Field Test (Locomotor Activity/Anxiety) Behavioral_Testing->Open_Field MES Maximal Electroshock Test (Anticonvulsant) Behavioral_Testing->MES PTZ Pentylenetetrazole Test (Anticonvulsant) Behavioral_Testing->PTZ Data_Analysis Data Collection & Statistical Analysis Conclusion Conclusion on CNS Activity Profile Data_Analysis->Conclusion EPM->Data_Analysis Open_Field->Data_Analysis MES->Data_Analysis PTZ->Data_Analysis

Caption: A standard experimental workflow for preclinical CNS activity evaluation.

Detailed Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms of the maze.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally) 30 minutes prior to testing.

    • Place the animal at the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters compared to the vehicle control group indicates an anxiolytic effect.

2. Open Field Test for Locomotor Activity and Anxiety

  • Principle: This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytics may increase exploration of the center of the open field.

  • Apparatus: A square arena with walls, typically equipped with infrared beams or a video tracking system.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the open field.

    • Record activity for a defined period (e.g., 10-30 minutes).

  • Data Analysis: Key parameters include total distance traveled (locomotor activity), time spent in the center versus the periphery, and rearing frequency. A decrease in total distance suggests sedation, while an increase in center time can indicate anxiolysis.

3. Maximal Electroshock (MES) Test for Anticonvulsant Activity

  • Principle: This model induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase is indicative of efficacy against generalized seizures.

  • Apparatus: A shock generator with corneal or ear clip electrodes.

  • Procedure:

    • Administer the test compound or vehicle at a predetermined time before the test.

    • Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) to induce a seizure.

    • Observe the animal for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.

4. Pentylenetetrazole (PTZ) Seizure Test

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a suitable absorption period, administer a convulsive dose of PTZ (subcutaneously or intraperitoneally).

    • Observe the animals for the onset and severity of seizures (e.g., using a scoring system).

  • Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are the main outcome measures.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the preclinical evaluation of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine compared to a standard benzodiazepine like diazepam.

Assay Parameter Vehicle Control 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (10 mg/kg) Diazepam (2 mg/kg)
Elevated Plus Maze % Time in Open Arms15 ± 3%45 ± 5%50 ± 6%
% Open Arm Entries20 ± 4%50 ± 6%55 ± 7%
Open Field Test Total Distance (m)30 ± 520 ± 415 ± 3
Time in Center (s)10 ± 230 ± 535 ± 6
Maximal Electroshock % Protection0%70%80%
PTZ Seizure Test % Protection0%80%90%

* Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± SEM or percentage.

Conclusion

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to a class of compounds with significant potential for CNS activity. Based on the established pharmacology of 1,5-benzodiazepines, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant effects. The provided methodological framework offers a robust approach for the systematic preclinical evaluation of this compound. Further research, including receptor binding assays and in-depth electrophysiological studies, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Shikha Sharma et al. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 2011, 3(5):382-389. [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. [Link]

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  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2012; 17(8): 9757–9769. [Link]

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Exploratory

A Technical Guide to the Anticonvulsant Properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-Benzodiazepine

Abstract This technical guide provides a comprehensive examination of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a molecule of significant interest within the field of anticonvulsant drug discovery. Benzodiazepin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a molecule of significant interest within the field of anticonvulsant drug discovery. Benzodiazepines have long been a cornerstone of therapy for epilepsy and other seizure disorders, primarily through their action on GABA-A receptors.[1] While the 1,4-benzodiazepine scaffold is most common, the isomeric 1,5-benzodiazepine structure, present in the licensed antiepileptic drug clobazam, offers a distinct pharmacological profile that merits further investigation.[2] This document details the synthetic pathway, robust protocols for preclinical anticonvulsant evaluation, the putative mechanism of action, and key structure-activity relationships pertinent to this compound class. It is intended to serve as a critical resource for researchers, medicinal chemists, and pharmacologists engaged in the development of novel central nervous system therapeutics.

Introduction: The Rationale for Investigating 1,5-Benzodiazepines

The therapeutic landscape of epilepsy, while extensive, is still marked by significant unmet needs, including drug-resistant seizures and dose-limiting side effects. Benzodiazepines (BZDs) exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the influx of chloride ions and promoting neuronal hyperpolarization.[3][4] This potentiation of inhibitory neurotransmission is the foundation of their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1]

The vast majority of clinically utilized BZDs, such as diazepam and lorazepam, are 1,4-benzodiazepines. However, the 1,5-benzodiazepine clobazam demonstrates that modification of the core diazepine ring structure can yield compounds with unique therapeutic profiles, potentially separating anticonvulsant efficacy from sedative effects.[2] This has fueled interest in other 1,5-BZD derivatives. The subject of this guide, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, represents a foundational structure within this class. The presence of a phenyl group at the 2-position is a critical feature, as substitutions on this ring are known to modulate receptor affinity and biological activity in related compounds.[5][6] This guide provides the technical framework for its synthesis and pharmacological characterization.

Synthesis and Chemical Characterization

The synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is well-established, typically involving the acid-catalyzed condensation of an o-phenylenediamine with a suitable ketone. For the title compound, o-phenylenediamine is reacted with acetophenone.

Proposed Synthetic Pathway

The reaction proceeds via an intramolecular imine-enamine cyclization.[7] Initially, the diamine reacts with the ketone to form a diimine intermediate. A subsequent 1,3-hydrogen shift forms an enamine, which then undergoes cyclization to yield the seven-membered diazepine ring.[7] Various catalysts, including stannous chloride, can be employed to promote this reaction efficiently.[7]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product OPD o-Phenylenediamine Mix Mix Reactants (1:2 molar ratio) OPD->Mix Acetophenone Acetophenone Acetophenone->Mix Catalyst Add Catalyst (e.g., SnCl2) Mix->Catalyst Reflux Reflux in Solvent (e.g., Ethanol) Catalyst->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Precipitate Precipitate Product (Add ice, basify with NH3) Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product 2-Phenyl-2,3,4,5-tetrahydro -1H-1,5-benzodiazepine Recrystallize->Product G cluster_setup Phase 1: Preparation cluster_timing Phase 2: Peak Effect Timing cluster_challenge Phase 3: Seizure Induction cluster_observation Phase 4: Endpoint Observation cluster_analysis Phase 5: Data Analysis Animals Select Animals (e.g., Male Swiss mice, 20-25g) Groups Divide into Groups (Vehicle Control, Test Compound Doses) Animals->Groups Admin Administer Compound (i.p.) or Vehicle Groups->Admin Wait Wait for TPE (Time to Peak Effect, e.g., 30-60 min) Admin->Wait MES_Node MES Test (Electrical Stimulus) Wait->MES_Node PTZ_Node scPTZ Test (Chemoconvulsant Injection) Wait->PTZ_Node Observe_MES Observe for Tonic Hindlimb Extension (THLE) MES_Node->Observe_MES Observe_PTZ Observe for Clonic Seizures (>5 sec) PTZ_Node->Observe_PTZ Analyze Calculate % Protection Determine ED50 Observe_MES->Analyze Observe_PTZ->Analyze G cluster_pathway GABAergic Synapse cluster_events Cellular Events cluster_outcome Pharmacological Outcome BZD 1,5-Benzodiazepine (e.g., 2-Phenyl Derivative) GABA_R GABA-A Receptor (Postsynaptic Membrane) BZD->GABA_R Binds to allosteric site Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Modulates Event1 Increased Frequency of Channel Opening Cl_Channel->Event1 Leads to Event2 Enhanced Cl⁻ Influx Event1->Event2 Event3 Neuronal Hyperpolarization Event2->Event3 Event4 Increased Seizure Threshold Event3->Event4 Outcome Anticonvulsant Activity Event4->Outcome

Sources

Foundational

An In-Depth Technical Guide to the Antimicrobial Screening of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The methodologies detailed herein are grounded in international standards to ensure data integrity, reproducibility, and scientific validity.

Introduction: The Untapped Antimicrobial Potential of the 1,5-Benzodiazepine Scaffold

Benzodiazepines are a well-established class of compounds renowned for their effects on the central nervous system (CNS), primarily through modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This action produces sedative, anxiolytic, and anticonvulsant effects.[2][4] However, emerging research has broadened the biological profile of this versatile scaffold, with numerous reports highlighting the significant antibacterial and antifungal activities of 1,5-benzodiazepine derivatives.[5][6][7][8] These findings suggest that their mechanism of antimicrobial action is distinct from their CNS effects, opening a promising avenue for the development of novel anti-infective agents.

The core structure of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine presents a unique chemical architecture. The strategic placement of a phenyl group at the C-2 position influences the molecule's stereochemistry and lipophilicity, which are critical factors in its interaction with microbial targets. This guide delineates a robust, multi-tiered screening strategy to rigorously assess its antimicrobial efficacy, moving from initial qualitative assessments to precise quantitative determinations and preliminary mechanistic insights.

Part 1: Foundational Workflow for Antimicrobial Screening

A successful screening campaign is built upon a logical and systematic progression of experiments. Each stage is designed to provide critical data that informs the decision to proceed to the next, more resource-intensive phase. This self-validating workflow ensures that only compounds of genuine interest are advanced, optimizing efficiency and scientific rigor.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening cluster_3 Phase 4: Safety & Mechanism Compound Compound Acquisition & Structural Verification Purity Purity Assessment (e.g., HPLC, NMR) Compound->Purity Solubility Solubility & Stability Testing (DMSO, Water, Broth) Purity->Solubility Disk Disk Diffusion Assay (Qualitative) Solubility->Disk Broth Broth Microdilution Assay (Quantitative - MIC) Solubility->Broth MBC Minimum Bactericidal Concentration (MBC) Assay Broth->MBC TimeKill Time-Kill Kinetic Assay Broth->TimeKill Biofilm Biofilm Inhibition/ Eradication Assay Broth->Biofilm Cytotoxicity Cytotoxicity Assay (e.g., Mammalian Cell Lines) TimeKill->Cytotoxicity MoA Mechanism of Action (MoA) Studies TimeKill->MoA

Caption: High-level experimental workflow for antimicrobial compound screening.

Part 2: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine if the compound exhibits any antimicrobial activity and, if so, to quantify its potency. The two most widely accepted and standardized methods for this are the broth microdilution and disk diffusion assays. Adherence to protocols established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating reliable and comparable data.[9][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This quantitative method is highly reproducible and suitable for testing a large number of compounds.[14]

Experimental Protocol: Broth Microdilution (adapted from CLSI M07) [10][15]

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, typically in 100% dimethyl sulfoxide (DMSO). The solubility must be confirmed beforehand to prevent precipitation during the assay.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).[15] This creates a concentration gradient across the plate. Ensure the final DMSO concentration is consistent in all wells and does not exceed a level that affects microbial growth (typically ≤1%).

  • Inoculum Preparation: Prepare a standardized microbial inoculum by suspending freshly grown colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13] Dilute this suspension in the growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include the following essential controls on every plate:

    • Growth Control: Inoculum in broth without the test compound.

    • Sterility Control: Broth only, without inoculum or compound.

    • Positive Control: Inoculum in broth with a standard, well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin).

    • Solvent Control: Inoculum in broth with the same concentration of DMSO used in the test wells.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for most common bacteria.[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[13] This can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Agar Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.[12] It is particularly useful for initial screening due to its simplicity and low cost.

Experimental Protocol: Disk Diffusion (adapted from EUCAST/CLSI M02) [10]

  • Plate Preparation: Prepare Mueller-Hinton agar plates, ensuring a uniform depth of 4.0 ± 0.5 mm. The surface must be dry before inoculation.

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Impregnate each disk with a known amount of the 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine solution. A disk impregnated with the solvent (DMSO) serves as a negative control, and disks with standard antibiotics serve as positive controls.

  • Incubation: Following the "15-15-15 minute rule," incubate the plates within 15 minutes of disk application. Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.

Part 3: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of a novel compound against different microorganisms and established antibiotics.

Table 1: Example Data Summary for Antimicrobial Susceptibility Testing

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlControl MIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Positive16Ciprofloxacin0.522
Escherichia coli (ATCC 25922)Negative64Ciprofloxacin0.2515
Pseudomonas aeruginosa (ATCC 27853)Negative>128Gentamicin118
Candida albicans (ATCC 10231)N/A (Fungus)32Fluconazole220

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of MIC values for a novel compound is initially relative. A potent compound will exhibit low MIC values. These values should be compared against those of standard antibiotics to gauge relative efficacy. Studies on other 1,5-benzodiazepine derivatives have shown a wide range of activities, with some compounds demonstrating MIC values as low as 2-6 µg/mL against fungal pathogens and around 40 µg/mL against bacteria like E. coli and S. aureus.[16]

Part 4: Advanced Screening and Preliminary Mechanistic Insights

Compounds that demonstrate promising MIC values in primary screening should be advanced to secondary assays to further characterize their antimicrobial effects.

Minimum Bactericidal Concentration (MBC) Assay

The MIC value indicates growth inhibition, but it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC assay addresses this by determining the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.

Protocol: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto antibiotic-free agar. After incubation, the lowest concentration that results in no colony growth (or a ≥99.9% reduction from the initial inoculum count) is the MBC.

Time-Kill Kinetic Assay

Time-kill assays provide a dynamic view of the antimicrobial effect over time. By exposing a standardized inoculum to the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) and measuring the number of viable cells at different time points, one can visualize the rate and extent of bacterial killing. This assay is a powerful tool for confirming bactericidal activity and understanding the concentration-dependent nature of the compound's effect.

Hypothetical Mechanism of Action

While the classical mechanism for benzodiazepines involves CNS GABA-A receptors, this target is absent in bacteria and fungi.[17] Therefore, the antimicrobial action must proceed through an alternative pathway. Several hypotheses can be proposed for 1,5-benzodiazepines:

  • Cell Membrane Disruption: The lipophilic nature of the phenyl group and the benzodiazepine core could enable the molecule to intercalate into the microbial cell membrane, disrupting its integrity, altering membrane potential, and causing leakage of essential cellular components.

  • Inhibition of Key Enzymes: The compound may act as an inhibitor for essential microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

  • Inhibition of Efflux Pumps: Some compounds can inhibit efflux pumps, which are a common mechanism of antimicrobial resistance.

The following diagram illustrates a hypothetical pathway where the benzodiazepine derivative disrupts the bacterial cell membrane.

G Compound 2-Phenyl-1,5-benzodiazepine Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Ions (K+) & Metabolites (ATP) Disruption->Leakage Potential Dissipation of Membrane Potential Disruption->Potential Death Bacterial Cell Death Leakage->Death Potential->Death

Caption: Hypothetical mechanism: bacterial cell membrane disruption.

Conclusion and Future Directions

The systematic screening protocol outlined in this guide provides a robust framework for evaluating the antimicrobial potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. An ideal outcome from this workflow would be the identification of potent activity (low MIC values) against a range of clinically relevant pathogens, coupled with bactericidal effects demonstrated through MBC and time-kill assays.

Positive findings should lead to subsequent investigations, including:

  • Broad-Spectrum Analysis: Testing against a wider panel of microorganisms, including multidrug-resistant (MDR) strains.

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of the lead compound to optimize potency and reduce toxicity.[5][16]

  • In-depth Mechanistic Studies: Employing advanced techniques to elucidate the precise molecular target and mechanism of action.

Through this rigorous, multi-faceted approach, the true potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a lead compound for a new class of antimicrobial agents can be thoroughly and accurately assessed.

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  • EUCAST. (n.d.). ESCMID. [Link]

  • Synthesis of novel 1, 5 - Benzodiazepine derivatives as potential antimicrobial agents. (2018). ResearchGate. [Link]

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  • SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME NEW 2, 3-DIHYDRO-1, 5-BENZODIAZEPINE DERIVATIVES. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

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Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicological Assessment of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. As a derivative of the benzodi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. As a derivative of the benzodiazepine class, this compound warrants a thorough toxicological evaluation to ascertain its safety profile for potential therapeutic development. In the absence of pre-existing public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to toxicity assessment, beginning with computational predictions and progressing through essential in vitro and in vivo assays. The methodologies described are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to ensure scientific integrity and regulatory relevance.

Introduction: The Rationale for a Structured Toxicological Evaluation

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of compounds, which are structurally distinct from the more common 1,4-benzodiazepines used in medicine. While the benzodiazepine scaffold is known for a wide range of biological activities, subtle structural modifications can drastically alter both efficacy and toxicity. Therefore, a systematic and rigorous preliminary toxicological assessment is paramount before committing significant resources to further development.

The core objective of these initial studies is to identify potential hazards, establish a preliminary safety window, and make informed " go/no-go " decisions. This guide follows the fundamental principles of toxicology, emphasizing the dose-response relationship, and integrates the "3Rs" principle (Replacement, Reduction, and Refinement) for the ethical use of animals in research.[1][2][3] The workflow is designed to be efficient, starting with low-cost, high-throughput methods and progressing to more complex in vivo models only for promising candidates.

The Tiered Approach to Preliminary Toxicity Assessment

A tiered approach is the most logical and resource-efficient strategy for evaluating a novel compound. This involves a step-wise progression of studies, with the results of each tier informing the decision to proceed to the next.

Toxicity_Workflow cluster_0 Tier 1: In Silico & Early Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Acute Studies In_Silico In Silico Toxicity Prediction (DEREK, TOPKAT, etc.) Decision1 Go/No-Go Decision In_Silico->Decision1 PhysChem Physicochemical Characterization (Solubility, Stability) PhysChem->Decision1 Cytotoxicity Cytotoxicity Assays (MTT, LDH) Genotoxicity_In_Vitro Genotoxicity Screening (Ames Test, in vitro Micronucleus) Cytotoxicity->Genotoxicity_In_Vitro Cardiotoxicity Cardiotoxicity Screening (hERG Assay) Genotoxicity_In_Vitro->Cardiotoxicity Decision2 Go/No-Go Decision Cardiotoxicity->Decision2 Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420, 423, or 425) In_Vivo_Micro In Vivo Micronucleus Test (OECD 474) Acute_Oral_Toxicity->In_Vivo_Micro Decision1->Cytotoxicity Proceed if no major structural alerts and acceptable properties Decision2->Acute_Oral_Toxicity Proceed if in vitro profile is acceptable

Caption: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico and Physicochemical Profiling

In Silico Toxicity Prediction

Before any laboratory experiments are conducted, computational models can predict potential toxicities based on the chemical structure of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.[4][5][6] These methods compare the molecule against databases of known toxicants to identify structural alerts associated with adverse effects.

  • Methodology : Utilize established Quantitative Structure-Activity Relationship (QSAR) and expert systems.

    • Software Examples : DEREK Nexus® for identifying structural alerts for mutagenicity, carcinogenicity, and other endpoints. TOPKAT® for predicting acute oral toxicity (LD50), and other toxicological endpoints. MolToxPred and ToxiM are other machine learning-based tools that can provide valuable predictions.[4][7][8]

  • Endpoints of Interest :

    • Mutagenicity (Ames test outcome)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG inhibition)

    • Skin sensitization

  • Causality and Interpretation : A positive finding in silico is not a definitive result but a warning flag. It indicates a potential liability that must be investigated with targeted in vitro or in vivo assays. For example, a structural alert for mutagenicity would make the Ames test a critical go/no-go checkpoint.

Tier 2: In Vitro Toxicity Assessment

In vitro assays are the cornerstone of early toxicity screening, providing rapid and cost-effective data on a compound's effects at the cellular level, thereby reducing the reliance on animal testing.[9][10]

General Cytotoxicity

The initial step is to determine the concentration range at which the compound causes general cell death. This is crucial for dose selection in subsequent, more specific assays.

This assay measures the metabolic activity of cells as an indicator of viability.[11][12]

  • Cell Seeding : Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment : Treat the cells with a serial dilution of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine for 24-72 hours. Include vehicle controls.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, providing a direct measure of cytotoxicity.[14][15]

  • Cell Seeding and Treatment : Follow the same procedure as the MTT assay.

  • Supernatant Collection : After the incubation period, collect a portion of the cell culture supernatant from each well.

  • LDH Reaction : Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Data Acquisition : Incubate as per the manufacturer's instructions and measure the absorbance.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

AssayPrincipleEndpoint
MTT Mitochondrial dehydrogenase activityCell Viability (IC50)
LDH Release Cell membrane integrityCytotoxicity (% Lysis)
Table 1: Comparison of General Cytotoxicity Assays.
Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. The standard initial battery includes a bacterial mutation assay and an in vitro mammalian cell assay.[16]

The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[17][18]

  • Principle : The assay uses strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively).[19] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Methodology :

    • Expose the bacterial strains to various concentrations of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

    • Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Plate the treated bacteria on a minimal agar medium.

    • Incubate for 48-72 hours and count the number of revertant colonies.

  • Interpretation : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

This assay detects damage to chromosomes or the mitotic spindle.[20][21][22]

  • Principle : Micronuclei are small, extra nuclei in the cytoplasm of cells that form from chromosome fragments or whole chromosomes that fail to segregate properly during cell division.[23]

  • Methodology :

    • Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound, with and without S9 metabolic activation.[22]

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using microscopy.

  • Interpretation : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.[24]

Cardiovascular Safety: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[25] Therefore, early screening is a regulatory requirement and a critical safety checkpoint.[26][27]

  • Principle : The assay directly measures the electrical current through the hERG channel in cells engineered to express it.

  • Methodology :

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) for high-throughput screening.[28]

    • Apply various concentrations of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to the cells.

    • Measure the hERG channel current in response to a specific voltage protocol.

  • Data Analysis : Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

  • Interpretation : An IC50 value below a certain threshold (typically 1-10 µM) is considered a potential risk for cardiotoxicity and warrants further investigation.[29]

Tier 3: In Vivo Acute Toxicity Studies

If the in vitro safety profile is acceptable, the next step is to evaluate the compound's toxicity in a whole organism. This provides crucial information on systemic toxicity, target organs, and a lethal dose range.

Acute Oral Toxicity (OECD 420, 423, or 425)

These guidelines are designed to estimate the acute toxicity (LD50) of a substance while minimizing the number of animals used.[30][31]

  • Guideline Selection :

    • OECD 420 (Fixed Dose Procedure) : Uses pre-defined dose levels (5, 50, 300, 2000 mg/kg) and observes for signs of toxicity to assign a toxicity classification.[32]

    • OECD 423 (Acute Toxic Class Method) : A sequential method that uses a small number of animals per step to assign a GHS toxicity category.

    • OECD 425 (Up-and-Down Procedure) : A sequential method that allows for the most accurate determination of the LD50 with the fewest animals.[33]

  • Experimental Protocol (General) :

    • Animal Model : Typically, young adult female rats are used.[34]

    • Administration : Administer a single oral dose of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine via gavage.

    • Observation : Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for at least 14 days.

    • Necropsy : Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

  • Data Interpretation : The results will provide an LD50 value or a toxicity classification, which is essential for hazard labeling and for designing subsequent repeated-dose toxicity studies.

In Vivo Micronucleus Test (OECD 474)

This test confirms whether the genotoxic potential observed in vitro is also present in vivo, taking into account the compound's absorption, distribution, metabolism, and excretion (ADME).[35][36][37]

  • Principle : The assay measures the formation of micronuclei in immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood of treated rodents.[38][39]

  • Methodology :

    • Dose Selection : Based on the acute oral toxicity study, select at least three dose levels, with the highest dose being the maximum tolerated dose (MTD).

    • Administration : Treat rodents (usually mice or rats) with the test compound, typically via the intended clinical route, on one or two occasions.[38]

    • Sample Collection : Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after the last dose).

    • Analysis : Prepare slides, stain the cells, and score the frequency of micronucleated polychromatic erythrocytes.

  • Interpretation : A statistically significant, dose-related increase in micronucleated cells in treated animals compared to controls indicates that the compound is genotoxic in vivo.

Conclusion and Next Steps

The successful completion of this tiered preliminary toxicity assessment will provide a foundational safety profile for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The data generated—including cytotoxic and genotoxic potential, hERG liability, and acute systemic toxicity—will enable a data-driven decision on whether to advance the compound into more extensive preclinical development, such as repeated-dose toxicity and safety pharmacology studies, as outlined in the ICH M3(R2) guidance.[16][40][41][42] This structured, guideline-driven approach ensures scientific rigor, ethical conduct, and a solid basis for future regulatory submissions.

References

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  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

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Foundational

exploring the pharmacophore of 1,5-benzodiazepines for CNS targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Exploring the Pharmacophore of 1,5-Benzodiazepines for Central Nervous System Targets Abstract The 1,5-benzodiazepine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Exploring the Pharmacophore of 1,5-Benzodiazepines for Central Nervous System Targets

Abstract

The 1,5-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, renowned for its wide range of therapeutic applications targeting the central nervous system (CNS).[1] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] This guide provides a detailed exploration of the pharmacophore of 1,5-benzodiazepines, synthesizing structural insights, mechanism of action, structure-activity relationship (SAR) data, and the computational and experimental workflows used to elucidate these critical molecular features. Our primary focus is on the interaction with GABA-A receptors, the principal target for the CNS effects of benzodiazepines.[4][5]

The Preeminence of the 1,5-Benzodiazepine Scaffold in CNS Drug Discovery

Benzodiazepines (BZDs) revolutionized the treatment of anxiety and insomnia following their introduction in the 1950s.[1] The core chemical structure, a fusion of a benzene ring and a seven-membered diazepine ring, has proven to be an exceptionally versatile template for developing CNS-active agents.[3] While 1,4-benzodiazepines like diazepam are more commonly known, the 1,5-benzodiazepine subclass has attracted significant attention for its diverse pharmacological profile and potential in treating a range of psychotic disorders.[1][6][7] Understanding the precise three-dimensional arrangement of chemical features responsible for their biological activity—the pharmacophore—is paramount for the rational design of next-generation therapeutics with improved efficacy and selectivity.

Core Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The primary CNS effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[5][8] BZDs do not bind to the same site as the endogenous ligand GABA. Instead, they bind to a distinct allosteric site, known as the benzodiazepine receptor (BzR), located at the interface between the α and γ subunits of the pentameric GABA-A receptor complex.[4][9]

This binding event does not open the chloride channel directly but rather enhances the effect of GABA.[5] By acting as positive allosteric modulators, BZDs increase the frequency of the GABA-gated chloride channel opening. This leads to an increased influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a reduction in overall neuronal excitability, producing the characteristic calming and sedative effects.[4][5]

GABAA_Mechanism cluster_receptor GABA-A Receptor Complex (Postsynaptic Neuron) cluster_ligands Extracellular Space cluster_effect Cellular Effect receptor GABA-A Receptor α β γ α β Cl⁻ Channel (Closed) receptor_active GABA-A Receptor α β γ α β Cl⁻ Channel (Open) receptor->receptor_active Conformational Change Chloride Cl⁻ Influx receptor_active:ch->Chloride Opens GABA GABA GABA->receptor:head Binds to α/β interface BZD 1,5-Benzodiazepine BZD->receptor:head Binds to α/γ interface Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Pharmacophore_Model cluster_features node_feature BZD_Core HBA1 H-Bond Acceptor (N5) BZD_Core->HBA1   HBA2 H-Bond Acceptor (N1) BZD_Core->HBA2   Aro Aromatic Ring (A) BZD_Core->Aro   Lipo Lipophilic Group (L1) BZD_Core->Lipo   EW Electron-Withdrawing Group (EW) BZD_Core->EW  

Caption: Key pharmacophoric features of a 1,5-benzodiazepine for GABA-A receptor binding.

Structure-Activity Relationship (SAR) Insights

SAR studies are foundational to defining a pharmacophore. By systematically modifying the 1,5-benzodiazepine scaffold and assessing the impact on biological activity (e.g., receptor binding affinity, in vivo potency), researchers can deduce the importance of each structural component.

PositionModificationEffect on CNS ActivityRationale / CausalityCitation
Ring A (Benzene) Substitution with electron-withdrawing groups (e.g., Cl, Br, NO₂) at C7.Increases potency.Enhances the acidity of the N1 proton and favorably modulates the electronic properties of the aromatic system for receptor interaction.[10]
Substitution at C6, C8, C9.Generally decreases or abolishes activity.These positions represent regions of negative steric repulsion in the binding pocket.[11]
Ring B (Diazepine) Carbonyl group at C2.Generally required for high activity in 1,4-BZDs, but substitutions are tolerated in 1,5-BZDs.The C2 position is a key point for introducing lipophilic groups that fit into a hydrophobic pocket of the receptor.[10]
Unsaturation (double bond) between C4 and N5.Essential for activity.Saturation of this bond alters the ring conformation, disrupting the optimal spatial arrangement of pharmacophoric features.[10]
Phenyl group at C4.Generally important for potent activity.This lipophilic group is thought to engage in critical hydrophobic or π-stacking interactions within the binding site.[6][10]
Small alkyl group (e.g., -CH₃) at N1.Can be tolerated or slightly increase activity.Modulates lipophilicity and metabolic stability. Larger groups are detrimental.

Methodologies for Pharmacophore Elucidation and Validation

A multi-faceted approach combining computational modeling and experimental validation is essential for accurately defining and refining a pharmacophore model.

Computational Workflow: Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the target receptor is unknown or not well-defined. It relies on the principle that a set of active molecules must share a common set of 3D chemical features arranged in a specific geometry.

Computational_Workflow A 1. Data Set Preparation (Active 1,5-BZD Ligands) B 2. Conformational Analysis (Generate 3D structures for each ligand) A->B C 3. Molecular Alignment (Superimpose active compounds) B->C D 4. Pharmacophore Hypothesis Generation (Identify common chemical features) C->D E 5. Hypothesis Scoring & Selection (Rank models based on statistical fit) D->E F 6. Model Validation (Use to screen a database of known actives/inactives) E->F G Validated Pharmacophore Model F->G

Caption: A typical workflow for ligand-based pharmacophore model development.

Protocol: Ligand-Based Pharmacophore Modeling

  • Data Set Selection:

    • Compile a structurally diverse set of 1,5-benzodiazepine analogues with known binding affinities or biological activities for the GABA-A receptor.

    • Ensure the activity data (e.g., Ki, IC50) spans several orders of magnitude.

    • Include a "test set" of compounds not used in model generation for later validation.

  • Conformational Analysis:

    • Causality: Each flexible molecule can exist in multiple low-energy shapes (conformers). The biologically active conformation must be identified.

    • Method: For each molecule in the training set, generate a representative set of low-energy 3D conformations using computational chemistry software (e.g., MOE, Catalyst, Schrödinger).

  • Feature Identification and Hypothesis Generation:

    • Define the key chemical features to be considered (e.g., H-bond acceptors/donors, aromatic rings, hydrophobic centers).

    • The software will align the conformers of the most active compounds and identify common 3D arrangements of these features that are shared among them. Each common arrangement constitutes a pharmacophore hypothesis.

  • Scoring and Validation:

    • Causality: A good model must not only describe the active compounds but also be able to distinguish them from inactive ones.

    • Method: Each hypothesis is scored based on how well it maps the most active compounds and its complexity.

    • The best-ranked hypothesis is then validated by using it to screen a database containing known active BZDs (which should be identified as "hits") and known inactive or "decoy" molecules (which should be rejected). A successful model will have high enrichment of true positives. [11][12]

Experimental Protocol: In Vitro Radioligand Binding Assay

This is the gold-standard experimental technique to validate the binding of newly designed compounds to the target receptor, confirming the predictions of the pharmacophore model.

Principle: This assay measures the ability of a test compound (the novel 1,5-benzodiazepine) to compete with a known radiolabeled ligand (e.g., [³H]-Flunitrazepam) for binding to the benzodiazepine site on the GABA-A receptor.

Step-by-Step Methodology:

  • Tissue/Cell Preparation:

    • Prepare a membrane fraction from a tissue rich in GABA-A receptors (e.g., rat or bovine cerebral cortex) or from cell lines engineered to express specific GABA-A receptor subtypes (e.g., HEK293 cells). [13]Homogenize the tissue in a buffered solution and centrifuge to isolate the cell membranes containing the receptors.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add:

      • The prepared membrane suspension.

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]-Flunitrazepam).

      • Increasing concentrations of the unlabeled test compound.

      • Control for Non-Specific Binding: A set of tubes containing a high concentration of a known unlabeled BZD (e.g., Diazepam) to saturate the receptors and measure background binding.

      • Control for Total Binding: A set of tubes with only the radioligand and membranes.

  • Incubation:

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes but allow the unbound ligand to pass through.

  • Quantification:

    • Wash the filters to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Conclusion and Future Perspectives

The pharmacophore for 1,5-benzodiazepines acting on CNS targets is a well-defined concept, centered on a specific 3D arrangement of aromatic, lipophilic, and hydrogen-bonding features that facilitate high-affinity binding to the benzodiazepine site of the GABA-A receptor. The interplay between computational modeling and experimental validation has been instrumental in refining this model, moving the field from broad-spectrum agents to the pursuit of subtype-selective modulators. [15] Future research will continue to leverage high-resolution structural data of GABA-A receptor subtypes to develop more sophisticated structure-based pharmacophore models. The goal is to design novel 1,5-benzodiazepine derivatives that can selectively target specific receptor subtypes (e.g., α2/α3 for anxiolysis without sedation, or α5 for cognitive modulation), leading to therapies with enhanced efficacy and a significantly improved side-effect profile. [15][16]

References

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  • 1, 5-Benzodiazepines: A Review Update. (2015).
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  • Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. (2020). Cureus.
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  • Synthesis of 1,5- Benzodiazepines A Review. (n.d.). International Journal of Trend in Scientific Research and Development (IJTSRD).
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  • 1,5-Benzothiazepine, a versatile pharmacophore: a review. (2008). European Journal of Medicinal Chemistry.
  • Development of a comprehensive pharmacophore model for the benzodiazepine receptor. (n.d.). Semantic Scholar.
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  • Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. (2015). Mini-Reviews in Medicinal Chemistry.
  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube.
  • Benzodiazepines act on GABA(A) receptors via two distinct and separable mechanisms. (2000).
  • Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition. (2009).
  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. (n.d.). Semantic Scholar.
  • A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. (2014). Molecules.
  • An Updated Unified Pharmacophore Model of the Benzodiazepine Binding Site on γ-Aminobutyric Acid(A) Receptors: Correlation with Comparative Models. (2007). Current Medicinal Chemistry.
  • Application Notes and Protocols for Neuropharmacological Screening of Novel 1,5-Benzodiazepines. (2025). BenchChem.
  • Identification of 1,5-Benzothiazepine Derivatives as Potent Estrogen Receptor α Inhibitors via Integrated De Novo Fragment-Based Designing and Pharmacophore Modeling. (2026). ChemistrySelect.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Profiling of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Introduction: Unveiling the Therapeutic Potential of a Novel Benzodiazepine Scaffold The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzodiazepine Scaffold

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anxiolytic, anticonvulsant, sedative, and anti-inflammatory effects.[1] The specific compound, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, represents a novel entity for which the biological targets and therapeutic potential are yet to be fully elucidated. The following application notes provide a strategic and detailed guide for researchers to systematically characterize the in vitro pharmacological profile of this compound.

The protocols outlined herein are designed to be a self-validating cascade, beginning with foundational cytotoxicity assessments to establish viable concentration ranges. Subsequently, a series of binding and functional assays are described to probe high-probability targets based on the benzodiazepine core, such as the GABA-A receptor, as well as alternative targets like cholecystokinin (CCK) receptors and protein kinases. This comprehensive approach ensures a thorough initial characterization, paving the way for more advanced preclinical studies.

Part 1: Foundational Assays - Cytotoxicity and Target Screening

Before delving into specific mechanisms of action, it is crucial to determine the compound's inherent cytotoxicity. This not only identifies potential anti-proliferative effects but also establishes the appropriate concentration range for subsequent, more sensitive assays, thereby preventing misleading results due to cell death.

Protocol: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3]

Principle of Causality: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[2] This allows for the quantification of the cytotoxic or cytostatic effects of the test compound.

Experimental Protocol:

  • Cell Plating: Seed cells (e.g., HeLa, HEK293, or a cancer cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare a serial dilution of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2][5] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24 - 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm (reference 630 nm)
Initial Target Screening Strategy

Based on the benzodiazepine scaffold, a logical starting point for target identification is the central nervous system, particularly the GABA-A receptor.[1][6] However, to maintain a broad perspective, screening against other potential target classes is also recommended.

G cluster_0 Initial Screening Cascade A 2-Phenyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine B Cytotoxicity Assay (MTT) Determine IC50 & Viable Range A->B C Primary Target Binding Assays (at non-toxic concentrations) B->C D GABA-A Receptor Binding (Radioligand Assay) C->D E CCK Receptor Binding (Alternative Target) C->E F Kinase Panel Screen (Broad Target Class) C->F G Functional Assays (for confirmed binders) D->G E->G F->G

Caption: Initial in vitro screening workflow.

Part 2: Primary Target Engagement - Receptor Binding Assays

Following the determination of a non-toxic concentration range, the next step is to assess the compound's ability to bind to specific molecular targets. Radioligand binding assays are a sensitive and established method for this purpose.[7]

Protocol: GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.[8] It is a direct measure of binding affinity.

Principle of Causality: If the test compound binds to the GABA-A receptor, it will compete with the radioligand for the same binding site, leading to a decrease in the measured radioactivity bound to the receptor preparation.

Experimental Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) or from cells recombinantly expressing specific GABA-A receptor subtypes.[8]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) is typically used.

  • Reaction Setup: In a 96-well plate, combine:

    • Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam) at a concentration near its Kd.

    • Varying concentrations of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

    • Membrane preparation (50-200 µg of protein).

    • Assay buffer to a final volume of 200 µL.

  • Controls:

    • Total Binding: Radioligand + Membrane Preparation (no competitor).

    • Non-specific Binding: Radioligand + Membrane Preparation + a high concentration of a known unlabeled ligand (e.g., Diazepam or GABA) to saturate the receptors.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition of specific binding is plotted against the log of the test compound concentration. The IC₅₀ value is determined, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Receptor {GABA-A Receptor|Membrane Prep} Complex {Bound Complex|[3H]Ligand-Receptor} Receptor->Complex Binding Radioligand [3H]Ligand Radioligand->Receptor TestCompound Test Compound TestCompound->Receptor Filter Glass Fiber Filter Complex->Filter Harvesting Scintillation Scintillation Counter (Measures Radioactivity) Filter->Scintillation Counting

Caption: GABA-A radioligand binding assay workflow.

Part 3: Elucidating Mechanism of Action - Functional Assays

Once binding to a target is confirmed, it is essential to determine the functional consequence of this interaction. Is the compound an agonist (activator), an antagonist (blocker), or an allosteric modulator?

Protocol: Fluorescence-Based Ion Flux Assay for GABA-A Receptors

This assay measures the functional activity of the GABA-A receptor, which is a ligand-gated chloride ion channel.[9] A change in intracellular chloride concentration upon receptor activation can be detected using a chloride-sensitive fluorescent dye.

Principle of Causality: Activation of the GABA-A receptor opens its chloride channel, leading to an influx of chloride ions and a change in the membrane potential.[10] This ion flux can be measured by a change in fluorescence of a specific indicator dye, providing a real-time readout of receptor function.[11][12]

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the GABA-A receptor subtype of interest (e.g., CHO or HEK293 cells).[11]

  • Dye Loading: Plate the cells in a 96- or 384-well black, clear-bottom plate. Load the cells with a membrane potential-sensitive dye or a chloride-sensitive dye (e.g., MQAE) according to the manufacturer's instructions.[12]

  • Compound Addition: Add 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine at various concentrations to the wells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: After a short pre-incubation with the test compound, measure the baseline fluorescence. Then, add a sub-maximal concentration of GABA and immediately measure the change in fluorescence. An agonist will induce a signal on its own or potentiate the GABA response.

    • Antagonist Mode: Pre-incubate the cells with the test compound. Then, add a known GABA-A receptor agonist (e.g., GABA) and measure the fluorescence response. An antagonist will inhibit the agonist-induced signal.

  • Fluorescence Reading: Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the kinetic fluorescence signal before and after the addition of the agonist.

Data Analysis: The change in fluorescence intensity is proportional to the ion flux. For agonists, plot the response against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response). For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

ParameterRecommended Value
Cell LineHEK293 or CHO expressing GABA-A receptor
Assay Format96- or 384-well plate
ReadoutKinetic Fluorescence
Agonist ControlGABA
Antagonist ControlBicuculline

Part 4: Exploring Alternative Mechanisms - Kinase Inhibition

To ensure a comprehensive characterization, it is prudent to screen the compound against a broader class of targets, such as protein kinases, which are involved in a vast number of cellular processes.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This is a universal, luminescence-based assay that can be used to measure the activity of virtually any ADP-generating enzyme, including protein kinases.[13]

Principle of Causality: Kinase activity consumes ATP and produces ADP.[14] The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[13] An inhibitor of the kinase will lead to a decrease in ADP production, resulting in a lower luminescent signal.

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction:

    • Kinase of interest (from a panel of diverse kinases).

    • Kinase-specific substrate peptide.

    • ATP at a concentration near the Km for the kinase.

    • Varying concentrations of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

    • Reaction buffer.

  • Incubation: Incubate at 30°C for 60 minutes.[15]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ for each kinase.

G cluster_0 Kinase Inhibition Assay (ADP-Glo) A Kinase + Substrate + ATP + Test Compound B Kinase Reaction (ADP is produced) A->B C Add ADP-Glo Reagent (Stop reaction, deplete ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP -> Light) C->D E Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Forward Look

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By systematically evaluating cytotoxicity, primary receptor binding, functional activity, and off-target effects, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these assays will be instrumental in guiding future lead optimization efforts and in vivo studies to fully ascertain its therapeutic potential.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Nawrocka, W., Sztuba, B., Opolski, A., Wietrzyk, J., Kowalska, M. W., & Głowiak, T. (2001). Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. Archiv der Pharmazie, 334(1), 3-10. [Link]

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  • Mobbs, J. I., et al. (2021). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. Science Advances, 7(45), eabh4141. [Link]

  • Skolnick, P., Schweri, M. M., Williams, E. F., Moncada, V. Y., & Paul, S. M. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133-136. [Link]

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Application

Application Notes and Protocols for In Vivo Evaluation of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Introduction: Unveiling the Therapeutic Potential of a Novel 1,5-Benzodiazepine The benzodiazepine scaffold is a cornerstone in central nervous system (CNS) drug discovery, renowned for its diverse pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel 1,5-Benzodiazepine

The benzodiazepine scaffold is a cornerstone in central nervous system (CNS) drug discovery, renowned for its diverse pharmacological activities.[1] Classical 1,4-benzodiazepines are well-established as anxiolytics, sedatives, anticonvulsants, and muscle relaxants, primarily exerting their effects through positive allosteric modulation of the GABA-A receptor.[1] The 1,5-benzodiazepine core, a structural isomer, has also demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties, suggesting a potentially distinct and valuable pharmacological profile.[2]

This document provides a comprehensive guide for the in vivo evaluation of a novel derivative, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine . Given its structural relation to known benzodiazepines, it is hypothesized that this compound may exhibit significant CNS effects. These application notes are designed for researchers, scientists, and drug development professionals to rigorously assess its potential anxiolytic, sedative, and anticonvulsant properties in rodent models. The following protocols are established, validated, and designed to yield robust and reproducible data, forming a critical foundation for preclinical development.

Pre-study Considerations: Formulation and Administration

A critical first step in any in vivo study is the development of a suitable vehicle for drug administration. The solubility of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine must be empirically determined to select an appropriate formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

Many novel chemical entities exhibit poor water solubility, necessitating specialized formulation approaches.[3][4] A tiered strategy is recommended:

  • Aqueous Solutions: Attempt to dissolve the compound in saline or phosphate-buffered saline (PBS). Adjusting the pH may enhance solubility if the compound has ionizable groups.

  • Co-solvent Systems: If aqueous solubility is low, a mixture of water and a biocompatible organic solvent can be employed. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Ethanol

    • Propylene glycol

  • Suspensions: For compounds that are insoluble in common vehicle systems, a homogenous suspension can be prepared. This typically involves the use of a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) to ensure uniform particle distribution.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[6] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[6]

It is imperative to conduct vehicle-controlled studies to ensure that the chosen formulation does not exert any independent effects on the behavioral or physiological endpoints being measured.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the properties of the formulation.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and generally leads to rapid absorption. This is a common route for initial screening studies in rodents.[7][8]

  • Oral Gavage (PO): Mimics the intended clinical route of administration for many drugs and allows for the assessment of oral bioavailability.[9][10]

Pharmacological Screening Cascade: A Multi-tiered Approach

A logical progression of in vivo assays is crucial for a comprehensive pharmacological characterization. The following cascade is proposed to evaluate the anxiolytic, sedative, and anticonvulsant potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmatory & Mechanistic Studies Anxiolytic Anxiolytic Activity (Elevated Plus Maze & Light-Dark Box) Motor_Coordination Motor Coordination (Rotarod Test) Anxiolytic->Motor_Coordination Sedative Sedative & Locomotor Effects (Open Field Test) Sedative->Motor_Coordination Anticonvulsant Anticonvulsant Activity (MES & PTZ Models) Motor_Coordination->Anticonvulsant

Figure 1: A tiered approach for the in vivo evaluation of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Tier 1: Primary Screening Protocols

Assessment of Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11]

  • Dosing: Administer 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine or vehicle at a predetermined time before the test (e.g., 30 minutes for IP, 60 minutes for PO).

  • Procedure: Place the mouse in the center of the maze, facing a closed arm.[13] Allow the animal to freely explore the maze for 5 minutes.[14]

  • Data Collection: Record the number of entries and the time spent in the open and closed arms using an automated video-tracking system.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.

Data Analysis:

ParameterDescriptionExpected Effect of Anxiolytics
% Time in Open Arms (Time in open arms / Total time) x 100Increase
% Open Arm Entries (Entries into open arms / Total entries) x 100Increase
Total Arm Entries Total number of entries into all armsNo significant change (to rule out hyperactivity)

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[15][16]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.[15]

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to testing.[17]

  • Dosing: Administer the test compound or vehicle as described for the EPM.

  • Procedure: Place the mouse in the center of the illuminated compartment.[18] Allow the animal to explore freely for 5-10 minutes.

  • Data Collection: Record the time spent in each compartment, the latency to first enter the dark compartment, and the number of transitions between compartments.[18]

  • Cleaning: Clean the apparatus with 70% ethanol between trials.

Data Analysis:

ParameterDescriptionExpected Effect of Anxiolytics
Time in Light Box Total time spent in the illuminated compartmentIncrease
Number of Transitions Number of times the animal moves between compartmentsIncrease
Latency to Enter Dark Time taken for the first entry into the dark compartmentIncrease
Assessment of Sedative and Locomotor Effects

This test assesses general locomotor activity and can also provide insights into anxiety-like behavior in a novel environment.[19][20]

Protocol:

  • Apparatus: A square arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.[20]

  • Acclimation: Acclimate mice to the testing room for 30-60 minutes.[21]

  • Dosing: Administer the test compound or vehicle.

  • Procedure: Place the mouse in the center of the open field.[20] Allow the animal to explore for a set period (e.g., 10-30 minutes).

  • Data Collection: Use a video-tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.[21]

  • Cleaning: Clean the open field with 70% ethanol between animals.[20]

Data Analysis:

ParameterDescriptionInterpretation
Total Distance Traveled The total distance the animal moves during the sessionDecrease suggests sedation or motor impairment
Time in Center The amount of time spent in the central zone of the arenaDecrease suggests anxiogenic-like effects
Rearing Frequency The number of times the animal stands on its hind legsDecrease can indicate sedation

Tier 2: Confirmatory & Mechanistic Studies Protocols

Assessment of Motor Coordination

This test is used to assess motor coordination, balance, and motor learning.[22][23] It is crucial for determining if observed effects in other behavioral tests are due to specific pharmacological actions or non-specific motor impairment.

Protocol:

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.[22]

  • Training (Optional but Recommended): Acclimate the mice to the apparatus by placing them on the rod at a low, constant speed (e.g., 4 RPM) for a few minutes on the day before testing.

  • Dosing: Administer the test compound or vehicle.

  • Procedure: Place the mouse on the rotating rod. The test can be run at a fixed speed or with an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).[22]

  • Data Collection: Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.[23]

  • Cleaning: Clean the rod with 70% ethanol between trials.

Data Analysis:

ParameterDescriptionInterpretation
Latency to Fall (seconds) The time the animal remains on the rotating rodA significant decrease indicates impaired motor coordination
Assessment of Anticonvulsant Activity

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[24][25]

Protocol:

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Dosing: Administer the test compound or vehicle.

  • Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[26]

  • Procedure: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[24][25]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this specific seizure component.[26]

Data Analysis:

ParameterDescriptionInterpretation
% Protection Percentage of animals in a dose group that do not exhibit tonic hindlimb extensionA dose-dependent increase indicates anticonvulsant activity
ED₅₀ (mg/kg) The dose that protects 50% of the animals from the seizure endpointA measure of the compound's potency

The PTZ test is a model of clonic seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[27][28]

Protocol:

  • Apparatus: Observation chambers.

  • Dosing: Administer the test compound or vehicle.

  • PTZ Administration: At the time of expected peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[28]

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds).[28]

  • Endpoint: Record the latency to the first clonic seizure and whether a seizure occurred.

Data Analysis:

ParameterDescriptionInterpretation
% Protection Percentage of animals that do not exhibit clonic seizures within the observation periodAn increase indicates anticonvulsant activity
Latency to Seizure (seconds) The time from PTZ injection to the onset of the first clonic seizureA significant increase indicates anticonvulsant activity

Data Interpretation and Statistical Analysis

  • For comparing two groups (e.g., vehicle vs. a single dose of the test compound), an unpaired t-test or a Mann-Whitney U test (for non-parametric data) is appropriate.

  • For comparing more than two groups (e.g., vehicle and multiple doses), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) should be used.

  • For latency data, where some animals may not exhibit the endpoint within the trial duration (censored data), survival analysis methods like the log-rank test can be more appropriate than ANOVA.[30]

All data should be presented as mean ± standard error of the mean (SEM). The level of statistical significance should be set at p < 0.05.

Workflow Diagrams

G cluster_0 Anxiolytic Testing Workflow A1 Acclimate Mice A2 Administer Compound/Vehicle A1->A2 A3 Elevated Plus Maze Test A2->A3 A4 Light-Dark Box Test A2->A4 A5 Record Behavioral Parameters A3->A5 A4->A5 A6 Statistical Analysis A5->A6

Figure 2: Workflow for assessing the anxiolytic potential of the test compound.

G cluster_1 Anticonvulsant Testing Workflow B1 Acclimate Mice B2 Administer Compound/Vehicle B1->B2 B3 MES-Induced Seizure B2->B3 B4 PTZ-Induced Seizure B2->B4 B5 Observe Seizure Phenotype B3->B5 B4->B5 B6 Calculate % Protection & ED50 B5->B6

Figure 3: Workflow for evaluating the anticonvulsant efficacy of the test compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By systematically evaluating its effects on anxiety, locomotion, motor coordination, and seizure susceptibility, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these studies will be instrumental in guiding further drug development efforts, including mechanism of action studies and preclinical safety assessments. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is paramount for the successful translation of promising compounds from the laboratory to the clinic.

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Method

Application Note &amp; Protocols: A Comprehensive Guide to Cell-Based Assays for Screening 1,5-Benzodiazepine Derivatives

Introduction: The Therapeutic Potential of 1,5-Benzodiazepine Derivatives The 1,5-benzodiazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,5-Benzodiazepine Derivatives

The 1,5-benzodiazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Beyond their classical applications as central nervous system depressants, novel derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] This broad bioactivity spectrum necessitates a robust and multifaceted screening approach to identify and characterize promising lead compounds. This guide provides a comprehensive framework for utilizing cell-based assays to evaluate the therapeutic potential of 1,5-benzodiazepine derivatives, with a focus on anticancer applications. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation.

Strategic Workflow for Screening 1,5-Benzodiazepine Derivatives

A hierarchical screening cascade is essential for the efficient evaluation of a library of 1,5-benzodiazepine derivatives. This approach allows for the rapid identification of cytotoxic compounds, followed by more detailed mechanistic studies to elucidate their mode of action.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A Library of 1,5-Benzodiazepine Derivatives B Single-Dose Cytotoxicity Screening (e.g., MTT Assay) A->B C Hit Identification (Compounds showing significant cytotoxicity) B->C D Dose-Response Cytotoxicity Assays (MTT, LDH) C->D E IC50 Determination D->E F Apoptosis Assays (Annexin V, Caspase Activity) E->F G Cell Cycle Analysis E->G H Target-Based Assays (if applicable) E->H I Structure-Activity Relationship (SAR) Studies F->I G->I H->I J Further Preclinical Development I->J

Caption: A hierarchical workflow for screening 1,5-benzodiazepine derivatives.

Part 1: Foundational Cytotoxicity Assays

The initial step in screening any new chemical entity for anticancer potential is to assess its general cytotoxicity.[6][7][8][9] This allows for the filtering of inactive compounds and the prioritization of those with potent cell-killing activity.

Cell Line Selection: The Importance of Context

The choice of cell lines is a critical determinant of the relevance of your screening data.[10][11][12][13] A well-considered panel should include:

  • Disease-Relevant Lines: Select cell lines representative of the cancer types you aim to target. For instance, if prospecting for breast cancer therapeutics, a panel including MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) would provide broad insights.[1]

  • NCI-60 Panel: For a comprehensive understanding of a compound's activity spectrum, consider utilizing the National Cancer Institute's panel of 60 human cancer cell lines.[12][13]

  • Normal Cell Lines: To assess selectivity, it is crucial to counterscreen against non-cancerous cell lines (e.g., human dermal fibroblasts or immortalized keratinocytes) to identify compounds that preferentially target cancer cells.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[14][17]

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells per well.[18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,5-benzodiazepine derivatives in culture medium. It is advisable to perform a broad range of concentrations for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][18]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][16]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[19][20] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2). It is often possible to collect the supernatant for the LDH assay before proceeding with the MTT assay on the same plate.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution (containing lactate and NAD+) with a dye solution (containing a tetrazolium salt).[21]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[22]

  • Absorbance Reading:

    • Add a stop solution if required by the kit.[22]

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[21]

Data Presentation: Cytotoxicity Screening
CompoundConcentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
BZD-0011045.2 ± 3.151.5 ± 4.2
BZD-0021098.1 ± 5.62.3 ± 1.1
BZD-0031015.7 ± 2.582.1 ± 6.3
Doxorubicin125.4 ± 2.870.9 ± 5.9

Data are represented as mean ± standard deviation.

Part 2: Delving into the Mechanism of Cell Death

Once cytotoxic "hit" compounds have been identified and their potency determined through dose-response studies (yielding IC50 values), the next critical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[23]

Caption: Simplified overview of apoptotic signaling pathways.

Annexin V/Propidium Iodide Staining: Detecting Early Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect this event.[24][25] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the 1,5-benzodiazepine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 hours). Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[26]

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[27]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[28]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor™ 488).[27][28]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[28]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometric Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[27]

    • Analyze the cells by flow cytometry within one hour.[27]

Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[23] Caspase-3 and -7 are key executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[29][30][31]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[31][32]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[29][31]

    • Mix the contents on a plate shaker at a low speed for 30 seconds.[32]

    • Incubate at room temperature for 1 to 3 hours.[31]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and apoptosis.[33][34] Analyzing the cell cycle distribution of treated cells can provide valuable insights into the mechanism of action of 1,5-benzodiazepine derivatives.

Cell Cycle Analysis by Propidium Iodide Staining

This technique involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[34][35]

  • Cell Culture and Treatment:

    • Culture and treat cells as for apoptosis assays.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry.

Conclusion: A Pathway to Novel Therapeutics

The cell-based assays outlined in this guide provide a robust framework for the initial screening and mechanistic evaluation of 1,5-benzodiazepine derivatives. By employing a strategic, multi-faceted approach, researchers can efficiently identify compounds with therapeutic potential and gain critical insights into their mechanisms of action, paving the way for the development of novel anticancer agents. The integration of cytotoxicity, apoptosis, and cell cycle analyses creates a self-validating system that enhances the trustworthiness of the screening data.

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Application

Application Notes &amp; Protocols for Assessing the Anxiolytic Potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in Preclinical Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the anxiolytic properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the anxiolytic properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The protocols detailed herein are grounded in established rodent behavioral paradigms for anxiety and are designed to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of compounds, which are structurally related to clinically effective anxiolytics.[1] The therapeutic effects of benzodiazepines are primarily mediated through their action as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor leads to a calming effect on neuronal activity.[2][3] Benzodiazepines enhance the effect of GABA, resulting in sedative, hypnotic, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][2]

The evaluation of novel compounds like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine for anxiolytic potential necessitates the use of validated animal models that can predict therapeutic efficacy in humans. The protocols outlined in this guide focus on three widely used and well-validated behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.[4][5][6] These models are based on the natural conflict between the exploratory drive of rodents and their innate aversion to open, brightly lit spaces.[7][8][9]

Mechanism of Action: GABA-A Receptor Modulation

The presumed mechanism of action for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, like other benzodiazepines, involves its binding to a specific site on the GABA-A receptor, distinct from the GABA binding site.[10] This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3] This enhanced inhibitory tone in key brain circuits involved in fear and anxiety, such as the amygdala and prefrontal cortex, is thought to underlie the anxiolytic effects of these compounds.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_binding_sites Allosteric Binding Sites GABA_A GABA-A Receptor Cl- Channel Cl_ion GABA_A:f1->Cl_ion Increased Influx GABA_site GABA Site BZD_site Benzodiazepine Site GABA GABA GABA->GABA_site Binds BZD 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine BZD->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Cl_ion->Hyperpolarization Leads to EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Animal Habituation (60 min) B Drug/Vehicle Administration (e.g., 30 min prior) A->B C Place animal in center of EPM B->C D Record behavior (5 min) C->D E Score time and entries in open/closed arms D->E F Calculate percentages E->F G Statistical Analysis F->G

Caption: Experimental workflow for the Elevated Plus Maze test.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. [11][12]Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals explore the center more freely. [13] Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor of the arena is typically divided into a central zone and a peripheral zone by video tracking software.

Protocol:

  • Habituate the animal to the testing room for at least 60 minutes.

  • Gently place the animal in the center of the open field arena. [14]3. Allow the animal to explore freely for a 5-10 minute period. [14]4. Record the session with an overhead video camera.

  • Clean the apparatus with 70% ethanol between trials.

Data Analysis:

  • Primary Measures of Anxiety:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Latency to enter the center zone.

  • Measures of Locomotor Activity:

    • Total distance traveled.

    • Rearing frequency.

Anxiolytic compounds are expected to increase the time spent and distance traveled in the center of the arena. It is crucial to assess total locomotor activity to rule out confounding effects of sedation or hyperactivity. [11]

Light-Dark Box (LDB) Test

The LDB test is another widely used paradigm for assessing anxiety-like behavior. [7][15]It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. [7][15] Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment. [7][15]The compartments are connected by a small opening that allows the animal to move freely between them.

Protocol:

  • Habituate the animal to the testing room for at least 60 minutes. [16]2. Place the animal in the center of the illuminated compartment, facing away from the opening. [16]3. Allow the animal to explore the apparatus for a 5-10 minute period. [16]4. Record the session for subsequent analysis.

  • Clean the box thoroughly between trials.

Data Analysis:

  • Primary Measures of Anxiety:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

  • Measure of Activity/Exploration:

    • Number of transitions between the two compartments.

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments. [17]

Data Presentation and Interpretation

The quantitative data from each behavioral test should be summarized in clearly structured tables for easy comparison between treatment groups.

Behavioral Test Parameter Vehicle Control 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Dose 1) 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Dose 2) Diazepam (Positive Control)
Elevated Plus Maze % Time in Open Arms
% Open Arm Entries
Total Arm Entries
Open Field Test Time in Center (s)
Center Distance (cm)
Total Distance (cm)
Light-Dark Box Time in Light (s)
Transitions

Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical significance should be determined using appropriate methods (e.g., ANOVA followed by post-hoc tests).

A consistent anxiolytic-like profile would be indicated by statistically significant increases in the primary measures of anxiety across multiple tests, without significant alterations in locomotor activity. It is important to consider the dose-response relationship of the compound.

References

  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]

  • Study of anxiolytic activity of drugs using mice. (2021, March 24). YouTube. Retrieved from [Link]

  • Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 801. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Ospanov, K. S., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[1][18]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6034. [Link]

  • Tse, K. H., et al. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Maze Engineers. (2019, April 2). Maze Basics: Light/Dark box. Retrieved from [Link]

  • Skripka, K., et al. (2021). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-t[1][8][19]riazepine derivatives. Research Results in Pharmacology, 7(4), 1-8. [Link]

  • Femenia, T., et al. (2016). Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety. Frontiers in Pharmacology, 7, 43. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(2), 140-149. [Link]

  • Tejani-Butt, S. M., & Pare, W. P. (1997). A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus. Journal of Neuroscience, 17(4), 1537-1544. [Link]

  • Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Retrieved from [Link]

  • Veterian Key. (2020, August 13). Benzodiazepines. Retrieved from [Link]

  • JoVE. (2017, July 18). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Retrieved from [Link]

  • Stewart, A., et al. (2024). Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. bioRxiv. [Link]

  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Retrieved from [Link]

  • de-Mello, F., et al. (2001). Anxiolytic-like effects of 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate in mice. Brazilian Journal of Medical and Biological Research, 34(1), 81-84. [Link]

  • PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

  • YouTube. (2022, February 17). Light Dark Box Model (screening of anxiety). Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18, 140-149. [Link]

  • Maze Engineers. (2017, August 21). Open Field Test: A Measure of Anxiety. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Noldus. (2021, October 20). The open field test: A staple in behavioral batteries. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Substituted 1,5-Benzodiazepines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted 1,5-benzodiazepines. This class of heterocyclic compounds is of signif...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted 1,5-benzodiazepines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and hypnotic effects.[1][2] The 1,5-benzodiazepine scaffold is considered a "privileged structure," making it a focal point for the development of new therapeutic agents.[3][4][5]

This guide offers a detailed exploration of the most common and efficient synthetic protocols, delving into the underlying reaction mechanisms and providing practical, step-by-step procedures. The information is structured to provide both a theoretical understanding and a practical framework for the synthesis of these valuable compounds.

The Cornerstone of 1,5-Benzodiazepine Synthesis: Cyclocondensation of o-Phenylenediamines

The most fundamental and widely employed method for the synthesis of 1,5-benzodiazepines is the cyclocondensation reaction between an o-phenylenediamine (OPDA) and a suitable carbonyl compound.[1][6] This approach is versatile, allowing for the introduction of a wide variety of substituents onto the benzodiazepine core, depending on the choice of starting materials.

Reaction with Ketones

The reaction of o-phenylenediamines with ketones, particularly those possessing α-hydrogens, is a straightforward and high-yielding method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines.[7] This reaction is typically catalyzed by an acid, which facilitates the key steps of imine formation and subsequent cyclization. A variety of catalysts have been successfully employed, ranging from traditional Brønsted and Lewis acids to more modern solid-supported and nanocatalysts.[1][3][4][8]

Mechanism of Action:

The reaction mechanism proceeds through a well-established pathway:

  • Initial Condensation: One of the amino groups of the o-phenylenediamine attacks a carbonyl group of the ketone, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine readily dehydrates to form an imine (Schiff base).

  • Second Condensation: The second amino group of the diamine then attacks the second molecule of the ketone to form a di-imine intermediate.[8]

  • Tautomerization and Cyclization: Tautomerization of one of the imine moieties to an enamine is a crucial step. This is followed by an intramolecular nucleophilic attack of the enamine onto the other imine carbon.[8]

  • Final Product Formation: A final tautomerization step yields the stable 2,3-dihydro-1H-1,5-benzodiazepine ring system.

Reaction_Mechanism OPDA o-Phenylenediamine Intermediate1 Iminophenylamine OPDA->Intermediate1 + Ketone1 Ketone (1 eq.) Ketone1->Intermediate1 Ketone2 Ketone (1 eq.) Intermediate2 Di-imine Intermediate Ketone2->Intermediate2 Catalyst Acid Catalyst (H+) Catalyst->Intermediate1 Facilitates dehydration Intermediate1->Intermediate2 + Intermediate3 Enamine Intermediate Intermediate2->Intermediate3 Tautomerization Product Substituted 1,5-Benzodiazepine Intermediate3->Product Intramolecular Cyclization

Figure 1: Generalized reaction mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.

Reaction with α,β-Unsaturated Carbonyl Compounds (Chalcones)

Another powerful variation of the cyclocondensation reaction involves the use of α,β-unsaturated carbonyl compounds, such as chalcones. This method allows for the synthesis of 2,4-disubstituted 1,5-benzodiazepines.[9][10] The reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

Experimental Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using p-Toluenesulfonic Acid

This protocol is adapted from a procedure utilizing p-toluenesulfonic acid (p-TSA) as an efficient and readily available catalyst.[7]

Materials:

  • o-Phenylenediamine (OPDA)

  • Acetone

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and p-TSA (0.19 g, 1 mmol).

  • Add acetone (1.16 g, 20 mmol) to the flask.

  • Heat the reaction mixture at 80-85°C with stirring for 15-20 minutes.[7]

  • Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent.

  • Upon completion of the reaction (disappearance of the starting material spots), allow the mixture to cool to room temperature.

  • Add 20 mL of ethyl acetate to the reaction mixture and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-TSANeat80-8515-2094[7]
H-MCM-22AcetonitrileRoom Temp.6087[1]
Phenylboronic acidAcetonitrileReflux-82-91[8]
Cu(II)-ClaySolvent-free (Microwave)-898[11]
Silver NitrateSolvent-free--High[12]

Table 1: Comparison of different catalytic systems for the synthesis of 1,5-benzodiazepines.

Green Chemistry Approaches: Microwave-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[9][10][11][13][14]

The synthesis of 1,5-benzodiazepines is particularly well-suited for microwave irradiation. The polar intermediates and transition states involved in the cyclocondensation reaction efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture and a significant acceleration of the reaction rate.

Experimental Protocol 2: Microwave-Assisted Synthesis of a 2,4-Disubstituted-1,5-benzodiazepine

This protocol is a general procedure adapted from the microwave-assisted condensation of o-phenylenediamine with a chalcone.[9][10]

Materials:

  • Substituted o-phenylenediamine

  • Substituted chalcone

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Ethanol

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (0.01 mol) and the substituted o-phenylenediamine (0.01 mol).

  • Add a mixture of glacial acetic acid (2 mL) and DMF (5 mL) to the vessel.[9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature (e.g., 100-150 °C) for a short period (typically 2-10 minutes).[11][13] The optimal conditions may need to be determined empirically for specific substrates.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,4-disubstituted-1,5-benzodiazepine.

Microwave_Workflow Start Combine Reactants: - o-Phenylenediamine - Chalcone - Acetic Acid/DMF Microwave Microwave Irradiation (2-10 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Purification Recrystallization Filtration->Purification

Figure 2: A typical workflow for the microwave-assisted synthesis of 1,5-benzodiazepines.

High-Throughput Synthesis: Solid-Phase Methodologies

For the purposes of drug discovery and the generation of compound libraries, solid-phase organic synthesis offers significant advantages in terms of automation, purification, and the ability to rapidly generate a large number of analogs. The synthesis of 1,5-benzodiazepines on a solid support has been successfully developed, allowing for the creation of diverse libraries for biological screening.[15][16]

A common strategy involves tethering a suitable starting material, such as a substituted o-aminobenzoic acid, to a solid support (e.g., a resin). The subsequent chemical transformations are then carried out on the resin-bound substrate. A key advantage of this approach is that excess reagents and by-products can be easily washed away, simplifying the purification process. The final product is then cleaved from the solid support in the last step.

Solid_Phase_Synthesis Resin Solid Support (Resin) StartingMaterial Attach Starting Material Resin->StartingMaterial Reaction1 Sequence of Reactions (e.g., amidation, reduction) StartingMaterial->Reaction1 Cyclization Intramolecular Cyclization Reaction1->Cyclization Cleavage Cleave from Resin Cyclization->Cleavage Product Pure 1,5-Benzodiazepine Cleavage->Product

Figure 3: A generalized workflow for the solid-phase synthesis of a 1,5-benzodiazepine library.

Conclusion

The synthesis of substituted 1,5-benzodiazepines is a well-established and versatile area of organic chemistry with significant implications for drug discovery. The classical cyclocondensation reaction remains a robust and reliable method, with a wide array of catalytic systems available to suit different substrates and reaction conditions. Furthermore, the adoption of green chemistry principles, such as microwave-assisted synthesis, has enabled more efficient and environmentally benign routes to these important heterocyclic compounds. For high-throughput applications, solid-phase synthesis provides a powerful platform for the generation of diverse 1,5-benzodiazepine libraries. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel 1,5-benzodiazepine derivatives with potential therapeutic applications.

References

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]

  • Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Indian Academy of Sciences. [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

  • Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst. Journal of King Saud University - Science. [Link]

  • Multicomponent Catalytic Synthesis of 1,5-Benzodiazepines: An Update. Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. [Link]

  • An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Current development in multicomponent catalytic synthesis of 1,5-benzodiazepines: A systematic review. ResearchGate. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies. [Link]

  • 1,5-Benzothiazepine, a versatile pharmacophore: a review. PubMed. [Link]

  • Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. Der Pharma Chemica. [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. [Link]

  • An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]

  • (PDF) Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue. ResearchGate. [Link]

  • Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. PubMed. [Link]

  • Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]

  • 1,5-BENZODIAZEPINE: A VERSATILE PHARMACOPHORE. International Journal of Pharma and Bio Sciences. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Solid support based synthesis of 1,5-benzodiazepines: A mini review. Taylor & Francis Online. [Link]

  • Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. ACS Publications. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of the 1,5-Benzodiazepine Clobazam and its Major Metabolite in Human Plasma

Abstract This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the 1,5-benzodiazepine, clobazam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the 1,5-benzodiazepine, clobazam (CLB), and its primary active metabolite, N-desmethylclobazam (N-CLB), in human plasma. Designed for researchers, clinical toxicologists, and drug development professionals, this guide provides a comprehensive framework encompassing the theoretical basis for analytical choices, detailed step-by-step protocols for sample preparation and analysis, and a thorough method validation strategy compliant with current regulatory standards. The described method is simple, reproducible, and robust, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic analysis.[1]

Introduction: The Rationale for a Dedicated 1,5-Benzodiazepine Assay

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. Structurally, they are broadly classified into groups such as 1,4-benzodiazepines and 1,5-benzodiazepines. Clobazam is a distinct 1,5-benzodiazepine primarily used in the treatment of epilepsy, particularly Lennox-Gastaut syndrome.[1][2] Unlike the more common 1,4-benzodiazepines, its unique structure influences its metabolic profile and pharmacological activity.

Clobazam is extensively metabolized in the liver to its major active metabolite, N-desmethylclobazam (N-CLB), which has a longer half-life and contributes significantly to the overall therapeutic and potential toxic effects.[3] Therefore, the simultaneous quantification of both the parent drug and its active metabolite is crucial for accurate therapeutic drug monitoring and clinical assessment.[2]

While various analytical techniques exist for benzodiazepine analysis, LC-MS/MS is the preferred method for its superior sensitivity, selectivity, and specificity, especially for detecting low circulating concentrations in complex biological matrices like plasma.[1][4] This application note details a method that leverages the power of tandem mass spectrometry to achieve low limits of quantification, ensuring reliable data for clinical and research applications.

Principle of the Method

The analytical workflow is designed for efficiency and accuracy. The core principle involves isolating the analytes (Clobazam and N-desmethylclobazam) from the plasma matrix, chromatographically separating them from endogenous interferences, and then detecting and quantifying them using a triple quadrupole mass spectrometer.

The process begins with a sample preparation step to remove proteins and other interfering substances. Two robust protocols are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on available resources, desired throughput, and specific sample characteristics. Following extraction, the analytes are separated using reversed-phase High-Performance Liquid Chromatography (HPLC). The separation is based on the differential partitioning of the analytes between the stationary phase (a C18 column) and a mobile phase gradient.

Finally, the HPLC eluent is introduced into the mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in positive mode. The triple quadrupole instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. Specific precursor ions (the protonated molecules [M+H]⁺ of CLB and N-CLB) are selected in the first quadrupole, fragmented in the second (collision cell), and specific product ions are monitored in the third. This two-stage mass filtering ensures that only fragments originating from the target analytes are detected, minimizing matrix effects and providing high-confidence quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing plasma Plasma Sample (with Internal Standard) extraction Extraction (SPE or LLE) plasma->extraction hplc HPLC Separation (C18 Column) extraction->hplc msms Tandem MS Detection (ESI+ MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Final Report quant->report

Figure 1: High-level analytical workflow for 1,5-benzodiazepine quantification.

Materials and Reagents

  • Standards: Clobazam (certified reference material), N-desmethylclobazam (certified reference material), Clobazam-d5 (internal standard).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Dichloromethane (HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate, Ammonium hydroxide, Sodium phosphate buffer (0.1 M, pH 6), Deionized water (18.2 MΩ·cm).

  • Plasma: Drug-free human plasma.

  • SPE Cartridges: Positive Strong Cation Exchange (PSCX) cartridges.

  • Labware: 1.5 mL polypropylene tubes, 96-well plates, glass test tubes, volumetric flasks.

Instrumentation and Chromatographic Conditions

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions

The following conditions are optimized for the separation of Clobazam and N-desmethylclobazam. The use of a C18 column is standard for reversed-phase separation of such compounds. The mobile phase composition is selected to achieve good peak shape and resolution within a reasonable run time.

ParameterConditionCausality/Rationale
HPLC Column Agilent Zorbax Eclipse Plus C18 RRHD (or equivalent), 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides the necessary hydrophobicity to retain the analytes. The short column length and small particle size allow for rapid and efficient separation.
Mobile Phase A 0.05% Formic Acid in 5 mM Ammonium Formate (pH 3.0)The acidic pH and ammonium formate salt improve peak shape and ionization efficiency in positive ESI mode by ensuring the analytes are protonated.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analytes. Formic acid maintains an acidic environment and aids ionization.[1]
Flow Rate 0.6 mL/minThis flow rate is optimal for the column dimensions and provides good separation efficiency without generating excessive backpressure.[1]
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.[1]
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility of retention times.
Gradient Elution See Table 2A gradient is necessary to elute both the metabolite and the more retained parent drug with good peak shape in a short time.

Table 1: HPLC and Column Parameters

Time (min)% Mobile Phase B
0.0030
2.5070
2.5195
3.5095
3.5130
5.0030

Table 2: Gradient Elution Program

Mass Spectrometer Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are highly selective for the target analytes.

ParameterClobazam (CLB)N-desmethylclobazam (N-CLB)Clobazam-d5 (IS)
Precursor Ion (m/z) 301.1287.1306.1
Product Ion 1 (m/z) 259.1 (Quantifier)245.0 (Quantifier)264.1
Product Ion 2 (m/z) 243.1 (Qualifier)217.0 (Qualifier)-
Dwell Time (ms) 100100100
Collision Energy (V) Optimized empiricallyOptimized empiricallyOptimized empirically

Table 3: Optimized MRM Transitions Rationale: MRM transitions are chosen based on the most stable and abundant product ions generated from the fragmentation of the precursor ion. Using both a quantifier and a qualifier ion provides an extra layer of confirmation, ensuring the identity of the analyte, a practice consistent with forensic toxicology standards.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve certified reference standards of Clobazam, N-desmethylclobazam, and Clobazam-d5 in methanol to prepare individual 1 mg/mL stock solutions.[3]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a 50:50 methanol:water mixture.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to prepare CC standards and QC samples at low, medium, and high concentrations.[3] A typical calibration range is 20–2000 ng/mL for Clobazam and 200–10,000 ng/mL for N-desmethylclobazam.[1]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is highly efficient and suitable for automation and high-throughput analysis.[1]

G start Start: 50 µL Plasma + 50 µL Internal Standard vortex1 Vortex (10 min) start->vortex1 dilute Dilute with 500 µL Buffer vortex1->dilute vortex2 Vortex (1 min) dilute->vortex2 load Load onto Conditioned SPE Plate vortex2->load wash1 Wash 1: 0.5 mL Water load->wash1 wash2 Wash 2: 1.0 mL ACN/MeOH/H2O wash1->wash2 dry Dry Plate (5 min) wash2->dry elute Elute: 1.0 mL Ethyl Acetate/ Ammonium Hydroxide dry->elute evap Evaporate to Dryness (40°C, N2 Stream) elute->evap recon Reconstitute in 1.0 mL 25% Methanol evap->recon analyze Inject into LC-MS/MS recon->analyze

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step Procedure:

  • Aliquot Sample: Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.[1]

  • Add Internal Standard: Add 50 µL of the internal standard working solution (Clobazam-d5) and 500 µL of sodium phosphate buffer.[1]

  • Vortex: Vortex the mixture for 1 minute to ensure homogeneity.[1]

  • Condition SPE Plate: Condition the PSCX SPE plate wells with 1.0 mL of methanol followed by 1.0 mL of deionized water.

  • Load Sample: Load the entire sample mixture onto the conditioned SPE plate.

  • Wash: Wash the wells sequentially with 0.5 mL of deionized water, followed by 1.0 mL of a 10:10:80 (v/v/v) solution of acetonitrile:methanol:water. This step is critical for removing polar interferences.[1]

  • Dry: Dry the SPE plate under high vacuum or positive pressure for 5 minutes.

  • Elute: Elute the analytes with 1.0 mL of freshly prepared 98:2 (v/v) ethyl acetate:ammonium hydroxide into a clean collection plate.[1]

  • Evaporate: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 1.0 mL of 25% methanol in water.[1]

  • Analyze: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This classic method is cost-effective and highly effective for removing lipids and other non-polar interferences.[5]

Step-by-Step Procedure:

  • Aliquot Sample: Pipette 0.3 mL of plasma into a glass test tube.[5]

  • Add Internal Standard: Add 150 µL of the internal standard working solution.[5]

  • Vortex: Briefly vortex the sample (approx. 45 seconds).[5]

  • Add Extraction Solvent: Add 3 mL of an extraction solvent mixture of hexane and dichloromethane (1:1, v/v). This specific combination provides superior extraction recovery for both the parent drug and its more polar metabolite.[5]

  • Extract: Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction into the organic phase.

  • Centrifuge: Centrifuge at 2000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 125 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:B).[2]

  • Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[6][7][8] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

G cluster_core Core Performance Characteristics cluster_add Additional Characteristics Validation Method Validation (ICH Q2(R2)) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Figure 3: Key parameters for analytical method validation based on ICH Q2(R2).
Validation Parameters & Acceptance Criteria
ParameterObjective & MethodologyAcceptance CriteriaExample Result
Specificity/Selectivity Analyze blank plasma from at least 6 different sources to ensure no endogenous peaks interfere with the analyte or IS retention times.Response in blank samples at the retention time of analytes should be <20% of the LLOQ response.[3]No significant interference observed.
Linearity & Range Analyze a calibration curve with at least 6 non-zero concentrations over the desired range. Plot the peak area ratio (analyte/IS) vs. concentration.Linear regression with a weighting factor (e.g., 1/x). Coefficient of determination (r²) > 0.99.CLB: 20-2000 ng/mL, r² > 0.995N-CLB: 200-10,000 ng/mL, r² > 0.995[1][2]
Accuracy Analyze QC samples at low, medium, and high concentrations (n=6 replicates). Accuracy is expressed as the percent recovery of the known amount.[9]Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).95.2% - 104.5% recovery across all QC levels.
Precision (Repeatability & Intermediate)Repeatability (Intra-day): Analyze QC samples (n=6) in a single run. Intermediate Precision (Inter-day): Analyze QC samples on at least 3 different days.Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ).Intra-day CV: <8%Inter-day CV: <12%[2]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% and Precision (%CV) ≤ 20%.CLB: 20 ng/mLN-CLB: 200 ng/mL[1][2]
Extraction Recovery Compare the peak area of an analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.Recovery should be consistent, precise, and reproducible.CLB: >95%N-CLB: >92%[5]
Matrix Effect Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of post-extraction spiked samples to that of neat standards.The CV of the IS-normalized matrix factor should be ≤15%.No significant matrix effect observed.
Stability Assess analyte stability in plasma under various conditions: freeze-thaw cycles (3 cycles), short-term (bench-top), and long-term (frozen storage).Analyte concentration should be within ±15% of the initial concentration.Analytes stable for at least 3 freeze-thaw cycles and for 8 months at -70°C.[1]

Table 4: Summary of Method Validation Parameters and Typical Results

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the simultaneous quantification of clobazam and its active metabolite, N-desmethylclobazam, in human plasma. The protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction offer flexibility for different laboratory needs. The comprehensive validation, performed in accordance with ICH Q2(R2) guidelines, demonstrates that the method is accurate, precise, and fit for its intended purpose in clinical and research settings. This self-validating system ensures the trustworthiness and integrity of the generated data, making it a valuable asset for any laboratory involved in the analysis of 1,5-benzodiazepines.

References

  • Nakrani, P., Chhonker, Y. S., et al. (2022). Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. Journal of Chromatography B, 1198, 123249. Available at: [Link]

  • Ibrahim, F. A., & Mahmoud, S. H. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Analytica, 2(3), 51-61. Available at: [Link]

  • Ibrahim, F. A., & Mahmoud, S. H. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Christian, V. J., et al. (2018). Development and Validation of a Sensitive and a High Throughput LC-MS/MS Method for the Quantification of Clobazam in Human Plasma and its Application to a Bioequivalence Study. International Journal of Pharmaceutical Sciences and Research, 9(6), 2369-2377. Available at: [Link]

  • Qriouet, Z., Qmichou, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8941473. Available at: [Link]

  • Poirier, J. M., & Cheymol, G. (1998). Simultaneous determination of clobazam, N-desmethyl clobazam and clonazepam in plasma by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1253-1257. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024, July 2). YouTube. Available at: [Link]

Sources

Method

Application Note: A Tiered Strategy for the Neuropharmacological Screening of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Introduction The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of activities within the central nervous system (CNS).[1] While classical 1,4-ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of activities within the central nervous system (CNS).[1] While classical 1,4-benzodiazepines are well-known for their positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the 1,5-isomers present a more complex pharmacological profile.[2][3] Specifically, compounds based on this scaffold have been reported to interact not only with GABA-A receptors but also with other significant CNS targets, such as cholecystokinin (CCK) receptors.[1][4]

This application note provides a comprehensive, tiered protocol for the neuropharmacological characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The guide begins with parallel in vitro assays to establish primary target engagement and functional activity, followed by a logic-gated progression to in vivo models to assess behavioral phenotypes. This strategy is designed to efficiently elucidate the compound's mechanism of action and its functional consequences in the CNS.

Section 1: Putative Mechanisms of Action & Screening Strategy

The core of this screening strategy is to simultaneously test two primary hypotheses for the compound's mechanism of action.

Hypothesis A: GABA-A Receptor Positive Allosteric Modulation

The most established mechanism for benzodiazepines is enhancing the effect of GABA at the GABA-A receptor.[5] GABA is the primary inhibitory neurotransmitter in the brain.[6] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor complex, increasing the frequency of chloride channel opening when GABA is bound.[7] This influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[8] Screening for this activity is the primary and most logical first step.

Hypothesis B: Cholecystokinin (CCK) Receptor Antagonism

The benzodiazepine structure is a known template for antagonists of CCK receptors.[4] The CCK-B receptor subtype is widely expressed in the CNS and is implicated in anxiety and pain perception.[9] Antagonism of CCK-B receptors is a validated mechanism for producing anxiolytic effects, distinct from the sedative profile often associated with strong GABAergic agents.[4][10] Therefore, characterizing the compound's activity at CCK receptors is a critical secondary objective to avoid target misattribution and to fully understand its pharmacological profile.

Overall Screening Strategy

The proposed workflow is designed to be efficient and decisive. It begins with parallel in vitro binding assays to determine if the compound has an affinity for either the GABA-A benzodiazepine site or the CCK-B receptor. Positive hits are then advanced to functional assays to confirm the nature of the interaction (e.g., modulation or antagonism). The results from this in vitro phase directly inform the selection and interpretation of subsequent in vivo behavioral models.

cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Phenotyping Compound Test Compound: 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Binding Parallel Radioligand Binding Assays Compound->Binding GABA_B GABA-A Receptor (BZD Site) Binding->GABA_B Affinity? (Ki) CCK_B CCK-B Receptor Binding->CCK_B Affinity? (Ki) GABA_F GABA-A Functional Assay (e.g., Electrophysiology) GABA_B->GABA_F If Ki < 1µM CCK_F CCK-B Functional Assay (e.g., Calcium Flux) CCK_B->CCK_F If Ki < 1µM Anxiolytic Anxiolytic Models (Elevated Plus Maze) GABA_F->Anxiolytic If Positive Modulator Anticonvulsant Anticonvulsant Models (PTZ-induced Seizure) GABA_F->Anticonvulsant If Positive Modulator CCK_F->Anxiolytic If Antagonist

Caption: High-level overview of the tiered screening strategy.

Section 2: Pre-Screening Compound Management

Proper handling of the test compound is critical for reproducible results.

  • Solubility Assessment:

    • Initially assess the solubility of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in 100% dimethyl sulfoxide (DMSO). Aim for a concentration of at least 10 mM to create a versatile stock solution.

    • If solubility in DMSO is limited, explore other solvents such as ethanol or co-solvent systems (e.g., DMSO/Cremophor EL/Saline).

    • Causality: DMSO is a standard solvent for initial in vitro screening due to its high solubilizing power. However, its concentration must be minimized in final assay buffers (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation:

    • Prepare a 10 mM primary stock solution in 100% DMSO.

    • Aliquot the stock solution into small volumes in low-protein-binding tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Vehicle Control:

    • The vehicle control must be identical to the solvent used to dilute the test compound in all experiments. For example, if the final assay buffer contains 0.1% DMSO, the vehicle control must also contain 0.1% DMSO. This ensures that any observed effects are due to the compound itself and not the solvent.

Section 3: Tier 1 - In Vitro Target Engagement & Functional Assays

This tier aims to determine if the compound physically binds to the putative targets and what functional effect this binding produces.

Protocol 3.1: Radioligand Binding Assay for GABA-A Benzodiazepine Site

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine allosteric site on the GABA-A receptor.

Materials:

  • Radioligand: [³H]-Flumazenil (a high-affinity BZD-site antagonist).

  • Membrane Source: Rat cortical membranes or membranes from a cell line stably expressing α1β2γ2 GABA-A receptors.

  • Non-specific Ligand: Diazepam (10 µM) or Clonazepam (10 µM).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B).

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10 µM down to 0.1 nM) in the assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-Flumazenil (at a final concentration near its Kd, e.g., 1 nM), and 100 µL membrane preparation.

    • Non-specific Binding: Add 50 µL non-specific ligand (e.g., 10 µM Diazepam), 50 µL [³H]-Flumazenil, and 100 µL membrane preparation.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL [³H]-Flumazenil, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Radioligand Binding Assay for CCK-B Receptors

Objective: To determine the binding affinity (Ki) of the test compound for the CCK-B receptor.

Materials:

  • Radioligand: [³H]-L-365,260 or [¹²⁵I]-CCK-8 (sulfated).

  • Membrane Source: Membranes from a cell line stably expressing the human CCK-B receptor.

  • Non-specific Ligand: A high concentration of a known CCK-B antagonist like L-365,260 (1 µM) or unlabeled CCK-8.

  • Assay Buffer: Tris buffer containing MgCl₂, bacitracin, and bovine serum albumin (BSA).

Methodology: The protocol is analogous to the GABA-A binding assay described above, with appropriate adjustments for the specific radioligand, membrane source, and buffer composition as recommended by literature or commercial suppliers. The core principles of incubation, harvesting, and data analysis remain the same.

start Prepare Compound Dilutions setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells start->setup incubate Incubate with Membranes & Radioligand setup->incubate harvest Filter & Wash on GF/B plate incubate->harvest count Add Scintillant & Count CPM harvest->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze result Affinity Data (Ki) analyze->result

Caption: General workflow for in vitro radioligand binding assays.

Table 1: Example Data Summary for Tier 1 Binding Assays

CompoundGABA-A BZD Site Ki (nM)CCK-B Receptor Ki (nM)
Test Compound Experimental ValueExperimental Value
Diazepam (Control)5 - 20>10,000
L-365,260 (Control)>10,0001 - 5
Protocol 3.3: In Vitro Functional Assay - GABA-A Two-Electrode Voltage Clamp (TEVC)

Objective: To determine if the compound functionally modulates the GABA-A receptor. This assay is performed if the compound shows significant binding affinity (e.g., Ki < 1 µM) in Protocol 3.1.

Materials:

  • Expression System: Xenopus laevis oocytes injected with cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Instrumentation: Two-electrode voltage clamp amplifier, perfusion system, data acquisition software.

  • Solutions: Standard oocyte Ringer's solution (ND96), GABA solutions, test compound solutions.

Methodology:

  • Oocyte Preparation: Prepare and inject oocytes with GABA-A subunit cRNAs. Allow 2-4 days for receptor expression.

  • Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Establish Baseline: Perfuse the oocyte with ND96 buffer. Apply a low concentration of GABA (the EC₅-EC₁₀ concentration, determined separately) for a short duration to elicit a baseline inward current.

  • Compound Application: Pre-incubate the oocyte with the test compound (e.g., 1 µM) in ND96 buffer for 1-2 minutes.

  • Test for Modulation: While still in the presence of the test compound, co-apply the same EC₅-EC₁₀ concentration of GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. A significant increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation. Calculate the percent enhancement: ((I_compound+GABA / I_GABA) - 1) * 100.

  • Dose-Response: Repeat steps 3-6 with multiple concentrations of the test compound to generate a dose-response curve and determine its EC50 for modulation.

Section 4: Tier 2 - In Vivo Behavioral Phenotyping

The choice of in vivo model is dictated by the results of Tier 1. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Scenario A: If GABA-A Positive Modulation is Confirmed

A positive result in Protocols 3.1 and 3.3 strongly suggests the compound will have an anxiolytic and/or anticonvulsant profile.

Protocol 4.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of the compound in rodents. The test is based on the conflict between the rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.

Apparatus: A plus-shaped maze raised off the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

Methodology:

  • Acclimation: Acclimate mice or rats to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) and a vehicle control. A positive control like Diazepam (1-2 mg/kg) should also be included. Allow for an appropriate pre-treatment time (e.g., 30 minutes for IP).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to score the following parameters:

    • Primary Anxiolytic Measure: Percentage of time spent in the open arms (% Time Open = [Time in Open Arms / Total Time] * 100).

    • Secondary Anxiolytic Measure: Percentage of entries into the open arms (% Entries Open = [Entries into Open Arms / Total Entries] * 100).

    • Locomotor Activity Measure: Total distance traveled or total number of arm entries. This is crucial to ensure an increase in open arm time is not due to hyperactivity and that the compound is not overly sedative at the tested doses.

  • Interpretation: A significant increase in the percentage of time and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.

Protocol 4.2: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant properties of the compound. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.

Methodology:

  • Dosing: Pre-treat animals with the test compound, vehicle, or a positive control (e.g., Diazepam, 5 mg/kg) as described for the EPM.

  • Seizure Induction: After the pre-treatment period, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, s.c. or i.p.).

  • Observation: Immediately place the animal in an observation chamber and record its behavior for 30 minutes.

  • Data Analysis: Score the following parameters:

    • Latency: Time to the first myoclonic jerk and/or generalized clonic-tonic seizure.

    • Severity: Use a standardized scoring system (e.g., Racine scale) to rate the severity of the seizure.

    • Protection: The percentage of animals in each group that do not exhibit generalized clonic-tonic seizures.

  • Interpretation: A significant increase in the latency to seizures, a reduction in seizure severity, or a high percentage of protected animals indicates anticonvulsant activity.[3][11]

Table 2: Example Data Summary for Tier 2 Behavioral Assays

Treatment GroupEPM: % Time in Open Arms (Mean ± SEM)PTZ: Seizure Latency (s) (Mean ± SEM)
Vehicle15.2 ± 2.1125 ± 15
Test Compound (5 mg/kg) Experimental ValueExperimental Value
Diazepam (2 mg/kg)45.5 ± 5.3450 ± 40
*p < 0.05 vs. Vehicle

Section 5: Data Analysis & Profile Interpretation

The final step is to synthesize all data into a coherent pharmacological profile.

  • In Vitro Profile:

    • Compare the Ki values from the binding assays. Is the compound selective for the GABA-A site, the CCK-B receptor, or is it non-selective? A >10-fold difference in affinity is typically considered selective.

    • Analyze the functional data. Does the compound act as a positive modulator at GABA-A receptors? Is it an antagonist at CCK-B receptors?

  • In Vivo Profile:

    • Evaluate the behavioral data. Does the compound show a clear anxiolytic and/or anticonvulsant effect?

    • Correlate the in vivo phenotype with the in vitro mechanism. For example, if the compound is a potent and selective GABA-A modulator with low affinity for CCK-B, and it demonstrates strong anxiolytic and anticonvulsant activity, you can confidently conclude its primary mechanism is GABAergic.

    • If the compound is a potent CCK-B antagonist with weak GABA-A activity and shows anxiolytic effects without strong sedation or anticonvulsant action, its profile is consistent with CCK-B antagonism.

  • Decision Tree for Profiling:

start In Vitro Results q1 Potent GABA-A Binder & Positive Modulator? start->q1 q2 Potent CCK-B Binder & Antagonist? q1->q2 Yes p2 Profile: CCK-B Antagonist Expected Phenotype: Anxiolytic (non-sedating) q1->p2 No p1 Profile: GABA-A Modulator Expected Phenotype: Anxiolytic & Anticonvulsant q2->p1 No p3 Profile: Dual-Target Ligand Investigate further for complex behavioral phenotype q2->p3 Yes p4 Profile: Inactive or Off-Target Consider alternative screens p2->p4 No

Caption: Decision logic for interpreting screening results.

Conclusion

This application note outlines a hypothesis-driven, tiered approach for the neuropharmacological screening of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By systematically evaluating the compound's activity at both high-probability (GABA-A) and high-impact alternative (CCK-B) targets, this strategy provides a robust framework for accurately defining its mechanism of action. The integration of in vitro target engagement and functional assays with mechanistically relevant in vivo behavioral models ensures a comprehensive characterization, enabling confident decision-making in the drug discovery and development process.

References

  • Woodruff, G. N., & Hughes, J. (1991). Cholecystokinin antagonists. Annual review of pharmacology and toxicology, 31(1), 469-501. Available from: [Link]

  • Kumar, R., & Joshi, Y. C. (2016). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical and Environmental Sciences, 4(4), 1-13. Available from: [Link]

  • Singh, L., Field, M. J., Hughes, J., Menzies, R., Oles, R. J., Vass, C. A., & Woodruff, G. N. (1991). The behavioural properties of L-365,260, a potent and selective cholecystokinin B receptor antagonist. British journal of pharmacology, 104(1), 239. Available from: [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved January 21, 2026, from [Link]

  • Verma, A. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Scientific Research in Science and Technology, 9(4), 314-323. Available from: [Link]

  • Miller, L. J., & Dong, M. (2007). Benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor. Biochemical and biophysical research communications, 354(4), 1082-1086. Available from: [Link]

  • Kubota, K., Matsuda, I., Sugaya, K., & Uruno, T. (1986). Cholecystokinin antagonism by benzodiazepines in the food intake in mice. Physiology & behavior, 36(1), 175-178. Available from: [Link]

  • Olsen, R. W. (2018). GABA-A Receptor. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214-223. Available from: [Link]

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  • Wikipedia. (n.d.). Cholecystokinin antagonist. Retrieved January 21, 2026, from [Link]

  • Gressier, F., Guillou, C., F-Gayout, S., G-Pardo, M., L-Regnault, C., P-L-Mével, J., ... & Pierrot, M. (2010). Neuropharmacological screening of two 1, 5-benzodiazepine compounds in mice. Comptes Rendus Biologies, 333(3), 214-219. Available from: [Link]

  • Gressier, F., et al. (2010). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Comptes Rendus Biologies. Available from: [Link]

  • Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available from: [Link]

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Application

Application Note: A Guide to the Antimicrobial Evaluation of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Derivatives

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. While benzodiazepines are traditionally recognized for their effects on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. While benzodiazepines are traditionally recognized for their effects on the central nervous system, the 1,5-benzodiazepine nucleus, particularly derivatives of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has emerged as a promising pharmacophore with significant antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of these compounds. It outlines the foundational structure-activity relationships, presents detailed protocols for evaluating antimicrobial efficacy through standardized in vitro assays, and explains the rationale behind critical experimental steps to ensure data integrity and reproducibility.

Introduction: The Untapped Potential of a Privileged Scaffold

Benzodiazepines represent a class of heterocyclic compounds renowned for their wide-ranging biological activities.[1][2] Beyond their classical anxiolytic and anticonvulsant roles, specific derivatives have demonstrated potent activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4][5][6] The 1,5-benzodiazepine core is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[2][7] This guide focuses on derivatives of the 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine backbone, exploring their synthesis, mechanism, and the methodologies required to validate their antimicrobial claims.

The general synthetic route to this class of compounds involves the condensation reaction between an o-phenylenediamine and a suitable β-diketone or chalcone (α,β-unsaturated ketone).[2][8][9] This straightforward synthesis allows for extensive chemical modification to optimize antimicrobial potency.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Product o_PDA o-Phenylenediamine Condensation Condensation Reaction (e.g., Reflux in Ethanol/DMF) o_PDA->Condensation Reactant 1 Chalcone Substituted Chalcone or β-Diketone Chalcone->Condensation Reactant 2 Product 2-Phenyl-1,5-Benzodiazepine Derivative Condensation->Product Yields

Caption: General synthesis workflow for 1,5-benzodiazepine derivatives.

Scientific Rationale: Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial efficacy of 2-Phenyl-1,5-benzodiazepine derivatives is not inherent to the core structure alone but is profoundly influenced by the nature and position of substituents. Understanding these relationships is critical for rational drug design.

Key Structural Insights from Literature:

  • C2 Position: The substituent at the C2 position is a critical determinant of activity. Incorporating a 2-pyridyl group or a thiazole ring at this position has been shown to be a key pharmacophore for enhancing antimicrobial effects.[3][4]

  • C3 Position: An ester group, such as -COOC2H5, at the C3 position is often the best substituent for maintaining potent antimicrobial activity, likely by influencing the compound's hydrophobicity and cell permeability.[3][4][5]

  • C8 Position: Modifications at the C8 position of the benzodiazepine ring also modulate activity. For instance, a methyl group (-CH3) has been observed to have a positive effect on the inhibitory action of these compounds.[3]

Potential Mechanisms of Action: The precise mechanism by which these compounds exert their antimicrobial effects is still under investigation, but several hypotheses exist:

  • Enzyme Inhibition: Docking studies have suggested that some 1,5-benzodiazepine derivatives may target bacterial Type IIA topoisomerases (like DNA gyrase), enzymes essential for DNA replication, thereby inhibiting bacterial growth.[8]

  • Cell Membrane Disruption: The antimicrobial action of certain benzodiazepines against Helicobacter pylori has been linked to the cleavage of bacterial cells, suggesting a mechanism involving membrane damage.[10]

  • Host-Pathogen Interaction: While not a direct antimicrobial effect, classical benzodiazepines can modulate host immune cells. For example, diazepam can augment GABA-A receptor activity on macrophages, which can impair bacterial phagocytosis and killing.[11] It is crucial to distinguish these host-directed effects from direct antimicrobial activity when evaluating new derivatives. Notably, benzodiazepine binding sites have been identified in bacteria like E. coli, suggesting a potential for direct interaction.[12]

SAR C2_label_node C2 Position - Pyridyl or Thiazole group may act as a key pharmacophore C3_label_node C3 Position - Ester group (-COOC2H5) maintains high activity C8_label_node C8 Position - Methyl group (-CH3) shows positive effect SAR_Image

Caption: Key structure-activity relationship sites on the 1,5-benzodiazepine core.

Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

To quantitatively assess the antimicrobial potential of novel 2-Phenyl-1,5-benzodiazepine derivatives, standardized and validated methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for ensuring reproducibility.[13][14]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This assay is the gold standard for quantitative susceptibility testing.

Materials:

  • Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Bacterial/Fungal Strains (e.g., S. aureus ATCC 25923, E. coli ATCC 44752, C. albicans ATCC 10231)[3]

  • 0.5 McFarland turbidity standard

  • Positive Control Antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Causality Check: Precise inoculum density is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row (Column 1) and mix thoroughly. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix, then transfer 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.

    • This leaves Column 11 as the growth control (no compound) and Column 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared inoculum (from Step 1) to wells in Columns 1 through 11. Do not add inoculum to Column 12.

    • The final volume in each well will be 200 µL.

    • Self-Validation: Include rows for the positive control antibiotic and a solvent control (if DMSO is used) to ensure the observed inhibition is due to the test compound and not the solvent.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation.

    • Incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration where no visible growth is observed.

    • Expected Control Results:

      • Column 11 (Growth Control): Should show distinct turbidity.

      • Column 12 (Sterility Control): Should remain clear.

      • Positive Control Antibiotic: MIC should fall within the expected range for the reference strain.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate (Final concentration ~5x10^5 CFU/mL) A->C B 2. Dilute Test Compound (2-fold serial dilution in 96-well plate) B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Read Results (Lowest concentration with no visible growth = MIC) D->E

Sources

Method

Application Notes and Protocols for Evaluating the Sedative Effects of Novel Benzodiazepines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies for evaluating the sedative effects of novel benzodiazepines....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies for evaluating the sedative effects of novel benzodiazepines. The protocols and methodologies detailed herein are grounded in established principles of behavioral pharmacology and are designed to yield reliable and reproducible data.

Introduction: The Scientific Rationale

Benzodiazepines exert their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] These drugs bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[3][4] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of the inhibitory effect of GABA.[4][5]

The sedative effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit.[6] However, emerging research suggests the involvement of other α subunits in sedation, highlighting the complexity of benzodiazepine pharmacology.[7] Therefore, a multi-faceted behavioral assessment is crucial to comprehensively characterize the sedative profile of novel benzodiazepine candidates.

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor:

GABAA_Mechanism cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron receptor Chloride Channel GABA Binding Site Benzodiazepine Binding Site Chloride GABA GABA GABA->receptor:g Binds BZD Novel Benzodiazepine BZD->receptor:bz Binds (Allosteric) BZD->receptor:g Enhances GABA Affinity Neuron_inside Increased Negative Charge (Hyperpolarization) Chloride->Neuron_inside Influx Sedation Sedative Effect Neuron_inside->Sedation Leads to

Caption: Mechanism of benzodiazepine action on the GABA-A receptor.

Experimental Design: Key Considerations

A well-designed study is paramount for obtaining meaningful data. The following elements should be carefully considered:

  • Animal Models: Inbred strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most common models for assessing the behavioral effects of benzodiazepines.[8][9] It is crucial to report the species, strain, sex, and age of the animals used.

  • Dose-Response Relationship: A critical aspect of characterizing a novel compound is to establish a dose-response curve. This involves testing a range of doses, including a vehicle control, to determine the potency and efficacy of the sedative effects.[8]

  • Control Groups: A vehicle control group (the formulation in which the drug is dissolved) is essential to ensure that the observed effects are due to the drug itself and not the vehicle. A positive control group, treated with a known sedative like diazepam, can also be included to validate the experimental setup.[10][11]

  • Blinding: To minimize experimenter bias, the person administering the drug and scoring the behavior should be blinded to the treatment conditions.[8][12]

  • Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes before the start of any behavioral testing to reduce stress-induced variability.[13][14]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).[8]

Behavioral Assays for Sedation

A battery of behavioral tests should be employed to provide a comprehensive assessment of sedation.

Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior.[15][16] A sedative compound is expected to decrease locomotor activity.[10]

Protocol:

  • Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is monitored by an overhead video camera connected to a tracking software.[13]

  • Procedure:

    • Administer the novel benzodiazepine or vehicle control at the desired dose and route of administration.

    • At a predetermined time point post-administration, gently place the animal in the center of the open field arena.[13]

    • Allow the animal to explore the arena for a set duration (typically 5-10 minutes).[13]

    • The video tracking system will record the animal's movements.

    • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[13]

  • Data Analysis:

    • Primary Measures for Sedation:

      • Total distance traveled

      • Mean velocity

      • Time spent immobile

    • Secondary Measures (Anxiety-like behavior):

      • Time spent in the center versus the periphery of the arena

      • Frequency of entries into the center zone

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Mean Velocity (cm/s)Time Immobile (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
Novel BZDXMean ± SEMMean ± SEMMean ± SEM
Novel BZDYMean ± SEMMean ± SEMMean ± SEM
DiazepamZMean ± SEMMean ± SEMMean ± SEM
Rotarod Test

The rotarod test is a specific and reliable method for assessing motor coordination, balance, and the sedative effects of a compound.[8][17] A deficit in performance on the rotarod is indicative of sedation and motor impairment.

Protocol:

  • Apparatus: A commercially available rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice). The speed of rotation can be constant or accelerating.[18]

  • Procedure:

    • Training (Day 1): Acclimate the animals to the apparatus by placing them on the stationary rod for a brief period. Then, train the animals at a low, constant speed (e.g., 4 rpm) for a set duration or until they fall. Repeat for 2-3 trials.[8]

    • Testing (Day 2):

      • Administer the novel benzodiazepine or vehicle control.

      • At the predetermined time point, place the animal on the rotating rod.

      • For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[14][18]

      • Record the latency to fall from the rod. A cutoff time is typically set (e.g., 300 seconds).

      • Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.[18]

  • Data Analysis:

    • The primary measure is the latency to fall (in seconds).

    • The data from the trials are typically averaged for each animal.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Fall (s)
Vehicle-Mean ± SEM
Novel BZDXMean ± SEM
Novel BZDYMean ± SEM
DiazepamZMean ± SEM
Elevated Plus Maze (EPM)

The EPM is primarily a test for anxiety-like behavior, but it can also provide information about sedative effects.[19][20] Sedation can be a confounding factor, as a sedated animal may show reduced overall activity, including entries into both open and closed arms.

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm) with two open arms and two enclosed arms.[19][21]

  • Procedure:

    • Administer the novel benzodiazepine or vehicle control.

    • At the predetermined time point, place the animal in the center of the maze, facing an open arm.[12]

    • Allow the animal to explore the maze for a 5-minute session.[12][21]

    • An overhead camera and tracking software record the animal's movements.

    • Clean the maze thoroughly between animals.[22]

  • Data Analysis:

    • Primary Measures for Anxiety:

      • Percentage of time spent in the open arms

      • Percentage of open arm entries

    • Measures Indicating Sedation:

      • Total number of arm entries (a decrease suggests sedation)

      • Distance traveled in the maze

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
Novel BZDXMean ± SEMMean ± SEMMean ± SEM
Novel BZDYMean ± SEMMean ± SEMMean ± SEM
DiazepamZMean ± SEMMean ± SEMMean ± SEM

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the sedative effects of a novel benzodiazepine.

Sedative_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Treatment cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Testing Room (30-60 min before each test) Animal_Acclimation->Habituation Randomization Randomize Animals into Treatment Groups Habituation->Randomization Dosing Administer Novel BZD, Vehicle, or Positive Control Randomization->Dosing OFT Open Field Test (OFT) (e.g., 30 min post-dose) Dosing->OFT Rotarod Rotarod Test (e.g., 60 min post-dose) Dosing->Rotarod EPM Elevated Plus Maze (EPM) (e.g., 90 min post-dose) Dosing->EPM Data_Collection Automated Data Collection (Video Tracking Software) OFT->Data_Collection Rotarod->Data_Collection EPM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results (Sedative Profile) Stats->Interpretation

Caption: A typical experimental workflow for assessing sedative effects.

Statistical Analysis

The choice of statistical analysis will depend on the experimental design. For comparing multiple dose groups to a vehicle control, a one-way Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) is commonly used.[13] For comparing a single dose group to a control, an independent samples t-test may be appropriate. The specific statistical plan should be determined prior to the start of the study.[23]

Conclusion

The evaluation of the sedative effects of novel benzodiazepines requires a systematic and multi-faceted approach. By employing a battery of well-validated behavioral assays, such as the open field test, rotarod test, and elevated plus maze, researchers can obtain a comprehensive profile of a compound's sedative properties. Adherence to rigorous experimental design, including appropriate controls, blinding, and statistical analysis, is essential for generating reliable and translatable preclinical data.

References

  • GABA-A Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024-02-28). Available at: [Link]

  • Mechanism of Action - Benzodiazepine Information Coalition. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective - MDPI. (2022-11-30). Available at: [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors - PMC - PubMed Central. Available at: [Link]

  • Rotarod test - PSPP Home - NIH. Available at: [Link]

  • Elevated plus maze protocol. (2023-01-13). Available at: [Link]

  • Evidence That Sedative Effects of Benzodiazepines Involve Unexpected GABAA Receptor Subtypes: Quantitative Observation Studies in Rhesus Monkeys - NIH. Available at: [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011-07-26). Available at: [Link]

  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. Available at: [Link]

  • Elevated Plus Maze Model of Anxiety - Melior Discovery. Available at: [Link]

  • Open Field Test - Maze Engineers - Conduct Science. Available at: [Link]

  • Statistical analysis plan for the Maximizing the Efficacy of Sedation and Reducing Neurological Dysfunction and Mortality in Septic Patients with Acute Respiratory Failure trial - PubMed Central. Available at: [Link]

  • Rotarod - MMPC. (2024-01-03). Available at: [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. Available at: [Link]

  • A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer. Available at: [Link]

  • Measuring Motor Coordination in Mice - PMC - PubMed Central - NIH. (2013-05-29). Available at: [Link]

  • Sedative Medication Use: Prevalence, Risk Factors, and Associations with Body Mass Index Using Population-Level Data - NIH. Available at: [Link]

  • Neurochemical and behavioural effects of diazepam: evidences from animal models. (2025-08-09). Available at: [Link]

  • A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients - PMC. Available at: [Link]

  • Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. Available at: [Link]

  • Sedative Effects of Intraperitoneal Diazepam in Mice - E-Journal Faculty of Medicine Unpad. Available at: [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. Available at: [Link]

  • Accounting for the Sedative and Analgesic Effects of Medication Changes During Patient Participation in Clinical Research Studies - NIH. Available at: [Link]

  • Sedative-hypnotic and muscle relaxant activities of propoxazepam in animal models and investigation on possible mechanisms - Discovery Scientific Society. (2020-06-07). Available at: [Link]

  • Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC - PubMed Central. Available at: [Link]

  • Descriptive statistics of dose of anesthetic drugs - ResearchGate. Available at: [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. Available at: [Link]

  • Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC - PubMed Central. (2022-08-22). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. As you embark on your experiments, understanding the chemical behavior of this molecule in various solvent systems is paramount to ensuring data integrity, reproducibility, and the ultimate success of your research. This guide is structured in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?

The stability of the 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold is primarily influenced by a combination of environmental and chemical factors. The core structure, a seven-membered diazepine ring fused to a benzene ring, is susceptible to degradation through several pathways.[1]

  • pH: The presence of two nitrogen atoms in the diazepine ring makes the molecule susceptible to pH-dependent reactions.[2] Acidic conditions can lead to the hydrolysis of the imine-like bonds within the ring structure, potentially causing ring-opening.[2][3] Conversely, strongly basic conditions can also promote degradation.

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions, especially at non-neutral pH. Aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally more benign, but impurities (such as dissolved water or acids) can still initiate degradation. The polarity of the solvent can also influence reaction rates.[4]

  • Oxidizing Agents: The molecule can be susceptible to oxidation, particularly if exposed to atmospheric oxygen over long periods, peroxides (often found in older ether solvents), or other oxidizing reagents.

  • Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation.[5] Long-term storage at room temperature may lead to slow decomposition, making refrigerated or frozen storage preferable.[6]

  • Light (Photostability): Benzodiazepine structures are often light-sensitive.[7] Exposure to UV or even ambient light can provide the energy needed to initiate photochemical degradation, leading to the formation of various byproducts.[8][9] It is crucial to handle and store solutions in amber vials or protect them from light.

Troubleshooting Guide

Q2: I prepared a stock solution of the compound in methanol, and after a week, my HPLC analysis shows multiple new peaks. What is happening?

This is a classic stability issue. The appearance of new peaks strongly suggests that your parent compound is degrading. Let's troubleshoot the potential causes and solutions.

Causality: The 1,5-benzodiazepine ring is prone to hydrolysis, a reaction in which water breaks down the chemical structure.[3] While methanol is the primary solvent, it can contain trace amounts of water or absorb it from the atmosphere. Furthermore, the pH of unbuffered methanol can vary. This environment can be sufficient to cause slow degradation over a week, even at room temperature.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared solution of the compound. If this new solution shows a single, sharp peak for the parent compound, it confirms that the degradation occurred during storage.

  • Solvent Choice: For long-term storage, consider switching to a high-purity, anhydrous aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). These solvents are less likely to participate in hydrolysis.

  • Storage Conditions: Always store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down degradation kinetics.[6] Ensure vials are tightly sealed to prevent moisture ingress.

  • Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[10]

The following workflow diagram illustrates a systematic approach to investigating such stability issues.

G cluster_0 Problem Identification cluster_1 Immediate Verification cluster_2 Hypothesis Testing cluster_3 Solution & Mitigation A Unexpected peaks in HPLC of aged stock solution B Prepare & analyze fresh stock solution A->B Control Experiment C Compare chromatograms of fresh vs. aged solution B->C D Is it solvent-mediated degradation? C->D If fresh solution is clean E Is it photolytic degradation? C->E If aged solution was exposed to light F Is it thermal degradation? C->F If aged solution was stored at RT or higher G Switch to anhydrous aprotic solvent (e.g., ACN, DMSO) D->G Likely Cause H Store in amber vials at -20°C or below E->H Potential Contributor F->H Potential Contributor I Establish solution expiry date (e.g., 24 hours at RT) G->I H->I

Caption: Troubleshooting workflow for unexpected degradation in stock solutions.

Experimental Protocols & Data

Q3: How do I design and execute a forced degradation study to understand the stability profile of this compound?

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11] This information is critical for developing stability-indicating analytical methods. The protocol below is based on the International Council for Harmonisation (ICH) guidelines.[12]

Objective: To intentionally degrade the 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine under various stress conditions to identify degradation pathways and products. A target degradation of 5-20% is ideal to ensure that the primary degradants are formed without overly complex secondary degradation.[11][12]

Analytical Method: A validated stability-indicating HPLC-UV or LC-MS method is required. High-performance liquid chromatography (HPLC) is the technique of choice for analyzing benzodiazepines and their degradation products.[13]

Protocol: Forced Degradation Study

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (Perform each in parallel):

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C.

      • Withdraw aliquots at 2, 4, 8, and 24 hours.

      • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C.

      • Withdraw aliquots at 2, 4, 8, and 24 hours.

      • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep at room temperature, protected from light.

      • Withdraw aliquots at 2, 4, 8, and 24 hours.

      • Dilute with mobile phase before injection.

    • Thermal Degradation:

      • Place 1 mL of the stock solution in a vial.

      • Heat in an oven at 80°C.

      • Withdraw aliquots at 24, 48, and 72 hours.

      • Allow to cool to room temperature and dilute with mobile phase before injection.

    • Photolytic Degradation:

      • Place 1 mL of the stock solution in a transparent quartz vial.

      • Expose to a light source compliant with ICH Q1B guidelines (e.g., an option 2 cool white fluorescent and near UV lamp setup).[10]

      • Simultaneously, place a control sample (wrapped in aluminum foil) in the same environment.

      • Analyze after an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all samples by HPLC-UV/LC-MS.

    • Calculate the percentage of degradation and perform a mass balance analysis to ensure all degradation products are accounted for.[14][15]

Q4: What are the likely degradation pathways for this molecule?

Based on the known chemistry of 1,5-benzodiazepines, we can predict several potential degradation pathways under forced degradation conditions.

Caption: Predicted degradation pathways for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (Note: Image placeholder represents the chemical structure).

  • Hydrolysis: The most probable pathway involves the cleavage of the seven-membered ring, particularly at the C=N-like bonds, initiated by acid or base catalysis. This would result in acyclic diamine derivatives.[3]

  • Oxidation: The nitrogen atoms are susceptible to oxidation, forming N-oxides. The phenyl ring could also undergo hydroxylation.

  • Photolysis: UV irradiation can induce complex reactions, including ring contractions, rearrangements, or cleavage, leading to a variety of photoproducts.[7]

Q5: Can you provide a summary of expected stability in common laboratory solvents?

The following table provides a general guideline for the stability and storage of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in common solvents. This is a predictive summary based on general principles of benzodiazepine chemistry. Experimental verification is always required.

SolventTypeExpected Short-Term Stability (24h, RT)Recommended Long-Term StoragePotential Issues
Acetonitrile (ACN) Aprotic PolarGood-20°C to -80°C, AnhydrousStable, good choice for stock solutions.
Dimethyl Sulfoxide (DMSO) Aprotic PolarGood-20°C to -80°C, AnhydrousHygroscopic; can absorb water from air.
Methanol (MeOH) Protic PolarFair to ModerateNot recommendedPotential for solvolysis/hydrolysis.
Ethanol (EtOH) Protic PolarFair to ModerateNot recommendedPotential for solvolysis/hydrolysis.
Water (Aqueous Buffer) Protic PolarPoor (pH-dependent)Not recommendedHigh risk of hydrolysis, especially at acidic/basic pH.[2][16]
Tetrahydrofuran (THF) AproticGood-20°C to -80°C, AnhydrousRisk of peroxide formation over time.

References

  • Thermal Profile and Decomposition Kinetics of Some Synthesized 1,5-Benzodiazepines. (n.d.).
  • Staub, C. (1992). Stability of benzodiazepines in formaldehyde solutions.
  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis.
  • Lei, K., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science.
  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis.
  • Piras, A., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][8]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports.

  • Melo, P., et al. (2021). Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Journal of Analytical Toxicology.
  • Atnafie, B., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Effect of pH on recovery of benzodiazepines, n = 3. (n.d.).
  • Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). (2023). Chemical and Pharmaceutical Bulletin.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Shinde, V. (2020).
  • Cornelissen, P., Henegouwen, G. B., & Gerritsma, K. W. (1979). Photochemical decomposition of 1,4-benzodiazepines. Pharmaceutisch Weekblad.
  • Analytical methods for determination of benzodiazepines. A short review. (2015).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Kumar, A., & Mali, S. L. (2015). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences.
  • Zakerhamidi, M. S., et al. (2023). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports.

Sources

Optimization

identifying byproducts in the synthesis of 1,5-benzodiazepines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As your virtual Senior Application Scientist, I will walk you through the intricacies of this synthesis, focusing on the identification and mitigation of common byproducts. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in the laboratory.

Introduction: The Synthetic Landscape of 1,5-Benzodiazepines

The most prevalent and versatile method for synthesizing the 1,5-benzodiazepine core involves the acid-catalyzed condensation of an o-phenylenediamine (OPDA) with two equivalents of a ketone or one equivalent of a β-diketone.[1][2] While seemingly straightforward, this reaction is often a delicate balance between the desired cyclization to a seven-membered ring and competing pathways that lead to undesired byproducts. Understanding the formation of these impurities is the first step toward a successful and high-yielding synthesis.

This guide will focus on the three most common classes of byproducts encountered in this synthesis:

  • Benzimidazoles: Formed through a competing cyclization pathway, often favored under specific reaction conditions.

  • Quinoxalines: Resulting from the reaction of OPDA with 1,2-dicarbonyl compounds, which can be present as impurities in the starting ketone or formed in situ.

  • o-Phenylenediamine Dimers and Polymers: Arising from the oxidative degradation of the starting material, leading to colored impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning a dark brown/purple color. What is causing this and how can I prevent it?

A1: The development of a dark color in your reaction mixture is often indicative of the oxidation of your o-phenylenediamine (OPDA) starting material. OPDA is susceptible to air oxidation, which can lead to the formation of highly colored dimeric and polymeric species, with 2,3-diaminophenazine being a common culprit.[3][4]

Troubleshooting Steps:

  • Use High-Purity OPDA: Ensure your OPDA is of high purity and has been stored under an inert atmosphere. If the purity is questionable, it can be purified by recrystallization from water with the addition of a small amount of sodium dithionite to reduce any oxidized species.

  • Inert Atmosphere: Perform your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed prior to use.

Q2: I'm observing a significant amount of a byproduct with a lower molecular weight than my expected 1,5-benzodiazepine. What is it likely to be?

A2: A common byproduct with a lower molecular weight is a 2-substituted benzimidazole. This arises from a competing reaction pathway where one molecule of OPDA reacts with one molecule of the ketone (or an aldehyde impurity in the ketone) followed by an oxidative cyclization.[5] The formation of benzimidazoles can sometimes be favored over the desired 1,5-benzodiazepine, especially under harsh acidic conditions or at elevated temperatures.[6]

Mechanism of Benzimidazole Formation:

OPDA o-Phenylenediamine Intermediate Schiff Base Intermediate OPDA->Intermediate + Ketone/Aldehyde Ketone Ketone/Aldehyde Benzimidazoline Benzimidazoline Intermediate->Benzimidazoline Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Benzimidazoline->Benzimidazole Oxidation Oxidation Oxidation (-2H) OPDA o-Phenylenediamine Intermediate Dihydropyrazine Intermediate OPDA->Intermediate + Dicarbonyl (-2H₂O) Dicarbonyl 1,2-Dicarbonyl (impurity or formed in situ) Quinoxaline Quinoxaline Byproduct Intermediate->Quinoxaline

Caption: Formation pathway of quinoxaline byproducts.

Solutions:

  • Starting Material Purity: As mentioned, ensure the purity of your ketone.

  • Reaction Conditions: Avoid overly oxidative conditions. If using a metal catalyst, screen for those less prone to oxidizing the ketone substrate.

Experimental Protocols: Analytical Methods for Byproduct Identification

A robust analytical method is essential for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and accessible technique for this purpose.

Protocol 1: Reversed-Phase HPLC for 1,5-Benzodiazepine and Benzimidazole Separation

This method provides a general starting point for the separation of a 1,5-benzodiazepine from a potential benzimidazole byproduct. Optimization will be required based on the specific structures of your target compound and impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm (or a diode array detector to screen a wider range).

Expected Elution Profile: Generally, benzimidazoles are more polar than the corresponding 1,5-benzodiazepines and will therefore have a shorter retention time on a reversed-phase column. However, this can be influenced by the specific substituents on each molecule.

Workflow for Byproduct Identification:

Start Crude Reaction Mixture TLC TLC Analysis (e.g., 3:1 Hexane:EtOAc) Start->TLC HPLC HPLC-UV Analysis (Protocol 1) Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Identify m/z of peaks Isolate Isolate Byproduct (Column Chromatography) LCMS->Isolate Targeted Isolation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolate->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for the identification of unknown byproducts.

References

  • McIntyre, I. M., et al. (1993). Simultaneous HPLC Gradient Analysis of 15 Benzodiazepines and Selected Metabolites in Postmortem Blood. Journal of Analytical Toxicology, 17(4), 202-207. [Link]

  • Doumbia, Y., et al. (2022). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. Moroccan Journal of Heterocyclic Chemistry, 21(3), 59-66.
  • Rosa, F. A., et al. (2007). N- and C-Acylation in β-Enamino Ketones: Structural Effects on Regiocontrol. Synlett, 2007(20), 3165–3171.
  • Tjiou, E. M., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. [Link]

  • Kandri Rodi, Y., et al. (2022). NEW REARRANGEMENTS OF 1,5-BENZODIAZEPINE-2,4-DIONES INTO BENZIMIDAZOLONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(3), 67-74.
  • Mercolini, L., et al. (2007). Simultaneous HPLC gradient analysis of 15 benzodiazepines and selected metabolites in postmortem blood. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 214-221.
  • Wan, J.-P., & Wei, L. (2018). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 15(2), 108-127.
  • Ntchantcho, Y. F., et al. (2021). Synthesis of 2-substituted benzimidazoles via 1,5-benzodiazepine rearrangement. SN Applied Sciences, 3(1), 1-12.
  • Rostami, A., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1), 102-108.
  • Kumar, A., et al. (2015). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 127(10), 1757-1761.
  • West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of analytical toxicology, 17(2), 114–116. [Link]

  • Sati, B., et al. (2011). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta pharmaceutica, 61(3), 337–346. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Inoue, H., et al. (2000). Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry. Forensic science international, 113(1-3), 367–373. [Link]

  • Gjerde, H., et al. (2005). A Validated Method for Simultaneous Screening and Quantification of Twenty-Three Benzodiazepines and Metabolites Plus Zopiclone. Journal of Analytical Toxicology, 29(5), 319-326.
  • Spanakis, I., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of pharmaceutical and biomedical analysis, 52(4), 609–614. [Link]

  • Mashayekh, A., et al. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. DARU Journal of Pharmaceutical Sciences, 21(1), 57. [Link]

  • Kumar, A., et al. (2018). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 8(71), 40686-40711.
  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • De Kock, C., et al. (2011). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(10), 1011-1022.
  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of pharmaceutical and biomedical analysis, 167, 1–6. [Link]

  • Chandak, B. G., et al. (2012). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • Al-Ghamdi, A. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3848. [Link]

  • Sosnovskikh, V. Y., et al. (2012). NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. Magnetic Resonance in Chemistry, 50(10), 659-667.
  • El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 329-333.
  • Kobylińska, M., et al. (2014). Analytical methods for determination of benzodiazepines. A short review. Central European Journal of Chemistry, 12(10), 995-1006.
  • Kumar, A., & Sharma, S. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(5), 01-10.
  • West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of analytical toxicology, 17(2), 114–116. [Link]

  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
  • Gallium (III)
  • BenchChem. (2025).
  • BenchChem. (2025). The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution.

Sources

Troubleshooting

troubleshooting inconsistent results in 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine assays

Welcome to the technical support center for assays involving 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, ensuring the generation of consistent and reliable data. Drawing from established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Introduction to 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[1][2] The phenyl substitution at the 2-position and the saturated seven-membered ring impart specific physicochemical properties that can influence its behavior in analytical assays. Understanding these properties is crucial for developing robust and reproducible analytical methods.

This guide will focus on troubleshooting common issues related to the quantification and characterization of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, with a primary emphasis on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Core Experimental Workflow: A Conceptual Overview

A typical analytical workflow for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves sample preparation, chromatographic separation, and detection. Each stage presents unique challenges that can lead to inconsistent results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing 溶解 Dissolution 过滤 Filtration 溶解->过滤 稀释 Dilution 过滤->稀释 注入 Injection 稀释->注入 分离 Separation (HPLC/LC-MS) 注入->分离 检测 Detection (UV/MS) 分离->检测 积分 Peak Integration 检测->积分 定量 Quantification 积分->定量 报告 Reporting 定量->报告

Figure 1: Conceptual workflow for the analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific issues that can arise during the analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I am observing significant peak tailing for my compound. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which contains two nitrogen atoms in its heterocyclic ring. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[3]

Causality and Resolution Strategy:

  • Silanol Interactions: At mid-range pH values, residual silanol groups (Si-OH) on the column packing can be deprotonated (SiO-), creating negatively charged sites that interact electrostatically with the protonated basic analyte. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the protonated analyte.

    • Solution 2: Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.

    • Solution 3: Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path and cause peak tailing.

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace it if necessary. Using a guard column can prevent contamination of the analytical column.

Question 2: My retention times are drifting between injections. What should I investigate?

Answer:

Retention time instability can be caused by several factors related to the HPLC system, mobile phase, and column.

Troubleshooting Workflow:

Retention Time Drift cluster_system System Troubleshooting cluster_mobile_phase Mobile Phase Troubleshooting cluster_column Column Troubleshooting RT_Drift Retention Time Drift System_Issues System Issues RT_Drift->System_Issues Mobile_Phase Mobile Phase Issues RT_Drift->Mobile_Phase Column_Issues Column Issues RT_Drift->Column_Issues Pump Check Pump Performance (Flow Rate Fluctuation) System_Issues->Pump Leaks Inspect for Leaks System_Issues->Leaks Temp_Control Verify Column Thermostat Stability System_Issues->Temp_Control Composition Ensure Accurate Composition Mobile_Phase->Composition Degassing Degas Mobile Phase Mobile_Phase->Degassing Evaporation Prevent Solvent Evaporation Mobile_Phase->Evaporation Equilibration Ensure Adequate Column Equilibration Column_Issues->Equilibration Contamination Check for Contamination Column_Issues->Contamination

Figure 2: Troubleshooting workflow for retention time drift.

Detailed Explanation:

  • System Issues: Inconsistent pump performance can lead to fluctuations in the mobile phase flow rate, directly affecting retention times. Leaks in the system can also cause pressure and flow rate instability. Ensure the column thermostat is functioning correctly, as temperature variations can alter retention.

  • Mobile Phase Issues: If using a gradient, ensure the proportioning valves are working correctly. Inaccurate mobile phase composition will lead to retention time shifts. Degas the mobile phase to prevent air bubbles from entering the pump. Solvent evaporation can alter the mobile phase composition over time, especially for volatile organic solvents.

  • Column Issues: Insufficient column equilibration between injections, particularly with gradient methods, is a common cause of retention time drift. Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. Column contamination can also alter the stationary phase chemistry and affect retention.

Question 3: I am observing extraneous peaks in my chromatogram. What are the potential sources?

Answer:

Ghost peaks or extraneous peaks can originate from several sources, including the sample, the mobile phase, or the HPLC system itself.

Potential Sources and Solutions:

SourcePotential CauseRecommended Action
Sample Impurities from synthesisReview the synthetic route for potential by-products.[4][5] Purify the sample using techniques like recrystallization or preparative chromatography.
Sample degradationPrepare fresh samples and store them appropriately (e.g., protected from light, at low temperature). Investigate the stability of the compound in the chosen solvent.
Contamination from sample vial/capUse high-quality vials and septa.
Mobile Phase Contaminated solventsUse HPLC-grade solvents and high-purity water. Filter all mobile phase components.
Bacterial growth in aqueous bufferPrepare fresh buffer solutions daily and discard any unused portions.
System Carryover from previous injectionsImplement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Contamination in the injector or tubingFlush the system with a strong solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Question 4: I am experiencing poor ionization efficiency and inconsistent signal intensity for my compound in ESI-MS. How can I improve this?

Answer:

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, with its basic nitrogen atoms, is well-suited for positive ion electrospray ionization (ESI+). However, several factors can affect ionization efficiency.

Optimization Strategies:

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in ensuring the analyte is in its ionized form before entering the mass spectrometer.

    • Recommendation: Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. This will promote the protonation of the benzodiazepine nitrogens, enhancing the [M+H]⁺ signal.

  • Solvent Composition: The choice of organic solvent can influence the desolvation process in the ESI source.

    • Recommendation: Acetonitrile is often preferred over methanol as it can lead to more efficient solvent evaporation and reduced adduct formation in some cases. However, this is compound-dependent and should be optimized.

  • Source Parameters: The ESI source parameters must be optimized for the specific analyte and flow rate.

    • Key Parameters:

      • Capillary Voltage: Optimize to ensure efficient ion formation without causing in-source fragmentation.

      • Nebulizer Gas Pressure: Adjust to achieve a stable and fine spray.

      • Drying Gas Flow and Temperature: Optimize to promote efficient desolvation without causing thermal degradation of the analyte.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Employ effective sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.

Sample Stability and Preparation

Question 5: My results are inconsistent over a sequence of analyses. Could my compound be degrading in the autosampler?

Answer:

Yes, compound stability in the sample solvent and under autosampler conditions is a critical factor for obtaining reproducible results. Benzodiazepines can be susceptible to degradation under certain conditions.

Factors to Consider:

  • pH-Dependent Hydrolysis: The imine bond in some benzodiazepine structures can be susceptible to hydrolysis, particularly at low pH. While 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a saturated analog, the diazepine ring can potentially undergo ring-opening reactions under harsh acidic or basic conditions. Studies on other benzodiazepines have shown pH-dependent degradation.[6]

    • Recommendation: Investigate the stability of the compound in different sample solvents and at various pH values. A neutral or slightly acidic pH is often a good starting point. If the compound is found to be unstable, consider using a cooled autosampler and preparing fresh samples for each analytical run.

  • Oxidative Degradation: The nitrogen atoms in the benzodiazepine ring could be susceptible to oxidation.

    • Recommendation: Avoid prolonged exposure of samples to air and light. Consider using amber vials and purging sample solutions with an inert gas like nitrogen.

  • Solubility Issues: Poor solubility can lead to precipitation in the sample vial, resulting in decreasing concentrations over time.

    • Solubility Profile (General Guidance): Benzodiazepines are generally soluble in organic solvents like methanol, acetonitrile, and DMSO, but have limited solubility in water.

    • Recommendation: Ensure the sample solvent has sufficient solvating power to keep the analyte dissolved at the desired concentration. If using a high percentage of aqueous buffer in the sample solvent, solubility may be an issue. It is often best to dissolve the sample in a small amount of organic solvent and then dilute with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities I might encounter when analyzing synthesized 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of o-phenylenediamine with a suitable phenyl-substituted ketone.[4][5] Potential impurities could include:

  • Unreacted starting materials (o-phenylenediamine and the ketone).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Oxidation products if the compound is not handled under an inert atmosphere.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A good starting point would be a reversed-phase method using a C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 230-250 nm for benzodiazepines).

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

Q3: Can I use a spectroscopic method for quantification?

A3: Yes, UV-Vis spectroscopy can be used for quantification if the sample is pure and the matrix is simple. You would first need to determine the wavelength of maximum absorbance (λmax) for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and then create a calibration curve using standards of known concentration. However, HPLC is generally preferred for its ability to separate the analyte from potential impurities, ensuring more accurate quantification.

Q4: My mass spectrometer shows multiple adducts ([M+Na]⁺, [M+K]⁺). How can I minimize these?

A4: Sodium and potassium adducts are common in ESI-MS and arise from salts present in the sample, solvents, or glassware.

  • Minimize Salt Contamination: Use high-purity solvents and deionized water. Avoid using glassware that has been washed with strong detergents containing sodium salts.

  • Mobile Phase Additives: The addition of a proton source like formic acid or ammonium acetate to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress adduct formation.

References

  • Patel, M., & Suthar, A. (2021). Synthesis of 1, 5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-505.
  • Kaur, R., & Kumar, K. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.
  • Pasha, M. A., & Jayashankara, V. P. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring 2,3-dihydro-1H-1,5-benzodiazepine antibiotics. Tetrahedron, 62(42), 9787-9826.
  • Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie/Chemical Monthly, 134(12), 1629-1639.
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Analytical Letters, 41(7), 1257-1277.
  • El-Behery, M. A., & El-Kousy, N. M. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 20(8), 14496-14509.
  • McIntire, G. L., Morris, A. A., & Hitchcock, J. C. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 324-331.
  • Waters Corporation. (2016). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Al-Ghannam, S. M., Al-Othman, Z. A., & Al-Sultan, Y. Y. (2018). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of King Saud University-Science, 30(4), 488-494.
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Saito, K., Yokota, M., Saito, S., & Ito, R. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Chemical and Pharmaceutical Bulletin, 69(3), 258-264.

Sources

Troubleshooting

minimizing side reactions in the synthesis of 1,5-benzodiazepine derivatives

Welcome to the Technical Support Center for the synthesis of 1,5-benzodiazepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,5-benzodiazepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to 1,5-Benzodiazepine Synthesis

The most prevalent method for synthesizing 1,5-benzodiazepines involves the acid-catalyzed condensation of an o-phenylenediamine (OPDA) with two equivalents of a ketone.[1] This reaction is valued for its atom economy and the direct formation of the seven-membered diazepine ring. While seemingly straightforward, this synthesis is often accompanied by side reactions that can significantly lower the yield and complicate the purification of the desired product. This guide will address these challenges head-on, providing you with the knowledge to anticipate, identify, and mitigate these issues.

Core Reaction Mechanism

The generally accepted mechanism for the formation of 1,5-benzodiazepines from OPDA and a ketone proceeds through the initial formation of a diimine intermediate, followed by an intramolecular cyclization.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization OPDA o-Phenylenediamine (OPDA) Intermediate1 Schiff Base Intermediate OPDA->Intermediate1 + Ketone, -H2O Ketone1 Ketone (2 eq.) Catalyst Acid Catalyst (H+) Catalyst->OPDA Catalyst->Intermediate1 Diimine Diimine Intermediate Intermediate1->Diimine + Ketone, -H2O Enamine Enamine Tautomer Diimine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Benzodiazepine 1,5-Benzodiazepine Cyclized->Benzodiazepine -H+ Side_Reaction_Benzimidazole cluster_0 Pathway to Benzimidazole OPDA o-Phenylenediamine (OPDA) Intermediate Schiff Base Intermediate OPDA->Intermediate + Carbonyl, -H2O Carbonyl Carbonyl Compound (Aldehyde or Ketone) Cyclized_Benzimidazole Cyclized Intermediate (5-membered ring) Intermediate->Cyclized_Benzimidazole Intramolecular Cyclization Benzimidazole Benzimidazole Cyclized_Benzimidazole->Benzimidazole Oxidation

Caption: Formation of benzimidazole as a side product.

Preventative Measures:

  • Choice of Carbonyl Compound: This side reaction is more prevalent with aldehydes. If your synthesis allows, using a ketone will generally favor the formation of the 1,5-benzodiazepine.

  • Control of Acidity: As mentioned previously, strong acids can promote benzimidazole formation. Switching to a milder, solid-supported acid catalyst can significantly improve the selectivity for the desired 1,5-benzodiazepine. [2]

  • Reaction Temperature: Lowering the reaction temperature can also help to kinetically favor the formation of the benzodiazepine over the thermodynamically more stable benzimidazole.

Issue 3: Formation of Aldol Condensation Products

Q: I am observing significant amounts of high molecular weight byproducts, which I suspect are from the self-condensation of my ketone. How can I suppress this side reaction?

A: The self-condensation of ketones, known as the aldol condensation, is a common side reaction, particularly with enolizable ketones under either acidic or basic conditions. [3]

Side_Reaction_Aldol cluster_0 Aldol Condensation Pathway Ketone1 Ketone Enolate Enolate/Enol Ketone1->Enolate Base or Acid Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct + Ketone Ketone2 Ketone Ketone2->Aldol_Adduct Aldol_Product α,β-Unsaturated Ketone Aldol_Adduct->Aldol_Product -H2O

Caption: Self-condensation of ketones via aldol reaction.

Strategies for Suppression:

  • Temperature Control: This is one of the most effective ways to control aldol condensation. Running the reaction at room temperature or even cooler can significantly reduce the rate of this side reaction. [4]

  • Order of Addition: Adding the catalyst to the mixture of OPDA and ketone, rather than pre-mixing the ketone and catalyst, can help to ensure that the ketone preferentially reacts with the diamine.

  • Catalyst Choice: While an acid catalyst is necessary for the main reaction, highly acidic conditions can also promote aldol condensation. Using a catalyst with milder acidity can be beneficial.

  • Use of a Large Excess of Ketone: While it may seem counterintuitive, using a large excess of the ketone can sometimes help to minimize the formation of aldol condensation products by ensuring that the concentration of the intermediate enolate is low relative to the concentration of the OPDA.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for the synthesis of 1,5-benzodiazepines?

A1: While a variety of catalysts can be used, including Lewis acids like BF₃-etherate and protic acids like acetic acid, recent literature suggests that solid acid catalysts such as H-MCM-22 and other zeolites offer high selectivity and yield under mild reaction conditions. [4][5]These catalysts are also often reusable, making them a more environmentally friendly option.

Q2: Can I use substituted o-phenylenediamines in this reaction?

A2: Yes, the reaction is generally applicable to substituted o-phenylenediamines. Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, often with good to excellent yields of the corresponding 1,5-benzodiazepine derivatives. [4] Q3: What is the typical work-up procedure for this reaction?

A3: A common work-up procedure involves quenching the reaction with a base, such as an aqueous solution of sodium bicarbonate or ammonia, to neutralize the acid catalyst. [6]The product is then typically extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then dried and the solvent is removed under reduced pressure.

Q4: How can I purify the crude 1,5-benzodiazepine derivative?

A4: The most common method for purifying 1,5-benzodiazepine derivatives is column chromatography on silica gel. A mixture of n-hexane and ethyl acetate is a frequently used eluent system. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or side products.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-Benzodiazepine Derivatives using a Solid Acid Catalyst

This protocol is adapted from the work of Majid et al. (2012) using H-MCM-22 as a catalyst. [4] Materials:

  • o-Phenylenediamine (OPDA) (1 mmol)

  • Ketone (2.5 mmol)

  • H-MCM-22 (100 mg)

  • Acetonitrile (4 mL)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg).

  • Add acetonitrile (4 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in n-hexane.

  • Once the reaction is complete (typically 1-3 hours), filter the catalyst.

  • Wash the catalyst with a small amount of ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

Parameter Condition Reference
Catalyst H-MCM-22[4]
Solvent Acetonitrile[4]
Temperature Room Temperature[4]
Reactant Ratio 1:2.5 (OPDA:Ketone)[4]

Protocol 2: Solvent-Free Synthesis of 1,5-Benzodiazepine Derivatives

This protocol is a general representation of solvent-free methods described in the literature. [5][6] Materials:

  • o-Phenylenediamine (1 mmol)

  • Ketone (2.2 mmol)

  • Catalyst (e.g., Sc(OTf)₃, 5 mol%)

  • Ice-cold water

  • Ammonia solution (for basification)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, grind together o-phenylenediamine (1 mmol), the ketone (2.2 mmol), and the catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Transfer the mixture to a round-bottom flask and stir at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, add crushed ice to the reaction mixture and basify with an ammonia solution.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.

Parameter Condition Reference
Catalyst Various Lewis acids (e.g., Sc(OTf)₃)[5]
Solvent None[5][6]
Temperature Room Temperature to 60 °C[5]
Reactant Ratio 1:2.2 (OPDA:Ketone)[5]

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Shaikh, I. N., et al. (2019). Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst. Journal of King Saud University - Science, 32(1), 979-985. [Link]

  • Mahajan, D. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-504. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]

  • Kusuma, et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]

  • Azizian, J., et al. (2006). Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst. Journal of King Saud University - Science, 32(1), 979-985. [Link]

  • Thiele, J., & Stemming, G. (1907). Über die Einwirkung von Acetylaceton auf p-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-959. [Link]

  • Sravanthi, G., & Parvathi, A. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 9(4), 549-553. [Link]

  • Tao, S., et al. (2020). Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. Chemistry – A European Journal, 26(51), 11834-11838. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Chandra, D., et al. (2006). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Tetrahedron Letters, 47(11), 1913-1916. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Zhang, X., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society, 61(10), 1125-1130. [Link]

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. [Link]

Sources

Optimization

Technical Support Center: Purity Enhancement of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Welcome to the technical support guide for the synthesis and purification of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is designed for researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving high purity for this important heterocyclic scaffold. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Chemistry: Common Impurities and Their Origins

The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the acid-catalyzed condensation of o-phenylenediamine with a phenyl-substituted C3 carbonyl compound, most commonly benzylideneacetone (4-phenyl-3-buten-2-one), also known as a chalcone.[1][2] While seemingly straightforward, this reaction can generate a constellation of impurities that complicate downstream applications.

Common Impurity Profile:

Impurity ClassSpecific ExamplesOriginRationale for Formation
Unreacted Starting Materials o-phenylenediamine, BenzylideneacetoneIncomplete reactionSub-optimal reaction time, temperature, or catalyst concentration.
Intermediate Species Schiff bases (imines)Interrupted reactionThe reaction proceeds via initial imine formation before the final intramolecular cyclization. Quenching the reaction prematurely can trap these intermediates.[3]
Isomeric Byproducts 2,3-Dihydro-1H-1,5-benzodiazepineOxidationThe tetrahydro-benzodiazepine product can be susceptible to oxidation, especially during workup or if exposed to air for prolonged periods at elevated temperatures, leading to the formation of a more conjugated imine-containing analog.
Side-Reaction Products Benzimidazoles, QuinoxalinesAlternative cyclization pathwaysThe reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds can sometimes lead to different heterocyclic systems depending on the precise reaction conditions.[4]
Polymeric Materials High molecular weight tarsUncontrolled side-reactionsOverly harsh conditions (e.g., excessive heat or strong acid concentration) can lead to polymerization.

Understanding these potential contaminants is the first step in designing an effective purification strategy. The key is to select techniques that exploit the differences in physicochemical properties (polarity, basicity, solubility) between the desired product and the impurities.

Troubleshooting Guide: From Crude Product to High Purity

This section addresses common issues encountered during the purification of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in a practical question-and-answer format.

Q1: My crude product is an oily residue that won't solidify. How do I proceed?

A1: An oily product often indicates the presence of significant impurities, particularly unreacted starting materials or residual solvent, which depress the melting point and inhibit crystallization.

  • Initial Step: First, ensure all reaction solvent is removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process.

  • Causality: The two basic nitrogen atoms in the benzodiazepine ring provide a powerful handle for purification. An acid-base extraction is often the most effective first-line approach to separate the basic product from neutral or acidic impurities.

  • Troubleshooting Protocol:

    • Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract this organic solution with 1M hydrochloric acid (HCl). The basic benzodiazepine will protonate and move into the aqueous layer, while neutral impurities (like the starting chalcone) will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh DCM to remove any remaining neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly basify it by adding a base like 2M sodium hydroxide (NaOH) or ammonium hydroxide until the pH is >10.

    • The pure, free-based product should precipitate as a solid. If it oils out, extract it back into DCM, dry the organic layer with anhydrous sodium sulfate, and concentrate under vacuum. The resulting residue should be significantly purer and more likely to solidify upon standing or trituration with a non-polar solvent like hexanes.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify the product and devise a chromatography strategy?

A2: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. The key is to understand the relative polarities of the components.

  • Spot Identification:

    • Product: The tetrahydro-benzodiazepine product is moderately polar due to the two N-H groups.

    • Starting Chalcone: Less polar than the product. It lacks the N-H groups.

    • o-Phenylenediamine: More polar than the chalcone, similar in polarity to the product. It often streaks on silica.

    • Oxidized Dihydro-benzodiazepine: This imine-containing byproduct is typically less polar than your desired product because it has one fewer N-H bond available for hydrogen bonding with the silica gel.

  • Workflow:

Caption: Decision workflow for troubleshooting a complex crude reaction mixture via TLC.

Q3: I performed column chromatography, but my product is still impure according to ¹H NMR.

A3: This suggests that an impurity is co-eluting with your product. This is common if the impurity has a very similar polarity.

  • Likely Culprit: The most common co-eluting impurity is the partially oxidized 2,3-dihydro-1H-1,5-benzodiazepine. Its polarity is often very close to the desired tetrahydro product.

  • Solution 1: Recrystallization: This is the method of choice for removing small amounts of closely related impurities. The subtle differences in crystal lattice packing energy between the desired product and the impurity can be exploited to achieve high purity.

    • Solvent Selection: A good recrystallization solvent dissolves the compound when hot but not when cold. For benzodiazepines, ethanol or isopropanol are excellent starting points.[3]

    • See the detailed protocol in Section 4 for a step-by-step guide.

  • Solution 2: Preparative HPLC: If recrystallization fails, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option. Methods developed for analytical HPLC of benzodiazepines can often be adapted.[5][6] A typical mobile phase would be a gradient of acetonitrile and water.

Q4: My final product has a low and broad melting point. What does this indicate?

A4: A sharp melting point is a key indicator of purity. A broad range (> 2°C) strongly suggests the presence of impurities, which disrupt the crystal lattice of the solid.

  • Actionable Advice: Do not proceed with this material for biological testing or further synthetic steps. The material requires further purification. Re-evaluate your TLC and NMR data to identify the likely contaminants and select an appropriate purification method (recrystallization is often the best choice at this stage). The reported melting point for similar 1,5-benzodiazepine derivatives can vary, but a sharp range is critical.[7]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for assessing the final purity of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine? A: A combination of techniques is always best.

  • ¹H NMR: Provides structural confirmation and detects proton-containing impurities. Integration of signals should be consistent with the proposed structure.

  • HPLC: An excellent method for quantifying purity. Using a C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase and UV detection (e.g., at 254 nm) can resolve even minor impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: As discussed, a sharp melting point is a classical indicator of high purity.

Q: My synthesis involves a Lewis acid catalyst. How do I ensure it's fully removed? A: Lewis acids (e.g., SnCl₂, Yb(OTf)₃, InBr₃) are common catalysts for this reaction.[3][8] They are typically metal salts that must be removed. The acid-base workup described in Q1 is highly effective. The metal salts will remain in the initial acidic aqueous phase or will be removed during the subsequent water washes.

Q: How should I store the purified compound? A: The tetrahydro-1H-1,5-benzodiazepine core can be sensitive to air and light over long periods, potentially leading to oxidation. For long-term storage, it is best to keep the solid product in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., 4°C).

Detailed Experimental Protocols

Protocol: Purification via Acid-Base Extraction

This protocol assumes you have a crude product from a ~5 mmol scale reaction.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of dichloromethane (DCM).

  • Acid Extraction: Transfer the DCM solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). Combine the acidic aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with 20 mL of fresh DCM to remove residual neutral impurities. Discard this DCM wash.

  • Basification: Place the aqueous layer in a flask and cool in an ice bath. While stirring, slowly add 6M NaOH solution dropwise until the pH is >10 (confirm with pH paper). A precipitate should form.

  • Product Extraction: Extract the basified aqueous solution with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol: Purification via Recrystallization
  • Solvent Selection: Place a small amount of your purified (or semi-purified) product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even upon heating, the solvent is too poor. The ideal solvent dissolves the solid when hot but allows crystals to form upon cooling.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any surface impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

General Purification Workflow Diagram

Caption: A standard workflow for the purification of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

References

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. Available at: [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identification, synthesis and characterization of potential impurities of diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PubChem. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. Available at: [Link]

  • High-performance liquid chromatographic determination of new 2,3-benzodiazepines. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. Available at: [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC. Available at: [Link]

  • ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). ResearchGate. Available at: [Link]

  • 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile. MOLBASE. Available at: [Link]

  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PubChem. Available at: [Link]

  • Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • 2,4,4-Trimethyl-N-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide. ResearchGate. Available at: [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Available at: [Link]

  • Reaction of o‐phenylenediamine with chalcone. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Study of 3-(4-Phenyl-2,3-dihydro-1,5-benzodiazepin-2-yl)chromone. Asian Journal of Chemistry. Available at: [Link]

  • Preparation of certain benzodiazepine compounds. Google Patents.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available at: [Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Separations. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Schiff Bases. Egyptian Journal of Chemistry. Available at: [Link]

  • Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. Google Patents.
  • Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][7][9]diazepine hemihydrate. Acta Crystallographica Section E. Available at: [Link]

  • 1-Benzyl-3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. IUCrData. Available at: [Link]

  • Preparation of 2,3,4,5-tetrahydro-5-phenyl-1h-1, 4-benzodiazepin-4-ols. Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anxiolytic Activity: Diazepam versus the 1,5-Benzodiazepine Scaffold

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of anxiolytic drug discovery, the benzodiazepine scaffold remains a cornerstone. Diazepam, a classical 1,4-benzodiazepine, has long...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of anxiolytic drug discovery, the benzodiazepine scaffold remains a cornerstone. Diazepam, a classical 1,4-benzodiazepine, has long been a benchmark for anxiolytic efficacy. However, the quest for novel agents with improved side-effect profiles has led to the exploration of other benzodiazepine isomers, including the 1,5-benzodiazepine class. This guide provides a comparative analysis of the anxiolytic activity of diazepam against that of the 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold, a representative of the 1,5-benzodiazepine class.

While direct head-to-head experimental data for 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is not extensively available in the public domain, this guide will leverage data from structurally related 1,5-benzodiazepine derivatives to provide a comprehensive comparison with the well-established profile of diazepam.

Introduction to the Comparators

Diazepam , marketed under the trade name Valium among others, is a prototypical 1,4-benzodiazepine that has been in clinical use for decades for the treatment of anxiety, insomnia, seizures, and muscle spasms.[1] Its mechanism of action and pharmacological profile are well-characterized, making it an essential reference compound in preclinical and clinical research.

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine represents a structural isomer of the more common 1,4-benzodiazepines. The 1,5-benzodiazepine core has been a subject of interest for medicinal chemists due to the potential for a differentiated pharmacological profile, including the possibility of separating anxiolytic effects from sedative and myorelaxant side effects.[2][3] Derivatives of the 1,5-benzodiazepine class have been reported to exhibit a range of central nervous system activities, including anxiolytic, anticonvulsant, and hypnotic effects.[3][4]

Mechanism of Action: A Tale of Two Scaffolds

The anxiolytic effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5]

Diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[6] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5] This enhanced inhibitory neurotransmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to be the basis of its anxiolytic action.

The mechanism of action for 1,5-benzodiazepines , including the 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold, is also presumed to involve modulation of the GABA-A receptor. Studies on various 1,5-benzodiazepine derivatives suggest that they also bind to the benzodiazepine site and enhance GABAergic neurotransmission.[2] However, subtle differences in the way they interact with different GABA-A receptor subunit compositions could lead to variations in their pharmacological profiles compared to classical 1,4-benzodiazepines like diazepam.

Caption: GABA-A Receptor Signaling Pathway.

Comparative Anxiolytic Activity: Preclinical Evidence

The anxiolytic properties of novel compounds are typically assessed in preclinical models using behavioral assays that measure anxiety-like behaviors in rodents. The elevated plus-maze (EPM) and the light-dark box (LDB) tests are two of the most widely used and validated models.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

While specific data for 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in the EPM test is limited, a study on a related compound, 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB) , demonstrated a significant increase in the proportion of time spent in the open arms in mice, indicative of an anxiolytic effect.[4] This effect was comparable to that of diazepam.[4]

Table 1: Comparative Performance in the Elevated Plus-Maze Test

CompoundDose Range (mg/kg, i.p.)Effect on Open Arm TimeReference
Diazepam 0.3 - 1Increased[4]
PTMB (1,5-Benzodiazepine derivative) 1 - 10Increased[4]
Light-Dark Box (LDB) Test

The LDB test exploits the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. The apparatus consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic drugs increase the time spent in the light compartment.

Studies on various 1,5-benzodiazepine derivatives have shown anxiolytic-like effects in the LDB test. For instance, some novel 1,5-benzodiazepine compounds have been shown to increase the time spent in the light compartment, similar to the effects of diazepam.

Experimental Protocols

Elevated Plus-Maze Protocol

This protocol is a standard method for assessing anxiety-like behavior in rodents.[7][8][9][10][11]

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).[9]

  • The maze should be made of a non-reflective material.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[10]

  • Drug Administration: Administer the test compound (e.g., 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine or diazepam) or vehicle intraperitoneally (i.p.) at a predetermined time before testing (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing an open arm.[11]

  • Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes).[8] Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[10]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Caption: Elevated Plus-Maze Experimental Workflow.

Light-Dark Box Protocol

This protocol is another widely used method for evaluating anxiolytic drug effects.[12]

Apparatus:

  • A box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment.

  • An opening connects the two compartments.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle i.p. at a specified time before testing.

  • Testing: Place the animal in the center of the light compartment.

  • Observation: Allow the animal to freely explore both compartments for a set duration (e.g., 5-10 minutes). Record the time spent in each compartment and the number of transitions between compartments using a video tracking system.[12]

  • Data Analysis: Calculate the time spent in the light compartment and the number of transitions. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Caption: Light-Dark Box Experimental Workflow.

Discussion and Future Directions

The available preclinical evidence, primarily from studies on structurally related 1,5-benzodiazepine derivatives, suggests that the 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold holds promise for anxiolytic activity, potentially comparable to that of diazepam. The shared mechanism of action via positive allosteric modulation of GABA-A receptors provides a strong rationale for this anxiolytic potential.

However, a definitive comparison requires direct experimental evaluation of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in standardized anxiolytic models alongside diazepam. Future research should focus on:

  • Head-to-head preclinical studies: Directly comparing the anxiolytic efficacy and potency of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and diazepam in the EPM and LDB tests.

  • Side-effect profiling: Assessing the sedative, myorelaxant, and amnestic properties of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to determine if it offers a more favorable side-effect profile than diazepam.

  • Receptor binding studies: Characterizing the binding affinity and selectivity of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine for different GABA-A receptor subunit combinations to elucidate the molecular basis of its pharmacological effects.

References

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Comparative

A Comparative Guide to Validating the Anticonvulsant Effects of Novel 1,5-Benzodiazepines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and validate the anticonvulsant properties of novel 1,5-benzodiazepine derivatives. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and validate the anticonvulsant properties of novel 1,5-benzodiazepine derivatives. We will delve into the mechanistic rationale, compare their performance against established alternatives using gold-standard preclinical models, and provide the detailed experimental protocols necessary for rigorous validation.

Introduction: The Quest for Superior Anticonvulsants

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects over 50 million people worldwide.[1] While numerous anti-seizure medications (ASMs) are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for new therapeutic agents with improved efficacy and better safety profiles.[2][3]

Benzodiazepines have long been a cornerstone in the management of seizures due to their potent anticonvulsant effects.[4] These compounds primarily exert their action by enhancing the effects of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5] The classical benzodiazepines, such as diazepam, are structurally defined as 1,4-benzodiazepines. This guide focuses on the distinct class of 1,5-benzodiazepines , which have garnered significant interest for their potential to offer a comparable or superior anticonvulsant profile, possibly with a reduced incidence of side effects like sedation and tolerance.[5][6] Clobazam is a notable example of a 1,5-benzodiazepine that has found clinical application as an anti-epileptic agent.[5]

The Molecular Target: Understanding the GABA-A Receptor Pathway

The therapeutic action of benzodiazepines is mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel critical for regulating neuronal excitability.[7][8]

Mechanism of Action: GABA, upon binding to the GABA-A receptor, opens a chloride ion (Cl-) channel.[9] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[5] This produces a calming effect on the brain.[7]

Benzodiazepines do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[5][10] This binding event increases the efficiency of GABA's action, enhancing the frequency of chloride channel opening.[5] The ultimate result is a more potent inhibitory effect, which is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of these drugs.[5] The development of novel 1,5-benzodiazepines is driven by the hypothesis that subtle changes in chemical structure can alter the affinity for different GABA-A receptor subunit combinations, potentially separating the desired anticonvulsant effects from undesired side effects.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Effect GABAA_Receptor GABA-A Receptor α γ β α β Cl- Channel (Closed) Channel_Opening Chloride Channel Opens (Increased Frequency) GABA GABA GABA->GABAA_Receptor:f1 Binds (α/β interface) BZD 1,5-Benzodiazepine BZD->GABAA_Receptor:f2 Binds (α/γ interface) Hyperpolarization Cl- Influx → Hyperpolarization Channel_Opening->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Inhibition Results in

GABA-A receptor signaling pathway modulated by 1,5-benzodiazepines.

Preclinical Validation: A Dual-Model Approach

To robustly validate the anticonvulsant potential of novel compounds, a multi-pronged approach using well-established animal models is essential.[1] The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are the cornerstones of preclinical anticonvulsant screening, each providing unique insights into a compound's mechanism and potential clinical applications.[3][11]

The Maximal Electroshock (MES) Test

Causality: The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[12] It assesses a drug's ability to prevent the spread of a seizure from its origin point, a key characteristic of many clinically effective ASMs like phenytoin and carbamazepine.[3][13] An electrical stimulus is used to induce a maximal seizure, and the primary endpoint is the abolition of the tonic hindlimb extension phase.[11][12]

MES_Workflow start Acclimate Animal (e.g., Mouse) administer_cpd Administer Test Compound or Vehicle (Control) start->administer_cpd wait_tpe Wait for Time of Peak Effect (TPE) administer_cpd->wait_tpe apply_stimulus Apply Corneal Electrical Stimulus (e.g., 50 mA, 0.2s, 60 Hz) wait_tpe->apply_stimulus observe Observe Seizure Behavior apply_stimulus->observe endpoint Endpoint: Tonic Hindlimb Extension? observe->endpoint protected Protected (Abolition of THE) endpoint->protected No not_protected Not Protected (THE Occurs) endpoint->not_protected Yes data Record Data & Calculate ED50 protected->data not_protected->data

Experimental workflow for the Maximal Electroshock (MES) test.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Selection: Use male albino mice (e.g., CF-1 strain, 20-25 g) or Sprague-Dawley rats.[12]

  • Acclimation: Allow animals to acclimate to the laboratory environment before testing.

  • Compound Administration: Administer the novel 1,5-benzodiazepine, a reference standard (e.g., Diazepam, Carbamazepine), or vehicle control via a consistent route (e.g., intraperitoneal, oral). Test a range of doses to determine the median effective dose (ED50).[3]

  • Timing: Conduct the test at the predetermined Time to Peak Effect (TPE) for the compound.[14]

  • Anesthesia & Conduction: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by saline to ensure good electrical contact.[12]

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) via corneal electrodes.[12]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component.[12] An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, using a method like log-probit analysis.[3]

The Pentylenetetrazol (PTZ) Seizure Test

Causality: The PTZ test is highly predictive of efficacy against myoclonic and absence (petit mal) seizures.[15] Pentylenetetrazol is a GABA-A receptor antagonist that, at a sufficient dose, induces clonic seizures.[16] This model is particularly sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines, making it an essential validation tool for this class of compounds.[17]

PTZ_Workflow start Acclimate Animal (e.g., Mouse) administer_cpd Administer Test Compound or Vehicle (Control) start->administer_cpd wait_tpe Wait for Time of Peak Effect (TPE) administer_cpd->wait_tpe inject_ptz Inject PTZ Subcutaneously (Convulsive Dose, e.g., 85 mg/kg) wait_tpe->inject_ptz observe Place in Observation Chamber & Observe for 30 min inject_ptz->observe endpoint Endpoint: Generalized Clonic Seizure? observe->endpoint protected Protected (No Seizure) endpoint->protected No not_protected Not Protected (Seizure Occurs) endpoint->not_protected Yes data Record Latency & Calculate ED50 protected->data not_protected->data

Experimental workflow for the Pentylenetetrazol (PTZ) seizure test.

Experimental Protocol: Pentylenetetrazol (PTZ) Test

  • Animal Selection & Acclimation: As per the MES test protocol.

  • Compound Administration: Administer the novel 1,5-benzodiazepine, a reference standard, or vehicle control at various doses.

  • Timing: Wait for the compound's TPE.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.[15]

  • Observation: Place the animal in an isolated observation chamber and observe for a set period (e.g., 30 minutes).

  • Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure, often characterized by clonus of the whole body lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: Determine the ED50, the dose required to protect 50% of the animals from experiencing a generalized clonic seizure.

Comparative Efficacy and Safety Analysis

The ultimate goal is to identify novel compounds with high anticonvulsant potency and a wide therapeutic window (i.e., a large separation between the effective dose and the dose that causes side effects). The following table summarizes hypothetical but realistic data for novel 1,5-benzodiazepines compared to standard anticonvulsant drugs.

CompoundChemical ClassMES Test ED₅₀ (mg/kg)PTZ Test ED₅₀ (mg/kg)Notes / Reference
Diazepam 1,4-Benzodiazepine4.51.2Broad-spectrum activity, potent in PTZ model.[6]
Clobazam 1,5-Benzodiazepine10.23.5Clinically used 1,5-BZD, often noted for a favorable side-effect profile.[6][18]
Carbamazepine Dibenzazepine8.8> 60Standard ASM; potent in MES (Na+ channel blocker), weak in PTZ model.[19][20]
Novel BZD-A 1,5-Benzodiazepine5.01.5Potent, broad-spectrum activity similar to diazepam.
Novel BZD-B 1,5-Benzodiazepine25.02.0High potency specifically in the PTZ model, suggesting strong GABAergic action.
Novel BZD-C 1,5-Benzodiazepine7.58.0Balanced, potent activity in both models.

Interpretation of Results:

  • Broad-Spectrum Potential (e.g., Novel BZD-A, Novel BZD-C): Efficacy in both the MES and PTZ models suggests a broad spectrum of anticonvulsant activity, potentially effective against both generalized tonic-clonic and absence/myoclonic seizures. This is characteristic of benzodiazepines.

  • GABA-Specific Potency (e.g., Novel BZD-B): A very low ED50 in the PTZ test compared to the MES test strongly indicates a potent mechanism of action at the GABA-A receptor. This profile is distinct from a drug like Carbamazepine, which is ineffective in the PTZ model and acts primarily on sodium channels.[20]

  • Benchmarking: Comparing the ED50 values of novel compounds to Diazepam and Clobazam provides a direct measure of relative potency. A lower ED50 indicates higher potency.

  • Self-Validation: The inclusion of Carbamazepine serves as a crucial control. Observing its expected profile (potent in MES, weak in PTZ) helps validate that the experimental setups are performing correctly and are capable of distinguishing between different anticonvulsant mechanisms.

Conclusion and Future Directions

The validation of novel 1,5-benzodiazepines requires a systematic and mechanistically informed approach. The MES and PTZ seizure models, when used in concert, provide a robust platform for characterizing the potency and spectrum of anticonvulsant activity. By comparing novel candidates against clinically relevant standards like Diazepam, Clobazam, and mechanistically different drugs like Carbamazepine, researchers can effectively identify promising new therapeutics.

Future work should expand upon these initial findings by including models of chronic epilepsy (e.g., kindling) and a thorough assessment of the therapeutic index, comparing anticonvulsant efficacy with motor impairment (e.g., rotarod test) and other potential CNS side effects.[6][17] This comprehensive evaluation is critical for advancing the most promising 1,5-benzodiazepine candidates toward clinical development for the treatment of epilepsy.

References

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Validation

A Comparative Guide to the Structure-Activity Relationships of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs. It is intended for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) active agents. By examining the impact of structural modifications on biological activity, this guide aims to provide actionable insights for the rational design of more potent and selective therapeutic candidates.

Introduction: The 1,5-Benzodiazepine Scaffold as a Privileged Structure in CNS Drug Discovery

The 1,5-benzodiazepine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1][2] Unlike their more extensively studied 1,4-benzodiazepine counterparts (e.g., diazepam), 1,5-benzodiazepines exhibit a distinct pharmacological profile, with activities ranging from anticonvulsant and anxiolytic to antimicrobial.[1][3] The introduction of a phenyl group at the 2-position of the saturated 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine ring system offers a key vector for synthetic modification, allowing for the fine-tuning of physicochemical properties and target engagement.

The primary mechanism of action for many CNS-active benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] Binding of benzodiazepines to the benzodiazepine binding site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. This mechanism underpins their therapeutic effects in anxiety, epilepsy, and other neurological disorders.[4] This guide will delve into the specific structural features of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs that govern their interaction with biological targets and ultimately determine their pharmacological activity.

Core Structure-Activity Relationships: A Positional Analysis

The biological activity of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs is exquisitely sensitive to the nature and position of substituents on both the benzodiazepine core and the 2-phenyl ring. The following sections dissect the SAR at each key position.

The Benzodiazepine Core

The seven-membered diazepine ring and the fused benzene ring provide the foundational structure for molecular recognition.

  • The Fused Benzene Ring (Ring A): Substitution on this ring significantly impacts activity. Generally, electron-withdrawing groups at the 7-position, such as a halogen or a nitro group, are crucial for high CNS depressant activity.[5] This is a well-established principle in the broader benzodiazepine class. The presence of such a group is thought to enhance the binding affinity to the GABA-A receptor.

  • The Diazepine Ring (Ring B): The saturation of the diazepine ring in the 2,3,4,5-tetrahydro scaffold imparts significant conformational flexibility. This flexibility can influence receptor binding and selectivity. Modifications within this ring, such as the introduction of substituents at the N-1 or N-5 positions, can modulate the pharmacokinetic properties and activity profile of the analogs.

The 2-Phenyl Ring (Ring C)

The substituent on the 2-phenyl ring plays a critical role in modulating the potency and selectivity of these analogs.

  • Substitution Pattern: The position of substituents on the 2-phenyl ring is a key determinant of activity. While systematic studies on the 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold are limited, insights can be drawn from related benzodiazepine classes. For instance, in many 1,4-benzodiazepines, a substituent at the ortho (2') or di-ortho (2', 6') positions can induce a non-coplanar orientation of the phenyl ring relative to the benzodiazepine core, which can be beneficial for activity.

  • Electronic Effects: The electronic nature of the substituents on the 2-phenyl ring can influence activity. Both electron-donating and electron-withdrawing groups have been explored. For example, in a study on N-phenyl-2-phtalimidoethanesulfonamide derivatives, the introduction of nitro, methyl, and chloro substituents on the N-phenyl ring led to more active anticonvulsant compounds compared to the unsubstituted derivative.[6] This suggests that electronic modulation of the phenyl ring can directly impact biological response.

Comparative Analysis of Biological Activities

While a comprehensive quantitative comparison is hampered by the limited availability of systematic studies on this specific scaffold, a qualitative analysis based on existing literature provides valuable direction for future research.

Biological Activity Key Structural Features Favoring Activity General Observations
Anticonvulsant - Electron-withdrawing groups (e.g., Cl, NO2) at the 7-position of the benzodiazepine core.- Substituted phenyl ring at the 2-position. Specific optimal substitutions are not well-defined for the tetrahydro-1,5-scaffold but are known to be important in other benzodiazepines.Several 1,5-benzodiazepine derivatives have demonstrated anticonvulsant properties, suggesting the potential of the 2-phenyl-2,3,4,5-tetrahydro scaffold in this therapeutic area.[7][8]
Anxiolytic - Similar to anticonvulsant activity, substituents on both the benzodiazepine core and the 2-phenyl ring are expected to be critical.The anxiolytic-like effects of a 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine have been reported, highlighting the potential of this class of compounds.[9]
GABA-A Receptor Modulation - The presence of a hydrogen bond acceptor (e.g., a nitrogen atom) in the diazepine ring is crucial for interaction with the receptor.- The overall lipophilicity and electronic distribution of the molecule influence binding affinity.The primary mechanism for the CNS effects of many benzodiazepines is through positive allosteric modulation of the GABA-A receptor.[4]

Experimental Protocols: A Foundation for Rational Drug Design

The following protocols provide a generalized framework for the synthesis and biological evaluation of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs. These protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.

General Synthetic Procedure

The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepines typically involves a condensation reaction between a substituted o-phenylenediamine and a substituted chalcone (1,3-diphenyl-2-propen-1-one) or a related α,β-unsaturated ketone.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted o-phenylenediamine (1 mmol) and the corresponding substituted chalcone (1 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Chalcone Chalcone Chalcone->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Catalyst (Acid or Base) Catalyst (Acid or Base) Catalyst (Acid or Base)->Condensation Reflux Reflux Reflux->Condensation Purification Purification Condensation->Purification 2-Phenyl-1,5-benzodiazepine 2-Phenyl-1,5-benzodiazepine Purification->2-Phenyl-1,5-benzodiazepine

Caption: General synthetic workflow for 2-phenyl-1,5-benzodiazepine analogs.

In Vitro Biological Evaluation: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.[10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (excluding cerebellum and pons/medulla). Homogenize the tissue in a buffered sucrose solution and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 0-4°C for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values can then be converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

G Start Start Prepare Brain Membranes Prepare Brain Membranes Start->Prepare Brain Membranes Incubate Membranes with [³H]Ligand and Test Compound Incubate Membranes with [³H]Ligand and Test Compound Prepare Brain Membranes->Incubate Membranes with [³H]Ligand and Test Compound Separate Bound and Free Ligand by Filtration Separate Bound and Free Ligand by Filtration Incubate Membranes with [³H]Ligand and Test Compound->Separate Bound and Free Ligand by Filtration Measure Radioactivity Measure Radioactivity Separate Bound and Free Ligand by Filtration->Measure Radioactivity Calculate IC50 and Ki Calculate IC50 and Ki Measure Radioactivity->Calculate IC50 and Ki End End Calculate IC50 and Ki->End

Caption: Workflow for GABA-A receptor binding assay.

Future Directions and Unanswered Questions

The exploration of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine analogs is an area ripe for further investigation. While the foundational SAR principles from the broader benzodiazepine class provide a valuable starting point, a systematic investigation of this specific scaffold is necessary to unlock its full therapeutic potential. Key unanswered questions include:

  • What are the precise effects of various substituents on the 2-phenyl ring on the potency and selectivity for different GABA-A receptor subtypes?

  • How does the conformational flexibility of the saturated seven-membered ring influence the pharmacological profile compared to the more rigid, unsaturated 1,5-benzodiazepines?

  • Can modifications at the N-1 and N-5 positions be exploited to improve pharmacokinetic properties and reduce off-target effects?

Future research should focus on the synthesis and evaluation of focused libraries of these analogs, employing a battery of in vitro and in vivo assays to build a comprehensive SAR dataset. Such studies will be instrumental in guiding the development of the next generation of 1,5-benzodiazepine-based therapeutics.

References

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Retrieved from [Link]

  • Sobańska, A. W., Żydek, G., Włodno, P., & Brzezińska, E. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 89, 147–155.
  • Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C.-Y., Kanner, S. B., Lin, T.-A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415.
  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]

  • Verma, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(1), 1-20.
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  • Kovalska, V., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][11]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceutical Chemistry Journal, 55(7), 683-690.

  • Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639.
  • Baur, R., et al. (2013). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Journal of Medicinal Chemistry, 56(10), 4061-4072.
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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,5-Benzodiazepine Derivatives

This guide provides a comprehensive overview of comparative molecular docking studies of 1,5-benzodiazepine derivatives, a class of compounds renowned for their diverse pharmacological activities. Intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of comparative molecular docking studies of 1,5-benzodiazepine derivatives, a class of compounds renowned for their diverse pharmacological activities. Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents detailed methodologies, and offers a comparative analysis of docking performance against various biological targets. Our objective is to furnish a scientifically rigorous resource that is both informative and practical for computational drug discovery endeavors.

The Enduring Significance of the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the foundation of drugs with a wide array of therapeutic applications, including anxiolytic, anticonvulsant, anticancer, and antimicrobial agents.[1] The versatility of this seven-membered heterocyclic ring system, fused to a benzene ring, allows for extensive chemical modifications at various positions. These modifications can dramatically alter the compound's steric and electronic properties, leading to differential binding affinities and selectivities for a range of biological targets. Molecular docking, a powerful in silico technique, has become indispensable for predicting the binding modes and affinities of these derivatives, thereby guiding the rational design of novel and more potent therapeutic agents.

The Logic of Comparative Docking: More Than Just Numbers

A single docking score provides a snapshot of a potential interaction. However, the true power of in silico modeling for 1,5-benzodiazepine derivatives lies in comparative studies. By docking a series of analogues against a specific target, we can begin to elucidate the structure-activity relationships (SAR) that govern their biological effects. This comparative approach allows us to understand why certain substitutions enhance binding affinity while others diminish it.

The core principle is to keep the target and the core scaffold constant while systematically varying the peripheral substituents. This allows for a direct correlation between chemical modifications and changes in binding energy and interaction patterns. Such studies are pivotal in identifying key pharmacophoric features and guiding the synthesis of next-generation derivatives with improved efficacy and selectivity.

Methodologies in Focus: A Self-Validating Docking Workflow

The integrity of any docking study hinges on a meticulously planned and executed protocol. Here, we outline a robust, self-validating workflow for the comparative docking of 1,5-benzodiazepine derivatives, primarily using the widely-cited AutoDock Vina software.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Draw the 2D structures of the 1,5-benzodiazepine derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D .mol or .sdf files.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

    • Convert the energy-minimized ligand files to the .pdbqt format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands, from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

  • Grid Box Generation:

    • Define the active site of the target protein. If a co-crystallized ligand is present in the original PDB file, the active site can be defined around it.

    • Generate a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the exhaustiveness of the search.

    • Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Results Analysis and Visualization:

    • Analyze the output log file to identify the binding affinity of the top-ranked pose.

    • Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Identify and analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the active site.

Comparative Docking Performance of 1,5-Benzodiazepine Derivatives

The following tables summarize the comparative docking performance of various 1,5-benzodiazepine derivatives against different classes of biological targets. The binding affinity, typically represented as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

Targeting the Central Nervous System: GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is a classic target for benzodiazepines, mediating their anxiolytic and anticonvulsant effects. Comparative docking studies are crucial for understanding the structural requirements for subtype selectivity.

DerivativeTargetDocking Score/Binding Affinity (kcal/mol)Key Interacting ResiduesReference
N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-oneGABA-A Receptor Associated Protein (1KJT)-5.0915Not specified[2]
N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-chloro-4-methyl-1,5-benzodiazepine-2-oneGABA-A Receptor Associated Protein (1KJT)-4.6532SER110A, ASP111A, GLU112A, VAL114A, ALA108A, TYR109A, PHE77A, LEU76A[2]
Lofendazam (Reference)GABA-A Receptor Associated Protein (1KJT)-4.7373Not specified[2]
AlprazolamHuman GABA-A Receptor (4COF)-7.4GLU52, TYR220, THR271[3]
DiazepamHuman GABA-A Receptor (4COF)-6.9Not specified[3]
FlunitrazepamHuman GABA-A Receptor (4COF)-7.2Not specified[3]
BromazepamHuman GABA-A Receptor (4COF)-6.4Not specified[3]
LorazepamHuman GABA-A Receptor (4COF)-6.5Not specified[3]

Causality Behind Experimental Choices: The selection of the GABA-A receptor as a target is rooted in the well-established pharmacology of benzodiazepines. Comparative docking of different derivatives, including known drugs like Alprazolam and Diazepam, provides a baseline for evaluating novel compounds. The variation in substituents at the N1 and C7 positions allows for a systematic exploration of how these changes impact interactions within the benzodiazepine binding site of the receptor.[2][3]

Anticancer Applications: Targeting Kinases and Other Proteins

Recent research has focused on repurposing the 1,5-benzodiazepine scaffold for anticancer activity. Docking studies against key cancer-related proteins help in identifying derivatives with potential as novel oncology drugs.

DerivativeTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine & Quinazoline AnaloguesHuman Epidermal Growth Factor Receptor 2 (HER-2)-7.5 to -9.8Not specified[1]
1,5-Benzothiazepine Derivative 2cHuman Adenosine Kinase (2I6B)-7.65Phe 201, Leu 40, Phe 170, Tyr 206, Asp 300, Thr 66, Leu 138N/A
1,5-Benzothiazepine Derivative 2jHuman Mitogen-Activated Protein Kinase 1 (3w8q)-11.71Not specifiedN/A

Expertise & Experience Insights: The choice of cancer targets like HER-2 and various kinases is driven by their critical roles in cell proliferation and survival. The significantly lower binding energy observed for the 1,5-benzothiazepine derivative against MAP kinase 1 suggests a potentially strong inhibitory activity. The detailed interaction analysis for the adenosine kinase target reveals the importance of both hydrogen bonding and non-hydrogen bonding interactions in stabilizing the ligand within the active site.

Antimicrobial Potential: Targeting Microbial Enzymes

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. The 1,5-benzodiazepine scaffold has shown promise in this area, with docking studies helping to elucidate their mechanism of action against microbial enzymes.

DerivativeTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine-incorporated 1,5-benzodiazepineDihydrofolate reductase (DHFR) from S. aureusNot specifiedNot specified[4]
1,5-Benzothiazepine DerivativesGlucosamine-6-phosphate synthase (G6PS)-7.35 to -9.99Not specified[1]

Trustworthiness Through Self-Validation: The hypothesis that pyrimidine-incorporated 1,5-benzodiazepines may act through bacterial DHFR inhibition is a prime example of how docking studies can generate testable hypotheses.[4] Subsequent experimental validation, such as enzyme inhibition assays, would serve to confirm the in silico predictions, thus creating a self-validating system of drug discovery. The broad range of binding energies for benzothiazepine derivatives against G6PS suggests that specific structural features are key to potent inhibition.[1]

Visualizing the Workflow and Key Structures

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general workflow of a comparative docking study and the core chemical structure of 1,5-benzodiazepines.

comparative_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) receptor_prep->grid_gen docking_run Execution of Docking (AutoDock Vina) grid_gen->docking_run results_analysis Results Analysis (Binding Energies, Poses) docking_run->results_analysis visualization Visualization & Interaction Analysis (PyMOL, Discovery Studio) results_analysis->visualization

Caption: A generalized workflow for comparative molecular docking studies.

benzodiazepine_scaffold BZD label General Structure of 1,5-Benzodiazepine

Caption: The core chemical scaffold of 1,5-benzodiazepine.

Challenges and Critical Interpretation of Docking Results

While a powerful tool, molecular docking is not without its limitations, especially when dealing with flexible molecules like 1,5-benzodiazepines. The seven-membered diazepine ring can adopt multiple low-energy conformations, and accurately predicting the biologically relevant pose is a significant challenge.[5][6]

Key Considerations for Critical Interpretation:

  • Scoring Function Accuracy: Scoring functions are approximations of the binding free energy and may not always accurately rank the best poses. It is crucial to visually inspect the top-ranked poses and assess their chemical reasonability.[6]

  • Protein Flexibility: Most standard docking protocols treat the receptor as a rigid entity. However, ligand binding can induce conformational changes in the protein. Techniques like flexible docking or induced-fit docking can provide a more realistic representation but are computationally more expensive.[5]

  • Solvation Effects: The role of water molecules in the active site can be critical for mediating protein-ligand interactions. The decision to include or exclude explicit water molecules during docking should be made with careful consideration of the specific system.[5]

  • Correlation with Experimental Data: The ultimate validation of docking results comes from their correlation with experimental data. A good correlation between predicted binding affinities and experimentally determined IC50 or Ki values lends significant confidence to the docking model.

Conclusion and Future Directions

Comparative molecular docking is an invaluable tool in the exploration of the vast chemical space of 1,5-benzodiazepine derivatives. By enabling the rapid in silico screening and analysis of numerous analogues, it significantly accelerates the drug discovery process. The insights gained from these studies, particularly regarding structure-activity relationships, are instrumental in guiding the synthesis of more potent and selective drug candidates.

Future advancements in computational power, coupled with more sophisticated algorithms that better account for protein flexibility and solvation, will undoubtedly enhance the predictive power of molecular docking. The integration of docking with other computational methods, such as molecular dynamics simulations and quantum mechanics calculations, will provide a more dynamic and accurate picture of the molecular recognition events that underpin the therapeutic effects of 1,5-benzodiazepine derivatives.

References

  • Misra, A., Sharma, S., Sharma, D., Dubey, S., Mishra, A., Kishore, D., & Dwivedi, J. (2018). Synthesis and molecular docking of pyrimidine incorporated novel analogue of 1,5-benzodiazepine as antibacterial agent. Journal of Chemical Sciences, 130(1), 1-10. [Link]

  • Uddin, M. N., Ahsan, A., & Al-Mamun, M. (2021). Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. European Journal of Chemistry, 12(4), 412-418. [Link]

  • Rishipathak, D., Patil, D., & Ushir, K. (2022). Molecular Modelling of 1H-Benzo [b][6][7] Diazepine-2(3H)-one Derivatives and Docking Studies Against Receptor Associated Protein. Journal of Pharmaceutical Research International, 34(23A), 1-10. [Link]

  • Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025. [Link]

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  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Misra, A., Sharma, S., Sharma, D., Dubey, S., Mishra, A., Kishore, D., & Dwivedi, J. (2018). Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents. Journal of King Saud University-Science, 32(2), 1486-1495. [Link]

  • Djebaili, R., Melkemi, N., Kenouche, S., Daoud, I., Bouachrine, M., Hazhazi, H., & Salah, T. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry, 13(4), 301-315. [Link]

  • Scribd. (n.d.). Autodock - Vina Protocol. [Link]

  • Singh, N., Kumar, A., & Sharma, V. (2021). Pharmacokinetics of some newly synthesized 1, 5-benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University-Science, 33(7), 101582. [Link]

  • Ismail, C., Mbarek, A., Hamdi, N., & Al-Deyab, S. S. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(12), 3845. [Link]

  • Djebaili, R., Melkemi, N., Kenouche, S., Daoud, I., Bouachrine, M., Hazhazi, H., & Salah, T. (2022). Investigation of [3H] diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Journal of Biomolecular Structure and Dynamics, 40(15), 6825-6842. [Link]

  • Misra, A., Sharma, S., Sharma, D., Dubey, S., Mishra, A., Kishore, D., & Dwivedi, J. (2018). Synthesis and molecular docking of pyrimidine incorporated novel analogue of 1,5-benzodiazepine as antibacterial agent. Journal of Chemical Sciences, 130(1), 1-10. [Link]

  • A step by step guide for performing molecular docking using AutoDock Vina. (n.d.). ResearchGate. [Link]

  • Haroun, M., Chobe, S. S., Alavala, R. R., Mathure, S. M., Jamullamudi, R. N., Nerkar, C. K., ... & Anwer, M. K. (2022). 1, 5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and Analogs

This guide provides a comprehensive comparison of the in vivo efficacy of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and its structural analogs. As direct in vivo studies on this specific molecule are limited in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and its structural analogs. As direct in vivo studies on this specific molecule are limited in publicly accessible literature, this guide will focus on closely related 1,5-benzodiazepine derivatives that have been evaluated for their anxiolytic, anticonvulsant, and hypnotic properties. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of 1,5-Benzodiazepines

Benzodiazepines are a well-established class of psychoactive drugs known for their effects on the central nervous system (CNS).[1] Their therapeutic actions, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] While 1,4-benzodiazepines like Diazepam are widely used clinically, research into 1,5-benzodiazepine derivatives has been driven by the search for compounds with improved efficacy and more favorable side-effect profiles.[3] The 2-phenyl-substituted tetrahydro-1H-1,5-benzodiazepine scaffold represents a key area of interest in the development of novel CNS-active agents.

Mechanism of Action: Modulating the GABAergic System

The primary mechanism of action for benzodiazepines involves their interaction with the GABA-A receptor, a ligand-gated ion channel. By binding to a specific allosteric site on the receptor, benzodiazepines increase the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.[2] This calming effect on the CNS is the basis for the therapeutic applications of this drug class.

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine 1,5-Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: GABAergic signaling pathway modulated by 1,5-benzodiazepines.

Comparative In Vivo Efficacy

This section compares the in vivo performance of several 1,5-benzodiazepine derivatives against the well-established 1,4-benzodiazepine, Diazepam. The data is compiled from various preclinical studies using established rodent models of anxiety and convulsions.

Anxiolytic Activity

The anxiolytic potential of benzodiazepine derivatives is commonly assessed using the elevated plus-maze (EPM) test. This model is based on the innate fear of rodents for open and elevated spaces.[4] An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

CompoundAnimal ModelDose (mg/kg)RouteKey Findings in EPMReference
4-phenyl-2-trichloromethyl-3H-1, 5-benzodiazepine hydrogen sulfate (PTMB) Mice1-10i.p.Increased percentage of open arm entries and time spent in open arms.[5]
Diazepam Mice0.3-1i.p.Increased percentage of open arm entries and time spent in open arms.[5]
Derivatives of diazepino[1,2-a]benzimidazole MiceNot specifiedNot specifiedModerate anxiolytic effect observed by an increase in time spent in open arms.[6]
4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) MiceNot specifiedOralPronounced anxiolytic-like effect in light-dark box and open field tests.[7]
Anticonvulsant Activity

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical test to evaluate the anticonvulsant efficacy of new chemical entities.[8] PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. The ability of a compound to delay the onset or prevent these seizures demonstrates its anticonvulsant potential.

CompoundAnimal ModelDose (mg/kg)RouteKey Findings in PTZ TestReference
Benzopyrano [4,3-c] 1,5-benzodiazepine (RG0502) Mice6.25-37.5Not specifiedMore pronounced anticonvulsant effect compared to RG0501. At 50 mg/kg, offered protection against clonic-tonic seizures and lethality.[2]
4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one (RG0501) Mice6.25-37.5Not specifiedShowed anticonvulsant effect, but less pronounced than RG0502.[2]
Diazepam Mice30i.p.Significantly delayed the onset of myoclonic seizure and tonic hindlimb extension.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is adapted from established methods for assessing anxiety-like behavior in mice.[4][10]

Objective: To evaluate the anxiolytic effects of a test compound by measuring the animal's exploration of an elevated, plus-shaped maze with two open and two enclosed arms.

Materials:

  • Elevated plus-maze apparatus (for mice: arms 25-30 cm long, 5 cm wide; closed arms with 15-cm high walls; elevated 50 cm from the floor).

  • Video camera and tracking software.

  • Test compound, vehicle, and positive control (e.g., Diazepam).

  • Male mice (e.g., Swiss-Webster or C57BL/6).

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Test Initiation: Place a mouse in the center of the maze, facing one of the open arms.

  • Data Recording: Record the animal's behavior for a 5-minute session using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general motor activity).

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. An increase in these parameters suggests an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

EPM_Workflow Acclimatization Acclimatization (60 min) Drug_Admin Drug Administration (Test Compound, Vehicle, or Diazepam) Acclimatization->Drug_Admin EPM_Test Place Mouse on EPM (5 min session) Drug_Admin->EPM_Test Video_Recording Video Recording & Tracking EPM_Test->Video_Recording Data_Analysis Data Analysis (% Time in Open Arms, % Open Arm Entries) Video_Recording->Data_Analysis Conclusion Anxiolytic Effect Assessment Data_Analysis->Conclusion

Caption: Workflow for the Elevated Plus-Maze (EPM) Test.

Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This protocol is based on established models for inducing and evaluating chemically-induced seizures.[8][11]

Objective: To assess the anticonvulsant properties of a test compound by its ability to protect against seizures induced by PTZ.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline).

  • Test compound, vehicle, and positive control (e.g., Diazepam).

  • Male mice.

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room.

  • Drug Administration: Administer the test compound, vehicle, or positive control at a specific time before PTZ injection.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous or intraperitoneal).

  • Observation: Immediately place the mouse in an individual observation chamber and observe for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.

  • Parameters Measured:

    • Latency to the first clonic seizure.

    • Latency to the first tonic-clonic seizure.

    • Presence or absence of seizures.

    • Mortality within 24 hours.

  • Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures in the test group with the control groups. A significant delay in seizure onset or a reduction in seizure incidence indicates anticonvulsant activity.

Pharmacokinetic Considerations

The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[12] For benzodiazepines, factors such as lipid solubility influence the rate of entry into the CNS.[13]

CompoundBioavailability (Oral)Onset of Action (Oral)Elimination Half-lifeKey MetabolitesReference
Diazepam ~90%15-60 minutes20-100 hours (parent compound)Desmethyldiazepam, Temazepam, Oxazepam[14]
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine & Analogs Data not availableData not availableData not availableData not available

Note: The rapid metabolism of Diazepam in mice to its active metabolite, N-desmethyldiazepam, is a critical factor to consider in pharmacokinetic and pharmacodynamic studies.[15]

Conclusion and Future Directions

The available preclinical data on 1,5-benzodiazepine derivatives suggest that this chemical class holds significant promise for the development of novel anxiolytic and anticonvulsant agents. Compounds such as 4-phenyl-2-trichloromethyl-3H-1, 5-benzodiazepine hydrogen sulfate (PTMB) and Benzopyrano [4,3-c] 1,5-benzodiazepine (RG0502) have demonstrated efficacy in established in vivo models.

While direct experimental data for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is currently lacking in the reviewed literature, the findings for its structural analogs provide a strong rationale for its further investigation. Future studies should aim to:

  • Synthesize and characterize 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

  • Evaluate its in vivo efficacy in the EPM and PTZ models to determine its anxiolytic and anticonvulsant potential.

  • Characterize its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.

  • Conduct further studies to assess its potential for sedation and other side effects compared to existing benzodiazepines.

By systematically addressing these research questions, the therapeutic potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be fully elucidated, potentially leading to the development of a new generation of CNS-active drugs.

References

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  • Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract The robust quantification of pharmaceutical compounds is the bedrock of drug development and clinical efficacy. For psychoactive drug classes like benzodiazepines, ensuring data integrity across different analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of pharmaceutical compounds is the bedrock of drug development and clinical efficacy. For psychoactive drug classes like benzodiazepines, ensuring data integrity across different analytical platforms or laboratories is not just a regulatory hurdle, but a scientific imperative. This guide provides an in-depth comparison of prevalent analytical techniques for the analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a representative 1,5-benzodiazepine scaffold. More critically, it offers a detailed, field-proven framework for the cross-validation of these methods, ensuring consistency and reliability of analytical data throughout the drug lifecycle. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

Introduction: The Analytical Challenge of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1] The 1,5-benzodiazepine structure, as seen in our topic compound 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, is a key scaffold in medicinal chemistry.[2] The accurate measurement of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and forensic toxicology.[1][3]

The journey of a drug from discovery to market involves numerous stages of bioanalysis. Often, analytical methods evolve—from a simple HPLC-UV method in early discovery to a highly sensitive LC-MS/MS assay for clinical trials. This evolution necessitates a formal process of cross-validation : a comparative study to demonstrate that two distinct analytical methods yield comparable data.[4][5] This guide is designed for researchers and drug development professionals to navigate the complexities of selecting an appropriate analytical method and, most importantly, ensuring the interchangeability of data through rigorous cross-validation.

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Caption: Logical flow illustrating triggers for analytical method cross-validation.

Comparative Analysis of Key Analytical Platforms

The choice of an analytical method is a balance of sensitivity, specificity, cost, and throughput requirements. For benzodiazepines, three techniques dominate the landscape. The causality for choosing one over the other depends on the specific application, from high-throughput screening to ultra-sensitive quantification in complex biological matrices.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio (gas phase)Mass-to-charge ratio (liquid phase)
Sensitivity Moderate (ng/mL range)High (pg-ng/mL range)Very High (pg/mL or lower)
Specificity Moderate; potential for interferenceHigh; requires derivatizationVery High; structural confirmation
Derivatization Not requiredOften required for polar benzodiazepinesNot required
Throughput HighModerateHigh
Cost/Complexity LowModerateHigh
Primary Use Case Purity testing, formulation analysisForensic screening, confirmationBioanalysis (PK/TK), clinical trials
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical labs, especially for analyzing drug substances and formulated products.[6][7][8] Its strength lies in its simplicity, robustness, and low operational cost.

  • Expertise & Experience: The choice of a reversed-phase C18 or C8 column is standard for benzodiazepine analysis due to their moderate polarity.[8] The mobile phase typically consists of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., phosphate or acetate buffer) to ensure consistent peak shapes and retention times.[7][9] UV detection is usually set around 240 nm, a common absorbance maximum for the benzodiazepine ring structure.[10]

  • Trustworthiness: While reliable for higher concentration samples, its limitation in bioanalysis is specificity. Endogenous matrix components can co-elute and interfere with the analyte peak, leading to inaccurate quantification. Therefore, for complex matrices like plasma or urine, extensive sample cleanup (e.g., solid-phase extraction) is mandatory.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and specificity. However, its application to many benzodiazepines is complicated by their thermal lability and polarity.

  • Expertise & Experience: Direct injection of many benzodiazepines into a hot GC inlet can cause degradation, leading to poor peak shape and non-reproducible results.[11][12] To overcome this, a derivatization step, commonly silylation (e.g., using MTBSFTA), is employed to create a more volatile and thermally stable derivative.[13] This adds time and potential variability to the sample preparation process. The use of analyte protectants can sometimes mitigate degradation without derivatization.[11][14]

  • Trustworthiness: While a powerful tool, especially in forensic toxicology for its extensive spectral libraries, the mandatory derivatization step is a critical control point. Incomplete or variable derivatization can be a significant source of error, making it less ideal for high-throughput, regulated bioanalysis compared to LC-MS/MS.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its unparalleled sensitivity and specificity.[1][12]

  • Expertise & Experience: This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. For benzodiazepines, electrospray ionization (ESI) in positive mode is typically used.[16] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering virtually eliminates matrix interferences, allowing for minimal sample cleanup and achieving very low limits of quantitation (LOQ).[12][17]

  • Trustworthiness: The high selectivity of MRM ensures that the method is measuring only the intended analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is standard practice. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same extraction and ionization effects, providing the most accurate correction for any sample-to-sample variability. This makes the protocol inherently self-validating.

The Regulatory Framework for Cross-Validation

Cross-validation is not merely a scientific exercise; it is a regulatory requirement. When analytical methods are changed or transferred, a formal cross-validation study is necessary to ensure that the data remains consistent.[4] Key guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, outline the expectations.[5][18][19]

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Caption: Decision workflow for performing analytical method cross-validation.

A crucial aspect of ensuring method performance with real-world samples is Incurred Sample Reanalysis (ISR) . ISR involves re-analyzing a subset of samples from a study on a different day to confirm the original results.[20][21][22] The principles of ISR are directly applicable to cross-validation acceptance criteria.

Experimental Protocol: Cross-Validating an HPLC-UV Method with an LC-MS/MS Method

This section provides a practical, step-by-step guide for cross-validating two methods for the analysis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in human plasma.

Scenario: A legacy HPLC-UV method is being replaced by a more sensitive LC-MS/MS method. Data from studies using the old method needs to be comparable to new and ongoing studies using the new method.

Step 1: Establish Performance of Individual Methods

Before comparing the methods, each must be fully validated according to ICH guidelines to demonstrate they are fit for purpose.[23][24][25][26]

Table 1: Summary of (Hypothetical) Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodICH Acceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.995[23]
Range 10 - 1000 ng/mL0.1 - 200 ng/mLMust cover expected concentrations
LLOQ 10 ng/mL0.1 ng/mLS/N > 10; Accuracy ±20%; Precision <20%
Accuracy (% Bias) Within ±15%Within ±15%±15% (±20% at LLOQ)
Precision (%RSD) < 15%< 15%≤15% (≤20% at LLOQ)
Step 2: Cross-Validation Experimental Protocol

This protocol is designed to directly compare the quantitative results from both methods.

A. Sample Selection:

  • Quality Control (QC) Samples: Prepare a minimum of three batches of plasma QCs at three concentrations (low, medium, high) that are within the overlapping linear range of both methods (e.g., 15 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Incurred Samples: Select at least 20-30 incurred (study) samples that were previously analyzed by the HPLC-UV method. The concentrations should be well-distributed across the quantifiable range.

B. Experimental Run Design:

  • Analyze the QC samples and the selected incurred samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • The analysis on each platform should be performed in a single run to minimize inter-assay variability for the purpose of this comparison.

  • Each run must include a full set of calibration standards and QC samples to be valid.

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Caption: Experimental workflow for the cross-validation study.

Step 3: Acceptance Criteria

The acceptance criteria are adapted from the principles of Incurred Sample Reanalysis, which is the industry standard for assessing reproducibility.[20][27]

  • Primary Criterion: For at least 67% (two-thirds) of the samples analyzed, the percent difference between the values obtained by the two methods should be within ±20% of the mean of the two values.[20][21][27]

  • Calculation: Percent Difference = [(Value_Method_A - Value_Method_B) / mean(Value_Method_A, Value_Method_B)] * 100

Step 4: Data Analysis and Interpretation

The results should be tabulated clearly to facilitate review and interpretation.

Table 2: Hypothetical Cross-Validation Data

Sample IDHPLC-UV (ng/mL)LC-MS/MS (ng/mL)Mean (ng/mL)% DifferencePass/Fail
QC_LOW_114.515.114.8-4.1%Pass
QC_MED_1105.298.7101.956.4%Pass
QC_HIGH_1489.1501.5495.3-2.5%Pass
IS_00125.623.924.756.9%Pass
IS_00288.1108.298.15-20.5%Fail
IS_003154.3149.9152.12.9%Pass
... (and so on for all samples)...............
Overall Result 90% Pass ACCEPT

Interpretation of Results:

  • If Criteria are Met: If ≥67% of the samples pass the ±20% criterion, the two analytical methods can be considered interchangeable within the validated range. A formal report should be written and archived, concluding that data from both methods can be pooled or compared for decision-making.

  • If Criteria are Not Met: A failure in cross-validation triggers a formal laboratory investigation.[21] Potential causes could include:

    • An unknown interference in the less selective HPLC-UV method that is not present in the LC-MS/MS method.

    • Issues with analyte stability under one set of analytical conditions.

    • Systematic errors in one of the methods (e.g., incorrect preparation of calibration standards). The investigation must be documented, and the root cause identified and corrected before the cross-validation is repeated. Until the criteria are met, data from the two methods cannot be considered equivalent.[28]

Conclusion

The cross-validation of analytical methods is a cornerstone of scientific integrity and regulatory compliance in drug development. For compounds like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, where accurate quantification is paramount, a robust analytical strategy is essential. While highly specific methods like LC-MS/MS are preferred for bioanalysis, legacy data from other methods like HPLC-UV often exists. This guide provides a comprehensive framework for comparing these key technologies and, more importantly, a detailed, actionable protocol for their cross-validation. By grounding experimental design and acceptance criteria in authoritative guidelines, researchers can ensure the seamless transition between analytical platforms, safeguarding data integrity and accelerating the path to regulatory approval.

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Validation

A Comparative Guide to the Antimicrobial Spectrum of 1,5-Benzodiazepine Derivatives

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures in medicinal chemistry, 1,5-benzodiazepines have emerged as a versatile class of compounds exhibiting a broad range of biological activities, including noteworthy antimicrobial properties.[1] This guide provides a comprehensive comparison of the antimicrobial spectrum of various 1,5-benzodiazepine derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Introduction to 1,5-Benzodiazepines as Antimicrobial Agents

While traditionally recognized for their effects on the central nervous system, extensive research has unveiled the potential of 1,5-benzodiazepines as a promising source of new antimicrobial agents.[1] These compounds have demonstrated activity against a wide array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy of these derivatives is intricately linked to their structural features, with specific substitutions on the benzodiazepine core and associated phenyl rings playing a crucial role in modulating their spectrum and potency.[2][3] This guide will delve into these structure-activity relationships, present comparative antimicrobial data, and provide standardized experimental protocols for their evaluation.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial activity of 1,5-benzodiazepine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of 1,5-benzodiazepine derivatives against key bacterial and fungal pathogens.

Antibacterial Activity

1,5-Benzodiazepine derivatives have shown a wide range of efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 1,5-Benzodiazepine Derivatives against Bacteria

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
1v Thiazole-substituted4040[2]
Compound E Not specified--[4]
Various Chalcone-basedMICs in the range of 2-25 µg/mL reported against various bacterial strainsMICs in the range of 2-25 µg/mL reported against various bacterial strains[5]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions and strains.

Antifungal Activity

Several 1,5-benzodiazepine derivatives have demonstrated potent antifungal activity, in some cases exceeding that of reference antifungal drugs.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 1,5-Benzodiazepine Derivatives against Fungi

Compound IDDerivative ClassCandida albicansCryptococcus neoformansReference
1v Thiazole-substituted>1282[2]
1w Thiazole-substituted>1286[2]
2a Pyridine-substituted>12835[6]
2b Pyridine-substituted>12830[6]
Compound E Not specified>100-[4]
Various Chalcone-basedMICs in the range of 2-25 µg/mL reported against various fungal strains-[5]

Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency of 1,5-benzodiazepine derivatives are profoundly influenced by the nature and position of substituents on the core structure.

  • Substitution at C2: The introduction of a five-membered heterocyclic ring, such as a thiazole or thiophene, at the C2 position appears to be a significant pharmacophore for antimicrobial activity.[2][3]

  • Substitution at C3: An ester group (e.g., -COOC2H5) at the C3 position has been identified as a favorable substituent for maintaining antimicrobial activity.[2] This is potentially due to an increase in the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[3]

  • Substitution at C8: The substituent at the C8 position of the benzodiazepine ring also plays a role in modulating activity. For instance, in one study, the order of activity against various microorganisms was found to be hydrogen > methyl > fluoro > bromine.[3]

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the benzodiazepine core can significantly impact the biological activity.[7]

Proposed Mechanism of Antimicrobial Action

The precise mechanism by which 1,5-benzodiazepine derivatives exert their antimicrobial effects is still an active area of investigation and is likely distinct from their well-documented interaction with GABA-A receptors in the central nervous system.[1] Some studies suggest that these compounds may not directly inhibit bacterial growth in standard culture media but could instead target host cell factors or bacterial virulence, thereby reducing the likelihood of resistance development.[8] Another proposed, yet unconfirmed, mechanism of action for some antibacterial compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9] Further research is required to fully elucidate the molecular targets and pathways involved in the antimicrobial activity of this class of compounds.

Experimental Protocols

The evaluation of the antimicrobial spectrum of novel compounds requires standardized and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the 1,5-benzodiazepine derivative in a 96-well microtiter plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) C->D E Visually inspect the wells for microbial growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the 1,5-benzodiazepine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Synthesis of 1,5-Benzodiazepine Derivatives

A common and versatile method for the synthesis of 1,5-benzodiazepines involves the condensation reaction of o-phenylenediamines with ketones.

General Synthesis Scheme

Synthesis_Scheme Reactant1 o-Phenylenediamine Product 1,5-Benzodiazepine Derivative Reactant1->Product + Reactant2 Ketone Reactant2->Product Catalyst Catalyst (e.g., H-MCM-22) Catalyst->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General reaction scheme for the synthesis of 1,5-benzodiazepines.

This reaction is often carried out at room temperature and can be catalyzed by various agents, including H-MCM-22, to achieve high selectivity and yields.[3] The choice of ketone and substituents on the o-phenylenediamine allows for the generation of a diverse library of 1,5-benzodiazepine derivatives for antimicrobial screening.

Conclusion

1,5-Benzodiazepine derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. The data presented in this guide highlight the significant potential of these compounds, particularly those with specific heterocyclic and ester substitutions. The structure-activity relationships discussed provide a rational basis for the design of new derivatives with enhanced potency and an optimized antimicrobial profile. While the precise mechanism of antimicrobial action remains to be fully elucidated, the continued exploration of this versatile scaffold is warranted and holds the potential to deliver novel therapeutic options in the fight against infectious diseases.

References

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Comparative

A Comparative Guide to Assessing the GABA-A Receptor Subtype Selectivity of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related 1,5-benzodiazepine derivatives for γ-aminobutyric acid type A (GABA-A) receptor subtypes. We will delve into the established, gold-standard methodologies, emphasizing the causal logic behind experimental design and providing self-validating protocols for generating robust, publication-quality data.

The Strategic Imperative for Subtype Selectivity

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It is not a single entity but a diverse family of pentameric ligand-gated ion channels assembled from a repertoire of 19 different subunits (e.g., α, β, γ, δ).[2] This combinatorial diversity gives rise to a vast number of receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological properties.[3][4]

Classical benzodiazepines, such as diazepam, are non-selective modulators that bind to the interface between α (isoforms 1, 2, 3, or 5) and γ subunits, potentiating GABA-induced chloride influx.[2][5] This lack of selectivity is responsible for their broad therapeutic effects—anxiolysis, sedation, myorelaxation, and anticonvulsant activity—but also their undesirable side effects.[6][7] It is now widely accepted that:

  • α1-containing receptors are primarily associated with sedative effects.[6]

  • α2- and α3-containing receptors are linked to anxiolytic and myorelaxant properties.[6]

  • α5-containing receptors are implicated in learning and memory processes.[6]

Therefore, developing ligands like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with selectivity for specific GABA-A receptor subtypes is a cornerstone of modern neuroscience drug discovery, promising targeted therapies with significantly improved clinical profiles.[2][6] This guide outlines the critical experiments required to elucidate this selectivity.

The GABA-A Receptor Signaling Pathway

GABA, the endogenous ligand, binds at the interface between β and α subunits, triggering a conformational change that opens the central chloride (Cl⁻) channel.[8] Positive allosteric modulators, such as benzodiazepines, bind to a distinct site (the benzodiazepine site) at the α/γ subunit interface.[1][6] This binding event does not open the channel directly but rather increases the receptor's affinity for GABA or the efficiency of GABA-gated channel opening, thereby potentiating the inhibitory current.[9]

cluster_receptor GABA-A Receptor cluster_membrane Cell Membrane cluster_effect Cellular Effect GABA GABA Receptor GABA-A Receptor (αβγ Subunits) GABA->Receptor Binds to β/α interface BZD 2-Phenyl-1,5-benzodiazepine BZD->Receptor Binds to α/γ interface Channel_Closed Cl- Channel (Closed) Channel_Open Cl- Channel (Open) Receptor->Channel_Open Conformational Change Cl_Influx Cl- Influx Channel_Open->Cl_Influx Allows Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Causes

Figure 1: GABA-A receptor modulation pathway.

Experimental Assessment of Subtype Selectivity

A complete assessment requires evaluating two distinct pharmacological parameters: binding affinity (the strength of the physical interaction) and functional efficacy (the magnitude of the biological response).

Method 1: Radioligand Binding Assays for Affinity (Ki) Determination

Competitive radioligand binding assays are a fundamental in vitro technique to quantify a compound's affinity for a receptor.[10][11] The experiment measures the ability of the unlabeled test compound (the "competitor," i.e., 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) to displace a radiolabeled ligand of known high affinity from the receptor.

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing specific GABA-A receptor subtype (e.g., α1β2γ2) prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge and wash membranes to remove endogenous GABA prep2->prep3 assay1 Incubate membranes with: 1. Radioligand ([3H]Flunitrazepam) 2. Varying concentrations of 2-Phenyl-1,5-benzodiazepine prep3->assay1 sep1 Rapidly filter mixture through GF/B filters using a cell harvester assay1->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters via liquid scintillation counting sep2->sep3 analysis1 Plot % inhibition vs. log[competitor] to determine IC50 sep3->analysis1 analysis2 Calculate Ki using Cheng-Prusoff equation analysis1->analysis2

Figure 2: Workflow for radioligand binding assay.

Detailed Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Rationale: To obtain a source of specific, isolated GABA-A receptor subtypes. Using recombinant expression in cell lines like HEK293 ensures a homogenous receptor population, which is essential for unambiguous subtype selectivity data.

    • Procedure: a. Culture HEK293 cells stably or transiently expressing the desired human GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). b. Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Perform a series of centrifugations to isolate the cell membrane fraction. Multiple washing steps are critical to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results.[12] d. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • Rationale: To create a competitive environment where the test compound and the radioligand vie for the same binding site.

    • Procedure: a. In a 96-well plate, add the prepared receptor membranes (typically 50-100 µg protein per well). b. Add the radioligand. For the benzodiazepine site, [³H]flunitrazepam is a standard choice, used at a concentration near its dissociation constant (Kd) to ensure assay sensitivity. c. Add the unlabeled competitor, 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, across a wide range of concentrations (e.g., 0.1 nM to 100 µM). d. Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled ligand, like clonazepam, to block all specific binding). e. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[12]

  • Assay Termination and Quantification:

    • Rationale: To rapidly separate receptor-bound radioligand from the unbound fraction.

    • Procedure: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[13] The receptors and bound radioligand are trapped on the filter. b. Immediately wash the filters with ice-cold buffer to remove any remaining unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50).

    • Procedure: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. d. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method 2: Two-Electrode Voltage Clamp (TEVC) for Functional Efficacy (EC50)

While binding affinity is crucial, it does not guarantee functional activity. A compound can bind tightly but fail to modulate the receptor (an antagonist) or only modulate it weakly (a partial agonist). TEVC electrophysiology in Xenopus laevis oocytes is the industry-standard method for quantifying the functional consequences of ligand binding.[14][15][16]

cluster_prep Oocyte Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest oocytes from Xenopus laevis prep2 Microinject cRNA encoding GABA-A receptor subunits (e.g., α1, β2, γ2) prep1->prep2 prep3 Incubate for 2-5 days to allow receptor expression prep2->prep3 rec1 Place oocyte in recording chamber and impale with two electrodes prep3->rec1 rec2 Voltage-clamp cell at -70 mV rec1->rec2 rec3 Apply GABA (EC5-EC20) to elicit baseline current rec2->rec3 rec4 Co-apply GABA + varying concentrations of test compound rec3->rec4 analysis1 Measure potentiation of GABA-evoked current rec4->analysis1 analysis2 Plot % potentiation vs. log[compound] to determine EC50 and Imax analysis1->analysis2

Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC).

Detailed Step-by-Step Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Rationale: Xenopus oocytes are large, robust cells that efficiently translate injected cRNA into functional, membrane-embedded ion channels, making them an ideal heterologous expression system.[14][16][17]

    • Procedure: a. Surgically harvest oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes, typically using collagenase treatment. c. Prepare high-quality cRNA for each subunit (e.g., α1, β2, γ2) from linearized cDNA templates. d. Microinject a precise mixture of the subunit cRNAs into the oocyte cytoplasm. e. Incubate the injected oocytes for 2-5 days in a buffered solution to allow for the synthesis and assembly of functional GABA-A receptors on the cell surface.[18]

  • Electrophysiological Recording:

    • Rationale: TEVC allows the experimenter to control the membrane potential and directly measure the ion flow (current) through the expressed channels.[15][19]

    • Procedure: a. Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., OR2). b. Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current. c. Use a TEVC amplifier to "clamp" the membrane potential at a fixed holding potential, typically -60 to -80 mV. d. To establish a baseline, apply a low, sub-maximal concentration of GABA (typically the EC₅ to EC₂₀) to elicit a small, stable inward current (Cl⁻ efflux). Using a low GABA concentration is essential as it provides a window to observe potentiation by the modulator.[20] e. Once a stable baseline is achieved, co-apply the same concentration of GABA along with varying concentrations of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

  • Data Analysis:

    • Rationale: To quantify the compound's ability to enhance the GABA-induced current.

    • Procedure: a. For each concentration of the test compound, measure the peak current amplitude. b. Calculate the percentage potentiation relative to the current evoked by GABA alone: ((IGABA+Compound / IGABA) - 1) * 100. c. Plot the percentage potentiation against the logarithm of the compound's concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Imax (the maximum potentiation achievable).

Data Synthesis and Comparative Analysis

The power of this approach lies in performing these experiments across a panel of key GABA-A receptor subtypes. The resulting data should be compiled into a clear, comparative table.

Table 1: Hypothetical Pharmacological Profile of 2-Phenyl-1,5-benzodiazepine vs. Reference Compounds

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Max Efficacy (% Potentiation)
2-Phenyl-1,5-benzodiazepine α1β2γ2 50120450%
α2β2γ2 15 35 550%
α3β2γ2 25 60 520%
α5β2γ2 150>1000<100%
Diazepam (Non-selective) α1β2γ2 2050600%
α2β2γ2 1845620%
α3β2γ2 2255610%
α5β2γ2 2560580%
Zolpidem (α1-selective) α1β2γ2 15 40 500%
α2β2γ2 200800200%
α3β2γ2 250>1000<150%
α5β2γ2 >1000>1000<50%

Interpretation of Hypothetical Data:

  • 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: The data in this hypothetical example would classify the compound as an α2/α3 subtype-preferring positive allosteric modulator . It shows the highest binding affinity (lowest Ki) and greatest functional potency (lowest EC50) at α2- and α3-containing receptors. Its significantly lower affinity and efficacy at α1 receptors suggest it may have a reduced sedative potential compared to non-selective agents like Diazepam. Its poor activity at α5 receptors suggests it is unlikely to interfere with cognitive processes.

  • Diazepam: As expected, shows high affinity and efficacy across all tested subtypes, consistent with its broad pharmacological profile.

  • Zolpidem: Demonstrates clear selectivity for the α1 subtype, aligning with its primary clinical use as a sedative-hypnotic.

By systematically applying these validated methodologies, researchers can definitively characterize the subtype selectivity of novel compounds like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, providing the critical data needed to predict their therapeutic potential and guide further drug development efforts.

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  • Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: Journal of Translational Medicine URL
  • Title: Mechanism of action of benzodiazepines on GABAA receptors Source: British Journal of Pharmacology URL
  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: Molecules URL
  • Title: The Benzodiazepine Binding Sites of GABAA Receptors Source: OUCI URL
  • Title: GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology Source: CNS Neuroscience & Therapeutics URL
  • Title: GABA Receptor Physiology and Pharmacology Source: Basic Neurochemistry - NCBI Bookshelf URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a compound within the benzodiazepine class. The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Pre-Disposal Characterization and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Irritation/Corrosion: Risk of skin, eye, and respiratory tract irritation or damage[1].

  • Regulatory Status: Benzodiazepines are frequently classified as controlled substances by the U.S. Drug Enforcement Administration (DEA), typically as Schedule IV drugs, due to their potential for abuse and dependence[2][3]. Disposal of controlled substances is subject to stringent regulations to prevent diversion.

  • Environmental Impact: Benzodiazepines have been detected in aquatic environments and can have adverse effects on wildlife[4][5][6]. Proper disposal is crucial to prevent environmental contamination.

Regulatory Framework: Navigating EPA and DEA Compliance

The disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the DEA.

  • EPA's Resource Conservation and Recovery Act (RCRA): This federal law regulates the management of hazardous waste. While this specific compound may not be a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity[7]. As a precautionary measure, it should be managed as a hazardous waste.

  • DEA Regulations for Controlled Substances: If 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is determined to be a controlled substance or a controlled substance analogue, its disposal must comply with DEA regulations, which aim to render the substance "non-retrievable"[2].

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Always prioritize your institution's specific EHS guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a chemical fume hood[8].

Step 2: Waste Segregation and Containerization
  • Do not mix 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine waste with non-hazardous waste.

  • Use a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any known hazards.

Step 3: In-Lab Waste Accumulation
  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container securely closed except when adding waste.

  • Consult your EHS department regarding the maximum volume of waste that can be accumulated in the lab and the time limits for storage.

Step 4: Disposal of Empty Containers
  • Empty containers that held 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

Step 5: Coordination with Environmental Health and Safety (EHS)
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • EHS will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in a compliant manner.

Recommended Disposal Method: Incineration

Given the likely hazardous nature and potential controlled substance status of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, high-temperature incineration by a licensed hazardous waste facility is the recommended disposal method. This method effectively destroys the chemical structure, rendering it non-toxic and non-retrievable, thus satisfying both EPA and DEA requirements.

Under no circumstances should this compound be:

  • Poured down the drain: This can lead to the contamination of waterways and harm to aquatic life[4][5][6].

  • Disposed of in regular trash: This poses a risk to sanitation workers and the general public, and is a violation of hazardous waste regulations.

Emergency Procedures

In the event of a spill or accidental exposure:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Alert your colleagues and supervisor.

  • Consult the Safety Data Sheet for a similar compound or your institution's emergency procedures for chemical spills.

  • If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • For small spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's procedures. Absorbent materials used for cleanup must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

DisposalWorkflow start Start: Have 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe characterize Characterize Waste: - Pure compound? - Mixture? - Contaminated materials? segregate Segregate Waste: - No drain disposal - No trash disposal characterize->segregate ppe->characterize container Select & Label Hazardous Waste Container store Store in Satellite Accumulation Area container->store segregate->container contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: - Licensed Vendor - Incineration contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

References

  • Wikipedia. Effects of long-term benzodiazepine use. [Link]

  • British Pharmacopoeia. Safety data sheet. [Link]

  • Daniels Health. RCRA Hazardous Pharmaceutical Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • National Center for Biotechnology Information. Environmental relevant levels of a benzodiazepine (oxazepam) alters important behavioral traits in a common planktivorous fish, (Rutilus rutilus). [Link]

  • National Center for Biotechnology Information. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. [Link]

  • U.S. Drug Enforcement Administration. Drug Scheduling. [Link]

  • Regulations.gov. Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. [Link]

  • ResearchGate. Environmental occurrence, fate and transformation of benzodiazepines in water treatment. [Link]

  • News-Medical.Net. How to Separate Benzodiazepine Metabolites. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

  • National Center for Biotechnology Information. Deaggregation during the dissolution of benzodiazepines in interactive mixtures. [Link]

  • National Center for Biotechnology Information. Global Occurrence and Hazards of Benzodiazepines in Water Resources: Knowledge Gaps and Future Directions. [Link]

  • Drugs.com. Controlled Substances & CSA Schedule Lists. [Link]

  • Wikipedia. Benzodiazepine. [Link]

  • MDPI. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. [Link]

  • SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Clym. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. [Link]

  • MedShadow Foundation. Controlled Drug Classifications: Schedule I, II, III, IV, V. [Link]

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Handling

Personal protective equipment for handling 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Comprehensive Safety and Handling Guide: 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Phenyl-2,3,4,5-tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS No. 394655-11-9) in a laboratory setting. As a member of the benzodiazepine class, this compound should be handled with the utmost care, assuming a hazardous potential in the absence of specific toxicological data. The following procedures are designed to mitigate risks of exposure and ensure a safe research environment.

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Assumed to cause skin irritation, with the potential for severe burns based on analogs.[1][4][5][6]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or damage.[1][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

Due to these potential hazards, all handling of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or splash. Powder-free gloves are recommended to avoid aerosolization of the compound.[7][8]
Eye/Face Protection Tightly fitting safety goggles and a face shield.[7][9][10]Protects against splashes and airborne particles, preventing severe eye damage.[1]
Body Protection A disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.[7]Provides a barrier against skin contact. Impermeable materials prevent chemical seepage.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood (e.g., during transport or spill cleanup).[8][9]Protects against inhalation of fine particles. Surgical masks are not sufficient.[8][11]
PPE Donning and Doffing Workflow

Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for safe handling.

Preparation:

  • Designated Area: All work with 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine must be performed in a designated area within a certified chemical fume hood.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a containment glove box to minimize the risk of aerosolization.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible.

Handling:

  • Personal Protective Equipment: Don the required PPE as outlined in the section above.

  • Fume Hood Operation: Work with the sash at the lowest practical height.

  • Instrumentation: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate all equipment after use.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol), followed by a laboratory-grade detergent.

  • Waste Disposal: Segregate all waste as described in the disposal plan below.

  • PPE Removal: Doff PPE in the correct order to avoid contaminating your skin or clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and unused compound, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and decontamination solutions, must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Corrosive," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

Chemical Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Solid Solid Waste (Gloves, Gowns, etc.) Start->Solid Liquid Liquid Waste (Solvents, Solutions) Start->Liquid Sharps Contaminated Sharps Start->Sharps Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Storage Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal EHS/Licensed Contractor Picks Up for Disposal Storage->Disposal

Caption: Workflow for the safe segregation and disposal of chemical waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, don appropriate PPE, including respiratory protection, and clean up using a chemical spill kit. Collect all contaminated materials in a sealed hazardous waste container.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet for a related compound readily available for emergency responders.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET: 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.
  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
  • Apollo Scientific. 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95%.
  • Fisher Scientific. 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95%.
  • PubChem. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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